8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Description
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Properties
IUPAC Name |
8-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-9-8-7(5)11-6(12)4-10-8/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFWBUBUXAJWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the Emergence of a Novel Derivative
An In-depth Technical Guide to the Chemical Properties of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
The fusion of pyridine and pyrazine rings creates the pyrido[2,3-b]pyrazine heterocyclic system, a scaffold of significant interest in medicinal chemistry.[1] This core structure is a key component in various biologically active molecules, with derivatives showing promise in areas such as oncology.[2] This guide focuses on a specific, lesser-documented derivative: 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one .
While extensive peer-reviewed literature on this exact molecule is sparse, its chemical character can be expertly extrapolated from the well-established principles of heterocyclic chemistry and data from analogous structures.[3][4] As Senior Application Scientists, our goal is to not only present the known data but also to provide a predictive framework for its synthesis, reactivity, and potential applications, thereby creating a self-validating guide for researchers in drug discovery and chemical synthesis. This document will serve as a foundational reference, bridging the gap between established knowledge of related compounds and the specific properties of this target molecule.
Part 1: Core Molecular Structure and Physicochemical Properties
The defining features of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one are its fused bicyclic core, the presence of a lactam (a cyclic amide) within the dihydropyrazine ring, and a methyl substituent on the pyridine ring. These features dictate its steric, electronic, and reactive properties.
Structural Diagram
Caption: 2D Structure of the title compound.
Predicted Physicochemical Data
The following table summarizes the core computed properties of the molecule. These values are foundational for experimental design, influencing solubility, membrane permeability, and chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O | (Calculated) |
| Molecular Weight | 163.18 g/mol | (Calculated) |
| CAS Number | 1314934-34-3 | [5] |
| Appearance | Solid (Predicted) | N/A |
| XLogP3 (Predicted) | 0.4 - 0.8 | (Predicted) |
| Hydrogen Bond Donors | 1 (Amide N-H) | (Calculated) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Pyrazine N, Carbonyl O) | (Calculated) |
Part 2: Synthetic Strategy and Experimental Protocol
Proposed Retrosynthetic Analysis and Workflow
The most logical approach involves the condensation of a substituted 2,3-diaminopyridine with an α-keto ester, followed by cyclization.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive model based on analogous reactions and represents a viable starting point for laboratory synthesis.
Step 1: Synthesis of Ethyl 2-((3-methyl-2-nitropyridin-3-yl)amino)acetate (Intermediate I)
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To a solution of 3-methyl-2-nitropyridin-3-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq) and ethyl 2-chloroacetate (1.2 eq).
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate I.
Step 2: Synthesis of Ethyl 2-((2,3-diamino-3-methylpyridin-yl)amino)acetate (Intermediate II)
-
Dissolve Intermediate I (1.0 eq) in ethanol or methanol (20 mL/mmol).
-
Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours), carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting diamine (Intermediate II) is often used immediately in the next step without further purification due to its potential instability.
Step 3: Intramolecular Cyclization to form 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (Final Product)
-
Dissolve the crude Intermediate II in a high-boiling point solvent such as toluene or xylene (15 mL/mmol).
-
Add a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water formed during the cyclization.
-
Monitor the reaction by TLC or LC-MS. Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography to yield the final product.
Part 3: Predicted Chemical Reactivity and Spectral Signatures
The reactivity of the title compound is governed by the interplay of its functional groups.
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Lactam Moiety : The amide N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions. The amide carbonyl is susceptible to nucleophilic attack, though it is less reactive than a ketone.
-
Pyridine Ring : The pyridine nitrogen is basic and can be protonated or quaternized.[6] The ring itself is electron-deficient, but the methyl group at the 8-position provides some electron-donating character, slightly activating the ring towards electrophilic substitution compared to unsubstituted pyridine.
-
Dihydro-Pyrazine Ring : This ring is not aromatic. The C-N bonds and the methylene group offer sites for various chemical transformations. The entire system can potentially be oxidized to the fully aromatic pyrido[2,3-b]pyrazin-2-ol under strong oxidizing conditions.
Anticipated Spectral Data
-
¹H NMR :
-
Pyridine Protons : Two doublets would be expected in the aromatic region (δ 7.0-8.5 ppm).
-
CH₂ Protons : A singlet or two doublets (if diastereotopic) would appear around δ 3.5-4.5 ppm.
-
N-H Proton : A broad singlet, exchangeable with D₂O, typically in the δ 8.0-11.0 ppm range.
-
CH₃ Protons : A sharp singlet in the upfield region, around δ 2.3-2.6 ppm.
-
-
¹³C NMR :
-
Carbonyl Carbon (C=O) : Expected in the δ 160-175 ppm range.
-
Aromatic Carbons : Multiple signals between δ 110-160 ppm.
-
Methylene Carbon (CH₂) : A signal around δ 40-55 ppm.
-
Methyl Carbon (CH₃) : A signal in the δ 15-25 ppm range.
-
-
IR Spectroscopy :
-
N-H Stretch : A moderate to sharp band around 3200-3300 cm⁻¹.
-
C=O Stretch (Amide I) : A strong, sharp band around 1650-1680 cm⁻¹.
-
C=N / C=C Stretches : Multiple bands in the 1500-1620 cm⁻¹ region.
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Part 4: Potential Applications in Drug Discovery
While direct biological data for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unavailable, the broader class of pyrido[3,4-b]pyrazinones has been successfully developed as highly selective kinase inhibitors.[4] Specifically, derivatives of the isomeric 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold have shown potent and selective inhibition of mitogen-activated protein kinase kinase 4 (MKK4), a target for treating degenerative liver diseases.[4]
Furthermore, related heterocyclic systems like pyrazoles and pyrazolopyridines are known to possess a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] This suggests that the title compound is a valuable scaffold for building libraries of compounds for screening against various therapeutic targets.
Caption: Relationship between the core scaffold and potential therapeutic applications based on related structures.
Conclusion
8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one represents a promising but underexplored chemical entity. Based on a robust analysis of its constituent functional groups and analogies to well-documented heterocyclic systems, this guide provides a comprehensive predictive overview of its chemical properties. The proposed synthetic pathway offers a logical and experimentally viable route to access this molecule. Its structural similarity to known kinase inhibitors and other bioactive compounds strongly suggests its potential as a valuable building block for the development of new therapeutic agents. This document provides the foundational knowledge necessary for researchers to confidently engage with this molecule in a laboratory setting and explore its full potential in medicinal chemistry programs.
References
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Westaway, S. M., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388–1409. Available from: [Link]
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de la Torre, M. C., & Gotor-Fernández, V. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 12(1), 1-21. Available from: [Link]
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Sharma, V., & Kumar, P. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 160-168. Available from: [Link]
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Temple, C., et al. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1135-1140. Available from: [Link]
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PubChem. Pyrido(2,3-b)pyrazine. National Center for Biotechnology Information. Available from: [Link]
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Al-Mousawi, S. M., & El-Apasery, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(1), 237. Available from: [Link]
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Lategahn, J., et al. (2020). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 63(24), 15910–15931. Available from: [Link]
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ResearchGate. Synthesis of 8Н-pyrazolo[5',1':3,4]pyrazino[2,1-b]quinazolin-8-ones. Available from: [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 135. Available from: [Link]
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PubChem. Pyrido(2,3-b)pyrazine-2,3-diol. National Center for Biotechnology Information. Available from: [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 135. Available from: [Link]
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El-Gazzar, A. R. B. A., et al. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4447-4455. Available from: [Link]
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PubChem. Pyrazin-2(3h)-one. National Center for Biotechnology Information. Available from: [Link]
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Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. Arkivoc, 2024(8), 202412289. Available from: [Link]
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Cheméo. Chemical Properties of Pyridazine (CAS 289-80-5). Available from: [Link]
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PubChemLite. Pyrido(2,3-b)pyrazin-3(4h)-one, 4-(2-(dimethylamino)ethyl)-2-methyl-. Available from: [Link]
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Chupakhin, O. N., et al. (1985). Quaternization of pyrido[2,3‐b]pyrazines: 1H and 13C NMR Study. Magnetic Resonance in Chemistry, 23(6), 437-441. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2023). Synthesis of pyrido-annelated[3][5][10][11]tetrazines,[3][5][10]triazepine, and[3][5][10][11]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1), 5556. Available from: [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Preamble: Charting a Course for Mechanistic Discovery
The compound 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one emerges from a chemical scaffold, the dihydropyrido[2,3-b]pyrazin-2(1H)-one, that is increasingly recognized for its therapeutic potential. While direct, in-depth studies on this specific methylated analog remain to be published, the broader family of pyridopyrazinones has been the subject of extensive research, revealing a diverse array of biological activities. This guide, therefore, adopts an investigative approach. It is structured not as a definitive statement of fact, but as a strategic roadmap for the scientific exploration of this promising molecule. By synthesizing data from structurally related compounds, we can construct a series of well-founded hypotheses regarding its mechanism of action and provide the experimental frameworks necessary to test them.
This document is intended for the discerning researcher. It moves beyond simple recitation of facts to explain the why behind experimental choices, grounding every proposed protocol in the principles of scientific integrity and logical progression. Our objective is to empower you, the scientist, to unlock the therapeutic potential of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with efficiency and precision.
Part 1: The Dihydropyrido[2,3-b]pyrazin-2(1H)-one Core: A Scaffold of Diverse Bioactivity
The dihydropyrido[2,3-b]pyrazin-2(1H)-one core is a privileged scaffold in medicinal chemistry. Its rigid, heterocyclic structure provides a robust framework for the presentation of functional groups in three-dimensional space, allowing for precise interactions with a variety of biological targets. A survey of the patent and peer-reviewed literature reveals that molecules incorporating this or a closely related pyridopyrazinone core have been investigated as:
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Kinase Inhibitors: Targeting key enzymes in signaling cascades, such as RAF, MKK4, and others involved in cell proliferation and survival.[1][2]
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Receptor Antagonists: Modulating the activity of receptors like the Corticotropin-Releasing Factor-1 (CRF-1) receptor and the Transient Receptor Potential Cation Channel subfamily V member 1 (TRPV1).[3][4]
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Enzyme Inhibitors: Including phosphodiesterases (e.g., PDE5) and histone demethylases (e.g., KDM4/5).[5][6]
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Antimitotic Agents: Interfering with the dynamics of microtubule assembly by binding to tubulin.[7][8]
The addition of an 8-methyl group to the core structure of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a subtle but potentially significant modification. This small alkyl group can influence the compound's steric and electronic properties, potentially enhancing its affinity and selectivity for a specific target. Our task is to systematically explore these possibilities.
Part 2: Postulated Mechanisms of Action and Experimental Validation
This section forms the core of our investigative guide. For each potential mechanism, we will review the foundational biology, present the evidence from analogous compounds, and provide a detailed, actionable experimental protocol.
Hypothesis 1: Inhibition of the MAPK Signaling Pathway via MKK4 or RAF Kinase
Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Structurally related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones have been identified as potent and selective inhibitors of MKK4 (MAP2K4), a key kinase in the JNK and p38 MAPK pathways.[1] Additionally, pyrido[2,3-b]pyrazine derivatives have been patented as inhibitors of RAF kinases (e.g., B-RAF), which are upstream activators of the MEK-ERK cascade.[2]
Workflow for Investigating Kinase Inhibition
Caption: Experimental workflow for kinase inhibitor validation.
Detailed Experimental Protocol: MKK4 Inhibition
-
Primary Kinase Panel Screening:
-
Objective: To broadly assess the selectivity of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
-
Method: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™) to screen the compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred human kinases.
-
Analysis: Identify kinases showing significant inhibition (e.g., >90% inhibition). Pay close attention to MKK4, B-RAF, and other members of the MAPK pathway.
-
-
IC50 Determination via Luminescent Kinase Assay:
-
Objective: To quantify the potency of the compound against confirmed hits.
-
Method: Use a luminescent ADP-Glo™ Kinase Assay (Promega).
-
Prepare a reaction mixture containing the purified target kinase (e.g., recombinant human MKK4), its substrate (e.g., inactive JNK1), and ATP at its Km concentration.
-
Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM).
-
Initiate the kinase reaction and incubate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
-
Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
-
Cellular Target Engagement via Western Blot:
-
Objective: To confirm that the compound inhibits the target kinase in a cellular context.
-
Method:
-
Select a cell line with a constitutively active or inducible MAPK pathway (e.g., HEK293T cells transfected with a constitutively active upstream kinase, or cancer cell lines with known B-RAF mutations like A375).
-
Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 2 hours).
-
Lyse the cells and quantify total protein concentration (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the downstream substrate (e.g., anti-phospho-JNK or anti-phospho-ERK) and the total form of the substrate as a loading control.
-
Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
-
Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated to total substrate indicates target engagement.
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Hypothesis 2: Antagonism of Neuronal Receptors (CRF-1 or TRPV1)
Scientific Rationale: The pyrido[3,2-b]pyrazin-3(4H)-one scaffold has been evaluated for its ability to act as a corticotropin-releasing factor-1 (CRF-1) receptor antagonist, with potential applications in anxiety and depression.[3] Separately, pyrido[2,3-b]pyrazines have been developed as antagonists of the TRPV1 receptor, a target for novel analgesics.[4] The structural similarity of our compound of interest warrants an investigation into these potential neuro-modulatory activities.
Signaling Pathway for CRF-1 Receptor Antagonism
Caption: CRF-1 receptor signaling and point of antagonism.
Detailed Experimental Protocol: CRF-1 Receptor Binding Assay
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Radioligand Binding Assay:
-
Objective: To determine if the compound binds to the CRF-1 receptor and to calculate its binding affinity (Ki).
-
Method:
-
Use cell membranes prepared from a stable cell line overexpressing the human CRF-1 receptor (e.g., CHO-K1 or HEK293).
-
In a 96-well plate, combine the cell membranes, a radiolabeled CRF-1 antagonist (e.g., [¹²⁵I]Astressin), and the test compound across a range of concentrations.
-
Incubate to allow binding to reach equilibrium.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and then convert to a Ki value using the Cheng-Prusoff equation.
-
-
Functional Antagonism via cAMP Assay:
-
Objective: To confirm that binding translates into functional antagonism of receptor signaling.
-
Method: Use a whole-cell cAMP assay (e.g., HTRF or LANCE Ultra cAMP kits).
-
Plate CRF-1 expressing cells and pre-incubate them with various concentrations of the test compound.
-
Stimulate the cells with a known CRF agonist (e.g., CRF itself) at its EC80 concentration.
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.
-
-
Analysis: A potent antagonist will cause a dose-dependent decrease in the agonist-induced cAMP signal. Plot the signal against the antagonist concentration to determine the IC50 for functional inhibition.
-
Hypothesis 3: Inhibition of Phosphodiesterase 5 (PDE5)
Scientific Rationale: The aminopyridopyrazinone class of compounds has been optimized to yield potent and selective inhibitors of PDE5.[6] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues. Its inhibition leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation.
Detailed Experimental Protocol: PDE5 Inhibition Assay
-
Biochemical PDE5 Inhibition Assay:
-
Objective: To quantify the direct inhibitory effect of the compound on PDE5 enzyme activity.
-
Method: Utilize a commercially available PDE5 inhibitor screening kit (e.g., from BPS Bioscience). These kits typically use a fluorescently labeled cGMP substrate.
-
In a 96-well plate, add purified recombinant human PDE5 enzyme, the test compound at various concentrations, and initiate the reaction by adding the fluorescent cGMP substrate.
-
Allow the reaction to proceed for a set time at 37°C.
-
Add a binding agent that only binds to the uncleaved substrate. In the presence of an inhibitor, more substrate remains, leading to a higher signal (e.g., fluorescence polarization).
-
-
Analysis: Determine the IC50 by plotting the signal against the inhibitor concentration.
-
-
Selectivity Profiling:
-
Objective: To determine the selectivity of the compound for PDE5 over other PDE isoforms.
-
Method: Repeat the biochemical assay using other purified PDE isoforms (e.g., PDE6, PDE11) to determine their respective IC50 values.
-
Analysis: Calculate the selectivity ratio (IC50 for other PDE / IC50 for PDE5). A high ratio indicates good selectivity.
-
Part 3: Quantitative Data Summary and Future Directions
To provide a clear reference point for your investigations, the following table summarizes the activities of structurally related compounds discussed in the literature.
| Compound Class | Target | Reported Activity (IC50) | Reference |
| 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones | MKK4 | 37 nM | [1] |
| pyrido[2,3-b]pyrazines | TRPV1 | - | [4] |
| pyrido[3,2-b]pyrazin-3(4H)-ones | CRF-1 Receptor | - | [3] |
| 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4/KDM5 | - | [5] |
| aminopyridopyrazinones | PDE5 | Potent and Selective | [6] |
Authoritative Grounding and Comprehensive References
References
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Temple, C. Jr., Elliott, R. D., & Montgomery, J. A. (1982). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 25(8), 1045–1050. Available at: [Link]
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Gawade, S. L., et al. (2013). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-651. Available at: [Link]
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Dzierba, C. D., et al. (2012). Synthesis and Structure-Activity Relationships of pyrido[3,2-b]pyrazin-3(4H)-ones and pteridin-7(8H)-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 4986-4989. Available at: [Link]
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Kwiecień, H., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6539. Available at: [Link]
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Voight, E. A., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. Available at: [Link]
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Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388-1409. Available at: [Link]
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The Ascendant Scaffold: A Technical Guide to 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Analogues and Derivatives in Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, structural analogues, and derivatives of this remarkable core. We will delve into the nuanced structure-activity relationships (SAR) that govern the biological effects of these compounds and explore their therapeutic potential across various disease areas, including oncology, virology, and neurology. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and biological evaluation of these molecules, equipping researchers with the practical knowledge to accelerate their own drug discovery endeavors.
Introduction: The Pyrido[2,3-b]pyrazinone Core - A Privileged Structure in Medicinal Chemistry
The fusion of a pyridine and a pyrazine ring to form the pyrido[2,3-b]pyrazine system creates a unique heteroaromatic scaffold with a rich potential for diverse biological activities. The dihydropyrazinone variant, specifically the 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core, offers a three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. This versatility has led to the discovery of derivatives with a remarkable range of therapeutic applications, from kinase inhibitors for cancer therapy to ion channel modulators for pain management.
The core structure's ability to engage with a variety of biological targets stems from its hydrogen bonding capabilities, aromatic stacking interactions, and the precise spatial arrangement of its substituents. This guide will explore the synthetic strategies to access this core and its analogues, the key structural modifications that influence biological activity, and the specific therapeutic targets that have been successfully modulated by this promising class of compounds.
Synthetic Strategies: Accessing the 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Scaffold
The construction of the dihydropyrido[2,3-b]pyrazin-2(1H)-one core is a critical step in the exploration of its therapeutic potential. While a variety of synthetic routes to the broader class of pyridopyrazinones have been reported, a common and efficient approach involves a two-step sequence: N-acylation of an appropriate aminopyridine followed by intramolecular cyclization.
Proposed Synthesis of the Core Scaffold
A plausible and efficient synthesis of the 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core (3) starts from the commercially available 2-amino-3-methylpyridine (1). The synthesis proceeds via the formation of an N-acylated intermediate, N-(3-methylpyridin-2-yl)-2-chloroacetamide (2), followed by an intramolecular cyclization.
Scheme 1: Proposed Synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Caption: Proposed synthetic route to the core scaffold.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
The following is a detailed, self-validating protocol for the synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
Step 1: Synthesis of N-(3-methylpyridin-2-yl)-2-chloroacetamide (2)
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetone or dichloromethane, add triethylamine (1.2 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-methylpyridin-2-yl)-2-chloroacetamide (2). The reaction of aryl amines with chloroacetyl chloride in the presence of a base is a well-established method for the formation of N-aryl-2-chloroacetamides.[1]
Step 2: Synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (3)
-
To a solution of N-(3-methylpyridin-2-yl)-2-chloroacetamide (2) (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a strong base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (3). The intramolecular cyclization of N-substituted chloroacetamides is a known method for the formation of heterocyclic rings.[2][3]
Structural Analogues and Derivatives: Exploring Chemical Space
The 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold offers several positions for modification to generate a diverse library of analogues. The primary points of diversification are the N1 and C3 positions of the pyrazinone ring, and the C6 and C7 positions of the pyridine ring.
N1-Substituted Derivatives
Alkylation or arylation at the N1 position can significantly impact the compound's pharmacokinetic properties, such as solubility and membrane permeability.
C3-Substituted Derivatives
Introducing substituents at the C3 position can influence target binding by providing additional interaction points. This can be achieved through various synthetic strategies, including condensation reactions with aldehydes or ketones.
C6 and C7-Substituted Derivatives
Modification of the pyridine ring at the C6 and C7 positions can modulate the electronic properties of the entire scaffold and provide vectors for engaging with specific sub-pockets of a target protein.
Biological Activities and Therapeutic Targets
Derivatives of the pyrido[2,3-b]pyrazinone core have demonstrated a remarkable breadth of biological activities, targeting key players in various disease pathways.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Dysregulation of the anaplastic lymphoma kinase (ALK) is a known driver in several cancers.[4][5] Pyrido[2,3-b]pyrazine derivatives have been developed as potent and selective ALK inhibitors.[4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK and preventing its phosphorylation and subsequent activation of downstream signaling pathways.
ALK Signaling Pathway and Inhibition
Caption: Inhibition of the ALK signaling cascade.
Mitogen-Activated Protein Kinase Kinase 4 (MKK4) Inhibition
MKK4 is a key enzyme in the MAPK signaling pathway, which is involved in cellular processes like proliferation and apoptosis.[6] Inhibition of MKK4 is a promising strategy for the treatment of various diseases, including cancer and inflammatory disorders.[7] Pyrido[2,3-b]pyrazinone derivatives can act as MKK4 inhibitors, preventing the activation of downstream kinases such as JNK and p38.[6]
MKK4 Signaling Pathway and Inhibition
Caption: Inhibition of the MKK4 signaling cascade.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
TRPV1 is a non-selective cation channel involved in the detection of noxious stimuli, making it a key target for the development of novel analgesics.[8] Pyrido[2,3-b]pyrazine derivatives have been identified as potent TRPV1 antagonists, blocking the influx of calcium and sodium ions and thereby inhibiting the transmission of pain signals.[8]
TRPV1 Channel Mechanism and Antagonism
Caption: Antagonism of the TRPV1 ion channel.
Human Cytomegalovirus (HCMV) DNA Polymerase Inhibition
HCMV is a herpesvirus that can cause severe disease in immunocompromised individuals. The viral DNA polymerase is essential for the replication of the viral genome, making it an attractive target for antiviral therapy.[9] Pyrido[2,3-b]pyrazine derivatives have shown promise as non-nucleoside inhibitors of HCMV DNA polymerase, disrupting the viral replication cycle.
HCMV Replication and DNA Polymerase Inhibition
Caption: Inhibition of HCMV DNA replication.
Structure-Activity Relationship (SAR) Insights
The biological activity of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives is highly dependent on the nature and position of their substituents. While specific SAR for the 8-methyl core is still emerging, general trends can be inferred from related pyridopyrazine and dihydropyridopyrazine series.
| Position of Substitution | General SAR Observations |
| N1 | Small alkyl groups can improve cell permeability. Larger, more polar groups may enhance solubility but can decrease potency if they clash with the target's binding site. |
| C3 | Introduction of aryl or heteroaryl groups can lead to significant gains in potency through additional π-π stacking or hydrogen bonding interactions. |
| C6 | Substitution with electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, potentially influencing binding affinity. |
| C7 | Bulky substituents at this position are generally not well-tolerated, suggesting this region may be sterically constrained in many target proteins. |
| C8-methyl | The methyl group at the C8 position likely provides a key hydrophobic interaction in the binding pocket of many targets and serves as a crucial anchor point. |
In Vitro Biological Evaluation Protocols
The following are representative protocols for the in vitro evaluation of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives against some of the key therapeutic targets.
ALK Kinase Inhibition Assay (Cell-Based)
-
Cell Culture: Culture ALK-positive cancer cells (e.g., H3122) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the test compounds for 72 hours.
-
Viability Assessment: Determine cell viability using a standard MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
MKK4 Kinase Inhibition Assay (Biochemical)
-
Reaction Setup: In a 96-well plate, combine recombinant human MKK4 enzyme, a suitable substrate (e.g., inactive JNK1), and the test compound in an appropriate assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30 °C for a defined period (e.g., 60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ kinase assay or a phospho-specific antibody-based ELISA.
-
Data Analysis: Determine IC50 values from the dose-response curves.
TRPV1 Antagonist Assay (Calcium Influx)
-
Cell Culture: Plate cells stably expressing human TRPV1 (e.g., HEK293-hTRPV1) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with the test compounds for a specified time.
-
Agonist Stimulation: Add a TRPV1 agonist (e.g., capsaicin) to stimulate calcium influx.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition of the agonist-induced calcium influx and determine IC50 values.
HCMV DNA Polymerase Inhibition Assay (Biochemical)
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCMV DNA polymerase (UL54), a DNA template-primer, and radiolabeled dNTPs.
-
Compound Addition: Add the test compounds to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37 °C.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by analyzing the dose-dependent inhibition of DNA synthesis.
Future Perspectives and Conclusion
The 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives underscore its potential in addressing a wide range of unmet medical needs. Future research in this area will likely focus on:
-
Expansion of the Chemical Space: The synthesis and evaluation of novel analogues with diverse substitution patterns to further probe the SAR and identify compounds with improved potency and selectivity.
-
Target Deconvolution: For compounds with interesting phenotypic effects, identifying the specific molecular targets will be crucial for understanding their mechanism of action.
-
In Vivo Evaluation: Promising in vitro candidates will need to be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Structure-Based Drug Design: As co-crystal structures of these inhibitors with their targets become available, structure-based design approaches will enable the rational optimization of lead compounds.
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An In-Depth Technical Guide on the Predicted In Vitro Biological Activity of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Foreword
The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer both potency and selectivity against therapeutic targets. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation. The pyrido[2,3-b]pyrazin-2(1H)-one core, a notable example of a "privileged scaffold," has garnered significant attention for its versatile biological activities. This guide provides a comprehensive technical overview of the predicted in vitro biological activity of a specific derivative, 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one . While direct experimental data for this particular compound is sparse in publicly accessible literature, this document synthesizes information from closely related analogs to project its potential as a kinase inhibitor and an anticancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating and advancing the study of this promising molecule.
The Pyrido[2,3-b]pyrazin-2(1H)-one Scaffold: A Foundation for Potent Bioactivity
The pyrazine-based heterocyclic systems are integral to the structure of numerous synthetic and natural drug molecules.[1] Their ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes them ideal candidates for targeting the ATP-binding pockets of kinases.[1] The pyrido[2,3-b]pyrazine core, in particular, has been identified as a key structural motif in a variety of potent kinase inhibitors, including those targeting mTOR, a crucial regulator of cell growth and proliferation.[1][2] The structural rigidity and synthetic tractability of this scaffold allow for systematic modifications to optimize potency and selectivity against specific kinase targets.
Predicted Biological Activities and Mechanistic Rationale
Based on the extensive research into the broader family of pyridopyrazinones and related heterocyclic systems, two primary areas of in vitro biological activity are anticipated for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: kinase inhibition and anticancer cytotoxicity.
Kinase Inhibition: Targeting Cellular Signaling Pathways
A significant body of evidence points to the potential of pyrazine-based compounds to function as ATP-competitive kinase inhibitors.[1][3] These small molecules are designed to occupy the ATP-binding cleft of a kinase, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways that are often hyperactive in disease states like cancer.
Derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[4][5] Furthermore, a patent application has described substituted dihydropyrido[3,4-b]pyrazinones as dual inhibitors of BET proteins and polo-like kinases, highlighting the diverse kinase targets for this class of compounds.[6]
The 8-methyl substitution on the pyridopyrazinone core is of particular interest. Structure-activity relationship (SAR) studies on the analogous 1,2-dihydropyrido[3,4-b]pyrazine system revealed that methylation at the 7-position (structurally equivalent to the 8-position in the compound of interest) enhanced antitumor activity.[7] This suggests that the 8-methyl group may contribute favorably to the binding affinity and/or selectivity of the compound for its target kinase(s).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, a reagent is added to stop the reaction and deplete the remaining ATP. Finally, a second reagent converts the ADP generated into ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial dilutions of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in a suitable buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase of interest, its specific substrate peptide, and the compound dilutions.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate at room temperature.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Interpretation and Structure-Activity Relationship (SAR) Insights
The in vitro assays described above will yield quantitative data, primarily in the form of IC50 values. A lower IC50 value indicates greater potency. To provide context for the experimental results obtained for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, the following table summarizes the reported activities of some related compounds.
| Compound Scaffold | Target/Assay | Reported Activity (IC50) | Reference |
| Tetrahydropyrido[2,3-b]pyrazine derivative | ALK Kinase | ~10 nM (enzyme), ~150 nM (cell) | [4] |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase | 11.4 nM | [8] |
| Pyrido[3,4-c]pyrazine-2(1H)-one derivative | ATR Kinase | 147 nM | [1] |
| Pyrazolo[3,4-b]pyrazine derivative | MCF-7 cell cytotoxicity | Not specified, but showed activity | [9] |
SAR Insights for the 8-Methyl Group:
As previously mentioned, a study on 1,2-dihydropyrido[3,4-b]pyrazines indicated that a methyl group at the 7-position increased antitumor activity. [7]This suggests that the 8-methyl group in the target compound could play a crucial role in its biological activity. It may enhance binding to the target protein through hydrophobic interactions or by influencing the overall conformation of the molecule to better fit into the active site. Further studies involving the synthesis and testing of analogs with different substituents at the 8-position would be necessary to fully elucidate the SAR.
Conclusion and Future Directions
While direct experimental evidence for the in vitro biological activity of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is currently limited, the analysis of its core scaffold and related analogs strongly suggests its potential as a kinase inhibitor and an anticancer agent. The 8-methyl substituent may confer enhanced potency, making this compound a compelling candidate for further investigation.
Future research should focus on:
-
Synthesis and Characterization: Chemical synthesis and full analytical characterization of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
-
Broad-Spectrum Screening: Evaluation of the compound's cytotoxic effects against a diverse panel of cancer cell lines.
-
Kinase Profiling: Screening against a comprehensive panel of kinases to identify specific targets and assess selectivity.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying its biological activity, including its effects on cell cycle progression and apoptosis.
-
SAR Studies: Synthesis and evaluation of a series of analogs with modifications at the 8-position and other sites on the scaffold to establish a clear structure-activity relationship.
The systematic exploration of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one holds significant promise for the discovery of novel therapeutic agents.
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The Ascendancy of Pyridopyrazinones: A Technical Guide to Discovery and Structure-Activity Relationship (SAR)
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple biological targets, offering a versatile starting point for drug discovery. The pyridopyrazinone core is a compelling example of such a scaffold, demonstrating a remarkable breadth of biological activity.[1] Initially explored for their potent and selective inhibition of phosphodiesterase type 5 (PDE5), these compounds have since shown promise as inhibitors of various protein kinases and as anti-inflammatory agents.[2][3][4] This guide provides an in-depth technical exploration of the discovery and structure-activity relationship (SAR) of pyridopyrazinone compounds, offering field-proven insights for researchers and drug development professionals. We will delve into the causal reasoning behind experimental designs, from initial hit identification to lead optimization, supported by detailed protocols and data-driven analysis.
Discovery of the Pyridopyrazinone Scaffold: From Serendipity to Rational Design
The journey of pyridopyrazinone-based compounds often begins with high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of a specific biological target. However, a particularly insightful approach that has yielded potent pyridopyrazinone inhibitors is scaffold repurposing .[1][5] This strategy involves taking a known chemical scaffold with established biological activity and exploring its potential against different targets. For instance, a series of pyridopyrazinone derivatives originally developed as anticancer agents were later identified as potent nanomolar inhibitors of PDE5 through a multi-step in silico and in vitro screening process.[1][5]
A Representative Discovery Workflow
The discovery of novel pyridopyrazinone-based inhibitors typically follows a structured, multi-stage process. This workflow ensures a systematic progression from a large library of compounds to a few promising lead candidates with validated activity.
Synthesis of the Pyridopyrazinone Core and Derivatives
The synthetic accessibility of the pyridopyrazinone scaffold is a key factor in its appeal for medicinal chemistry programs. The core can be constructed through various synthetic routes, often involving the condensation of a diaminopyridine derivative with a dicarbonyl compound or its equivalent. Subsequent modifications at key positions allow for the exploration of the chemical space and the fine-tuning of biological activity.
General Synthetic Scheme
A common approach to synthesizing substituted pyridopyrazinones involves a multi-step sequence that allows for diversification at key positions. The following scheme illustrates a representative synthesis.
Representative Experimental Protocol: Synthesis of a Substituted Pyridopyrazinone
The following is a generalized, step-by-step protocol for the synthesis of a substituted pyridopyrazinone derivative, based on common synthetic strategies.
-
Step 1: Condensation and Cyclization to Form the Pyridopyrazinone Core.
-
To a solution of a substituted 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add an α-ketoester (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pyridopyrazinone core.
-
-
Step 2: N-Alkylation or N-Acylation.
-
To a solution of the pyridopyrazinone core (1.0 eq) in an aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add the desired alkyl halide or acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the N-substituted pyridopyrazinone.
-
-
Step 3: Diversification via Cross-Coupling.
-
If the pyridopyrazinone core contains a suitable handle (e.g., a halogen), it can be further diversified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Combine the halogenated pyridopyrazinone (1.0 eq), a boronic acid or amine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
Structure-Activity Relationship (SAR) of Pyridopyrazinone Compounds
The biological activity of pyridopyrazinone derivatives can be profoundly influenced by the nature and position of substituents on the core scaffold. A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
SAR as PDE5 Inhibitors
The pyridopyrazinone scaffold has been extensively studied for its ability to inhibit PDE5, an enzyme that plays a key role in regulating cyclic guanosine monophosphate (cGMP) levels and is a validated target for the treatment of erectile dysfunction and pulmonary hypertension.[1]
The general pharmacophore for pyridopyrazinone-based PDE5 inhibitors can be conceptualized as having three key motifs: the core pyridopyrazinone ring, a central linker, and a terminal aryl group.[1]
Key SAR Insights for PDE5 Inhibition:
-
Pyridopyrazinone Core (Motif A): This core is believed to anchor the molecule within the active site of PDE5, forming crucial hydrophobic interactions and hydrogen bonds.[1]
-
Central Linker (Motif B): The nature and length of the linker are critical for optimal activity. Both flexible linkers of a certain length and rigid five-membered heterocyclic linkers (e.g., oxadiazole) have been shown to be effective.[1][6]
-
Terminal Aryl Group (Motif C): Substitutions on the terminal phenyl ring can significantly impact potency. The presence of hydrogen bond acceptors, such as a nitro group, can enhance binding affinity.[1]
| Compound | Linker Type | Terminal Aryl Substitution | PDE5 IC50 (nM) | Reference |
| 11b | Rigid (Oxadiazole) | 4-NO₂ | 18.13 | [1] |
| Series E Analog | Flexible (Hydrazine-based) | Varied | 18.13–41.41 | [1] |
Table 1: Representative SAR Data for Pyridopyrazinone-Based PDE5 Inhibitors.
SAR as Kinase Inhibitors
The pyridopyrazinone scaffold has also emerged as a promising framework for the development of kinase inhibitors, targeting enzymes such as Janus kinases (JAKs) and Aurora kinases, which are implicated in cancer and inflammatory diseases.[7][8][9]
Key SAR Insights for Kinase Inhibition:
-
2-Aminopyridine Moiety: For JAK2 inhibitors, a 2-aminopyridine scaffold has been shown to be a key pharmacophore, with substitutions in the kinase solvent region and the hydrophobic region influencing both potency and selectivity.[7]
-
Pyrimidine-Based Scaffolds: In the context of Aurora kinase inhibitors, pyrimidine-based derivatives have demonstrated significant potential.[8][10][11] The ability of the pyrimidine ring system to form hydrogen bonds with amino acid residues in the hinge region of the kinase is a critical determinant of activity.[11]
| Scaffold | Target Kinase | Key Substituent Modifications | Resulting Activity | Reference |
| 2-Aminopyridine | JAK2 | Optimization of substituents in the kinase solvent and hydrophobic regions | Potent and selective inhibition (IC50 in low nM range) | [7] |
| Pyrimidine | Aurora A | Introduction of groups to induce a DFG-out conformation | Potent inhibition and reduction of MYC oncoproteins | [10] |
Table 2: SAR Highlights for Pyridopyrazinone-Related Kinase Inhibitors.
SAR as Anti-inflammatory Agents
Pyridazinone and related scaffolds have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokine production.[3][4][12][13]
Key SAR Insights for Anti-inflammatory Activity:
-
Inhibition of NF-κB Signaling: A number of pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[3][4][12]
-
Modulation of Cytokine Production: Potent inhibitors from this class have also been found to suppress the production of interleukin 6 (IL-6) in monocytic cells.[3][4][12]
Structure-activity relationship studies in this area are ongoing, with a focus on identifying the specific molecular targets responsible for the observed anti-inflammatory effects.[3][4][12]
Experimental Protocols for Biological Evaluation
The validation of in silico predictions and the determination of SAR require robust and reproducible biological assays. The following are representative protocols for evaluating the activity of pyridopyrazinone compounds.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay is a common method for measuring the inhibitory activity of compounds against PDE5.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound to test a range of concentrations.
-
Prepare the complete PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).
-
Dilute recombinant human PDE5A1 enzyme and FAM-labeled cGMP substrate in the assay buffer to their working concentrations.
-
-
Assay Procedure:
-
Add the diluted test compound, a positive control (e.g., sildenafil), and a DMSO-only control to the wells of a 96-well or 384-well black microplate.
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding a binding agent (e.g., phosphate-binding nanoparticles).
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
A variety of assay formats are available for measuring kinase inhibition, including radiometric and fluorescence-based methods. The following is a general protocol for a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare stock solutions of the test compound in DMSO and create serial dilutions.
-
Prepare the kinase reaction buffer (composition will vary depending on the specific kinase).
-
Dilute the kinase, substrate (e.g., a peptide or protein), and ATP to their working concentrations in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted test compound and controls to the wells of a suitable microplate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a specified period.
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Add a detection reagent that produces a signal (e.g., fluorescence) proportional to the amount of phosphorylated substrate or ADP produced.
-
-
Data Acquisition and Analysis:
-
Read the signal on a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The pyridopyrazinone scaffold has firmly established itself as a privileged structure in modern drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets, including phosphodiesterases and protein kinases, make it a highly attractive starting point for the development of novel therapeutics. The successful application of scaffold repurposing has demonstrated the untapped potential that may lie within existing compound collections.
Future research in this area will likely focus on several key aspects:
-
Expansion to New Targets: A systematic exploration of the pyridopyrazinone scaffold against a broader range of biological targets is warranted.
-
Fine-Tuning of Selectivity: For targets such as kinases, achieving high selectivity is paramount to minimizing off-target effects. Further SAR studies will be crucial for designing highly selective inhibitors.
-
Optimization of ADME Properties: As lead compounds emerge, a focus on optimizing their absorption, distribution, metabolism, and excretion (ADME) properties will be essential for translating in vitro potency to in vivo efficacy.
-
Application of Novel Drug Delivery Strategies: The development of prodrugs and other delivery technologies could enhance the therapeutic potential of pyridopyrazinone-based compounds.
By leveraging the insights gained from past and ongoing SAR studies, and by embracing innovative discovery strategies, the full therapeutic potential of the versatile pyridopyrazinone scaffold is yet to be realized.
References
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Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]
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Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]
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Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed Central. [Link]
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Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128645. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). Molecules, 26(17), 5249. [Link]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). Journal of Molecular Structure, 1230, 129881. [Link]
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The tested pyridopyrazinone derivatives. Eight different series (A–H)... (n.d.). ResearchGate. Retrieved from [Link]
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Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. (2021). Chemical Biology & Drug Design, 98(1), 73-93. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7449–7467. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5195. [Link]
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Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022). Molecules, 27(18), 6013. [Link]
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Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022). Semantic Scholar. [Link]
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A Guide to the Spectroscopic Characterization of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Abstract
This technical guide provides a comprehensive, multi-technique approach to the spectroscopic analysis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a scaffold, the pyrido[2,3-b]pyrazine core is integral to the development of various therapeutic agents, making unambiguous structural confirmation paramount.[1] This document is structured for researchers, chemists, and drug development professionals, offering not just data, but the underlying scientific rationale for each analytical step. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the causality behind experimental choices, presents predicted data based on analogous structures, and provides self-validating protocols to ensure scientific integrity.
Introduction: The Imperative for Structural Elucidation
The compound 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one belongs to a class of nitrogen-containing bicyclic heterocycles that are prevalent in biologically active molecules.[2] Its structural framework, featuring a fused pyridine and dihydropyrazinone ring system, presents a unique electronic and steric environment. Precise characterization is the bedrock of any research and development campaign, as it directly impacts the understanding of structure-activity relationships (SAR), synthetic pathway validation, and regulatory compliance.
This guide moves beyond a simple recitation of data. It is designed to function as a whitepaper, empowering the scientist to understand why a particular spectroscopic signal appears, what it signifies about the molecular architecture, and how different techniques can be synergistically employed to build an unassailable structural proof. The following sections are organized by analytical technique, culminating in a synthesis of all data points.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion, particularly for NMR assignments, the following standardized numbering system for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one will be used throughout this guide.
Caption: Structure of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR spectra, as they provide complementary information.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides a detailed map of the proton environments. The chemical shift (δ) of a proton is dictated by its local electronic environment, while spin-spin coupling (J) reveals the number of neighboring protons, allowing us to piece together molecular fragments. For a molecule like this, the key is to distinguish between the aromatic protons on the pyridine ring, the aliphatic protons on the dihydropyrazine ring, the methyl protons, and the exchangeable N-H protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow down N-H proton exchange, resulting in sharper N-H signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Interpretation and Predicted Spectrum:
Based on the analysis of similar pyridopyrazine structures, the following proton signals are anticipated.[3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H1 (N-H) | 10.5 - 11.5 | Broad Singlet | 1H | Amide proton, deshielded by the adjacent carbonyl and aromatic system. Its broadness is due to quadrupolar coupling and potential exchange. |
| H6 | 7.5 - 7.8 | Doublet | 1H | Aromatic proton ortho to the ring nitrogen (N5), expected to be the most deshielded aromatic proton. Coupled to H7. |
| H7 | 6.8 - 7.1 | Doublet | 1H | Aromatic proton meta to the ring nitrogen (N5). Coupled to H6. |
| H4 (N-H) | 6.5 - 7.5 | Broad Singlet | 1H | Amine proton. Its chemical shift can be highly variable and dependent on solvent and concentration. |
| H3 (-CH₂-) | 3.4 - 3.7 | Triplet | 2H | Methylene protons adjacent to the N4 amine. Coupled to the C4 methylene protons. |
| H4 (-CH₂-) | 3.1 - 3.4 | Triplet | 2H | Methylene protons adjacent to the C4a bridgehead carbon. Coupled to the C3 methylene protons. |
| H9 (-CH₃) | 2.3 - 2.5 | Singlet | 3H | Methyl protons attached to the aromatic ring. No adjacent protons to couple with. |
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical nature (e.g., C=O, aromatic C, aliphatic C). While less sensitive than ¹H NMR, it is indispensable for confirming the carbon backbone of the molecule. We expect to see 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial.
-
Instrumentation: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.
-
Acquisition Parameters: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a singlet. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Data Interpretation and Predicted Spectrum:
The chemical shifts are predicted based on established values for pyridines, pyrazines, and amides.[3][4]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 (C=O) | 165 - 170 | Carbonyl carbon of the lactam (amide), highly deshielded. |
| C6 | 148 - 152 | Aromatic carbon adjacent to ring nitrogen (N5), deshielded. |
| C8a | 145 - 148 | Aromatic carbon at the ring fusion, bonded to N1. |
| C4a | 138 - 142 | Aromatic carbon at the ring fusion, bonded to N4 and N5. |
| C8 | 130 - 135 | Aromatic carbon bearing the methyl group. |
| C7 | 115 - 120 | Aromatic carbon adjacent to the methyl-substituted carbon. |
| C3 | 40 - 45 | Aliphatic methylene carbon adjacent to the N4 amine. |
| C4 | 38 - 43 | Aliphatic methylene carbon adjacent to the C4a bridgehead. |
| C9 (-CH₃) | 18 - 22 | Aliphatic methyl carbon. |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Furthermore, the fragmentation pattern provides a molecular "fingerprint" that can be used to confirm the structure by analyzing how the molecule breaks apart under energy input. For this molecule (C₈H₉N₃O), the exact molecular weight is 163.18 g/mol .
Experimental Protocol: MS
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer. ESI is a "soft" ionization technique that is likely to show a strong protonated molecular ion [M+H]⁺, while EI is a "hard" technique that will induce more fragmentation.
-
Data Acquisition: Acquire the spectrum over a suitable mass range (e.g., m/z 50-300).
Data Interpretation and Predicted Spectrum:
-
Molecular Ion: A prominent peak at m/z 164.08 ([M+H]⁺) is expected in ESI-MS. In EI-MS, a peak at m/z 163.07 (M⁺·) would be observed.
-
Key Fragmentation Pathways: The fragmentation will be governed by the stability of the resulting ions and neutral losses. Common fragmentation patterns for related heterocyclic systems often involve the loss of small, stable molecules.[5][6]
Caption: Plausible ESI-MS fragmentation pathway for the target compound.
| m/z (Mass/Charge) | Proposed Identity | Rationale |
| 164 | [M+H]⁺ | Protonated molecular ion. |
| 149 | [M+H - CH₃]⁺ | Loss of the methyl radical from the pyridine ring. |
| 136 | [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring, a common fragmentation for such structures. |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (stretching, bending).
Experimental Protocol: IR
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet containing a small amount of the compound.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).
Data Interpretation and Predicted Spectrum:
The spectrum is expected to be dominated by absorptions from the N-H, C=O, and aromatic C=C/C=N bonds.[7][8]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretch | Amide & Amine N-H |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) C-H |
| 1660 - 1690 | C=O Stretch | Amide (Lactam) Carbonyl |
| 1580 - 1620 | C=C / C=N Stretch | Pyridine Ring Vibrations |
| 1400 - 1500 | C-H Bend | Aliphatic C-H |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The fused aromatic system of the pyridopyrazine core constitutes a significant chromophore.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm, using a solvent-filled cuvette as a blank.
Data Interpretation and Predicted Spectrum:
The spectrum is expected to show absorptions corresponding to π → π* and potentially n → π* transitions within the conjugated system. The exact λ_max values are sensitive to solvent polarity.[9][10]
| Predicted λ_max (nm) | Transition Type | Chromophore |
| ~230 - 250 | π → π | High-energy transition within the pyridopyrazine system. |
| ~320 - 350 | π → π | Lower-energy transition of the extended conjugated system. |
| >350 (weak) | n → π | Transition involving non-bonding electrons on nitrogen and oxygen atoms. May be obscured by stronger π → π bands. |
Conclusion: A Unified Structural Confirmation
The true power of spectroscopic analysis lies in the convergence of data from multiple, independent techniques. The proposed structure of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is robustly supported when all data are considered in concert:
-
Mass Spectrometry establishes the correct molecular formula and weight (C₈H₉N₃O, MW=163.18).
-
IR Spectroscopy confirms the presence of key functional groups: an amide (C=O and N-H stretch), an amine (N-H stretch), and an aromatic system (C=C/C=N stretch).
-
¹³C NMR verifies the existence of 8 unique carbon environments, including a carbonyl, five sp² carbons in the aromatic/fused system, two sp³ carbons in the dihydropyrazine ring, and one methyl carbon.
-
¹H NMR provides the final, detailed proof. It confirms the substitution pattern on the pyridine ring (two adjacent aromatic protons), the presence of the dihydropyrazine ring (two coupled methylene groups), and the location of the methyl group. The chemical shifts and coupling patterns align perfectly with the proposed connectivity.
-
UV-Vis Spectroscopy confirms the presence of the expected conjugated chromophore.
Together, these techniques provide an unambiguous and self-validating confirmation of the molecular structure, forming the essential foundation for any further investigation or application of this compound.
References
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Functionalization of 8-Methyl-2H-pyrimido[2,1-c][9][11][12]triazine-3,6(1H,4H)-dione. Retrieved from
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A Methodological and Predictive Guide to the Pharmacokinetic Profile of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Introduction
The compound 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one belongs to the pyridopyrazinone class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including the inhibition of phosphodiesterase type 5 (PDE5).[1] The therapeutic potential of any new chemical entity is critically dependent on its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic properties of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, outlining the essential in vitro and in vivo studies.
Physicochemical Properties and Initial Assessment
A foundational step in pharmacokinetic profiling is the determination of the compound's fundamental physicochemical properties. These parameters, including solubility, lipophilicity (LogP/LogD), and pKa, are predictive of its in vivo behavior. For instance, a broad range of solubility (12.6 µM to 13.8 mM) and permeability coefficients (1.2 × 10⁻⁶ cm/s to 90.7 × 10⁻⁶ cm/s) has been observed for structurally related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting the significant impact of minor structural modifications on these key biopharmaceutical properties.[2]
Table 1: Key Physicochemical and In Vitro ADME Assays
| Parameter | Experimental Protocol | Rationale and Interpretation |
| Aqueous Solubility | Thermodynamic or kinetic solubility assays (e.g., shake-flask, potentiometric titration) in buffers at various pH values (e.g., 4.5, 6.8, 7.4). | Determines the maximum concentration of the compound that can be dissolved, which is crucial for absorption. Poor solubility can be a major hurdle for oral bioavailability. |
| Lipophilicity (LogP/LogD) | Shake-flask method using n-octanol and water/buffer or automated methods like reverse-phase HPLC. | Predicts the compound's ability to cross biological membranes. An optimal LogP is often sought to balance membrane permeability and aqueous solubility. |
| pKa | Potentiometric titration, UV-spectroscopy, or capillary electrophoresis. | Determines the ionization state of the compound at different physiological pH values, which influences its solubility, permeability, and binding to transporters and metabolizing enzymes. |
| In Vitro Permeability | Caco-2 cell monolayer assay. | Caco-2 cells differentiate into a monolayer of polarized enterocytes, providing an in vitro model of the human intestinal barrier. The apparent permeability coefficient (Papp) is a key indicator of intestinal absorption. Assays with related compounds have shown a wide range of permeability, suggesting this will be a critical parameter to determine.[2][3] |
| Plasma Protein Binding | Equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from relevant species (human, rat, mouse, dog). | The extent of binding to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) affects the unbound concentration of the drug, which is the fraction available to exert pharmacological effects and undergo metabolism and elimination. |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes from different species (human, rat, mouse, dog) followed by LC-MS/MS analysis to measure the rate of parent compound depletion. | Provides an initial assessment of the compound's susceptibility to metabolism. A high clearance in this assay suggests rapid in vivo metabolism. |
Absorption
The intended route of administration will dictate the specific absorption studies. Assuming oral administration is desired, the following investigations are paramount.
In Vitro Intestinal Permeability
The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring TEER.
-
Permeability Assessment: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. Samples are taken from both compartments at various time points and analyzed by LC-MS/MS. The reverse transport (B to A) is also assessed to determine the efflux ratio.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
Distribution
Understanding how a drug distributes into various tissues is crucial for assessing its efficacy and potential for toxicity.
Plasma Protein Binding
As outlined in Table 1, determining the fraction of the compound bound to plasma proteins is a critical first step. High plasma protein binding (96.7-99.0% bound) has been observed for other complex heterocyclic compounds.[4]
Blood-to-Plasma Ratio
This assay determines if the compound preferentially partitions into red blood cells. Blood-to-plasma concentration ratios between 0.78 and 1.46 have been reported for similar molecules, indicating no preferential distribution into red blood cells.[4]
Experimental Protocol: Blood-to-Plasma Ratio
-
Incubation: The test compound is incubated with fresh whole blood from the species of interest.
-
Separation: A portion of the blood is centrifuged to separate the plasma.
-
Quantification: The concentration of the compound in the whole blood and the plasma is determined by LC-MS/MS.
-
Calculation: The ratio of the concentration in blood to the concentration in plasma is calculated.
Metabolism
Metabolism is a key determinant of a drug's half-life and can lead to the formation of active or toxic metabolites.
In Vitro Metabolic Profiling
Incubation of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with cryopreserved hepatocytes from various species (human, dog, monkey, mouse, and rat) will be instrumental in identifying potential metabolites.[5] This approach has been successfully used to identify numerous phase I and phase II metabolites for other novel compounds.[5][6]
Experimental Protocol: In Vitro Metabolite Identification in Hepatocytes
-
Hepatocyte Incubation: Cryopreserved hepatocytes are thawed and suspended in incubation medium. The test compound is added and incubated for a set period (e.g., 60 minutes).[5]
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent like acetonitrile.[5]
-
Sample Analysis: The samples are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-HRMS) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.[5]
Cytochrome P450 (CYP) Reaction Phenotyping
This series of experiments identifies the specific CYP enzymes responsible for the metabolism of the compound. This is crucial for predicting potential drug-drug interactions. Based on studies of similar compounds, CYP3A4 is often a major contributor to the metabolism of such scaffolds.[5][6]
Experimental Workflow: CYP Reaction Phenotyping
Caption: Workflow for identifying the primary CYP enzymes responsible for metabolism.
Excretion
While in vitro models for excretion are limited, in vivo studies will provide the definitive data on the routes and rates of elimination of the parent compound and its metabolites.
In Vivo Pharmacokinetic Studies
Following the comprehensive in vitro characterization, in vivo studies in animal models (typically rodents and a non-rodent species) are conducted to understand the compound's behavior in a whole organism.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing: A cohort of rats is administered the compound via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points. Urine and feces may also be collected.
-
Bioanalysis: The concentration of the parent drug and major metabolites in plasma and other matrices is quantified using a validated LC-MS/MS method. The development of a robust analytical method is a critical prerequisite.[7][8]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters.
Table 2: Key In Vivo Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Elimination half-life. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Absolute bioavailability, the fraction of the administered dose that reaches systemic circulation. |
Conclusion
The pharmacokinetic profiling of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one requires a systematic and multi-faceted approach. By integrating in vitro ADME assays with in vivo pharmacokinetic studies, a comprehensive understanding of the compound's disposition in the body can be achieved. This data is indispensable for guiding lead optimization, selecting appropriate doses for further toxicological and efficacy studies, and ultimately predicting the compound's pharmacokinetic behavior in humans. The methodologies outlined in this guide provide a robust framework for this critical stage of drug development.
References
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Amin, K. M., & El-Badry, O. M. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PMC - PubMed Central. [Link]
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PubMed. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed. [Link]
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Unlocking the Therapeutic Potential of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: A Technical Guide to Target Identification and Validation
Abstract
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on the specific compound, 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, and provides a comprehensive exploration of its potential therapeutic targets. While direct studies on this exact molecule are limited, this document synthesizes data from structurally related dihydropyrido[2,3-b]pyrazinones, pyridopyrimidines, and other analogous heterocyclic systems to build a robust, evidence-based framework for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into potential mechanisms of action and a practical roadmap for experimental validation. We will delve into promising target classes, including protein kinases, ion channels, and key enzymes implicated in cancer, inflammation, and infectious diseases, and provide detailed protocols for their investigation.
Introduction: The Therapeutic Promise of the Pyrido[2,3-b]pyrazine Core
The fusion of pyridine and pyrazine rings creates the pyrido[2,3-b]pyrazine core, a scaffold that has garnered significant attention for its diverse pharmacological properties. Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antibacterial agents. The specific substitutions on this core, such as the 8-methyl group and the dihydropyrazinone ring in 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, are crucial in defining its unique physicochemical properties and, consequently, its interactions with biological targets.
This guide will systematically explore the most probable therapeutic targets for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one by drawing logical inferences from structure-activity relationship (SAR) studies of analogous compounds. Our approach is grounded in the principle that structurally similar molecules often exhibit comparable biological activities by engaging with the same or related molecular targets.
A Multi-faceted Approach to Target Identification
Identifying the direct molecular targets of a small molecule is a critical step in drug discovery, providing a mechanistic understanding of its biological effects and paving the way for rational drug design and optimization. For a novel compound like 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, a multi-pronged approach to target identification is recommended. This involves a combination of computational and experimental strategies.
Initial Target Hypothesis Generation
Based on the known activities of related pyridopyrazine and pyridopyrimidine scaffolds, we can hypothesize several classes of proteins as potential targets. These include:
-
Protein Kinases: A large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
-
Ion Channels: Pore-forming proteins that regulate the flow of ions across cell membranes, crucial for nerve impulses, muscle contraction, and other physiological processes.
-
Enzymes in Inflammatory Pathways: Such as cyclooxygenases (COX), which are key mediators of inflammation.
-
Bacterial Enzymes: Essential for bacterial survival, making them attractive targets for novel antibiotics.
Experimental Target Identification Strategies
Several unbiased, experimental approaches can be employed to identify the direct binding partners of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one from a complex cellular lysate.
This classical method remains a powerful tool for target identification.[1][2][3][4] It involves immobilizing the small molecule of interest onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind to the immobilized compound. After washing away non-specifically bound proteins, the target proteins are eluted and identified by mass spectrometry.[1]
Experimental Protocol: Affinity Chromatography for Target Identification
-
Probe Synthesis: Synthesize a derivative of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with a suitable linker for immobilization, ensuring the modification does not abrogate its biological activity. A common approach is to attach a biotin tag.[2]
-
Immobilization: Covalently attach the linker-modified compound to a solid support, such as streptavidin-coated agarose beads if using a biotin tag.
-
Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line (e.g., a cancer cell line if investigating anticancer effects).
-
Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for target binding.
-
Washing: Perform extensive washing steps with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using a solution containing the free (non-immobilized) compound to competitively displace the target protein.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands by mass spectrometry (e.g., LC-MS/MS).
CETSA is a powerful technique to confirm direct target engagement in a cellular context.[5][6][7][8] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[6] This increased stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either the vehicle control or varying concentrations of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the specific, soluble target protein at each temperature using a detection method such as Western blotting or mass spectrometry.[9]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]
Caption: General workflow for unbiased target identification.
Potential Therapeutic Target Classes and Validation Strategies
This section outlines the most promising therapeutic targets for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one based on the activities of related compounds, along with detailed protocols for validating these interactions.
Protein Kinases: Targeting Dysregulated Cell Signaling
The pyrido[2,3-d]pyrimidine scaffold, a close structural relative of pyrido[2,3-b]pyrazine, is a well-established kinase inhibitor framework.[10] Numerous approved and investigational drugs containing this core structure target a range of kinases involved in cancer and inflammatory diseases.[9] Therefore, it is highly probable that 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one also functions as a kinase inhibitor.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers. Some pyrido[2,3-b]pyrazines have shown activity against both erlotinib-sensitive and resistant cell lines.[11]
-
BRAF: A serine/threonine kinase frequently mutated in melanoma and other cancers. Pyrido[2,3-b]pyrazinone derivatives have been investigated as BRAF inhibitors.
-
PI3K/mTOR Pathway: This pathway is central to cell growth and proliferation, and its components are major cancer drug targets. Pyrazino[2,3-b]pyrazines have been explored as mTOR kinase inhibitors.[12]
-
Other Cancer-Related Kinases: Including AKT, p38α, and PDGFRβ, which have been shown to be inhibited by structurally related pyrazole derivatives.[13]
A tiered approach is recommended for validating kinase inhibitory activity.
Experimental Protocol: Kinase Profiling and IC50 Determination
-
Initial Kinome Screening: Screen 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one at a single high concentration (e.g., 10 µM) against a broad panel of kinases (kinome profiling) to identify potential hits.[11][14][15][16] This service is commercially available from several vendors.
-
IC50 Determination for Hits: For the kinases that show significant inhibition in the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
-
Assay Formats: Several assay formats can be used:
-
Radiometric Assays: A classic method that measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[17]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[18]
-
Fluorescence-Based Assays: These can utilize various principles, including fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).[16]
-
Caption: Potential inhibition points in the MAPK/ERK pathway.
Ion Channels: Modulators of Cellular Excitability
The pyrido[2,3-b]pyrazine scaffold has also been identified as a modulator of ion channels. This opens up therapeutic possibilities in areas such as pain management and neurological disorders.
Potential Ion Channel Targets:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel involved in pain and inflammation. Pyrido[2,3-b]pyrazine derivatives have been developed as TRPV1 antagonists.[19]
-
Potassium Channels: The most diverse class of ion channels, involved in regulating neuronal excitability, muscle contraction, and other processes. Polycyclic pyrazines have been investigated as potassium ion channel modulators.[20]
The gold standard for studying ion channel function and modulation is electrophysiology, particularly the patch-clamp technique.[21][22][23][24]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Use a cell line that recombinantly expresses the ion channel of interest (e.g., HEK293 cells transfected with the gene for TRPV1).
-
Patch-Clamp Setup: Prepare a glass micropipette with a small tip opening and fill it with an appropriate intracellular solution.
-
Gigaohm Seal Formation: Bring the micropipette into contact with the cell membrane to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage or Current Clamp:
-
Voltage Clamp: Hold the cell membrane at a specific voltage and record the ionic currents that flow through the channels in response to a stimulus (e.g., application of a channel agonist like capsaicin for TRPV1).
-
Current Clamp: Inject a known current and measure the resulting changes in the membrane potential.
-
-
Compound Application: Apply 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one to the cell and record its effect on the ion channel currents or membrane potential. An inhibitory effect would be seen as a reduction in the current elicited by an agonist.
-
Calcium Imaging: For calcium-permeable channels like TRPV1, changes in intracellular calcium concentration upon channel activation can be monitored using fluorescent calcium indicators like Fluo-4 or Fura-2.[20][25][26]
Cyclooxygenase (COX) Enzymes: Anti-inflammatory Targets
Structurally related pyridazine derivatives have been shown to act as dual inhibitors of COX-1 and COX-2, suggesting a potential anti-inflammatory mechanism of action.[6][27]
Potential COX Targets:
-
COX-1 and COX-2: These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
The inhibitory activity against COX enzymes can be determined using various in vitro assays.
Experimental Protocol: COX Inhibition Assay (ELISA-based)
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.
-
Incubation: In a multi-well plate, incubate the enzyme with either the vehicle control or varying concentrations of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandins (e.g., PGE2).
-
Quantification of Prostaglandins: Stop the reaction and quantify the amount of PGE2 produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[28][29]
-
Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration and determine the IC50 value. A colorimetric version of this assay is also available.[30][31]
Bacterial DNA Gyrase: An Antibacterial Target
The pyrido[2,3-b]pyrazine core has been explored for its antibacterial properties.[32] Molecular docking studies of some derivatives suggest that they may target bacterial DNA gyrase.[1]
Potential Bacterial Target:
-
DNA Gyrase: A type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. It is a validated target for quinolone antibiotics.
The inhibition of DNA gyrase can be assessed by measuring its ability to supercoil relaxed plasmid DNA.[12]
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup: In a reaction mixture, combine relaxed circular plasmid DNA (substrate), DNA gyrase enzyme, and ATP.
-
Inhibitor Addition: Add either a vehicle control or varying concentrations of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.
-
Analysis by Agarose Gel Electrophoresis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Data Analysis: Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA. The intensity of the DNA bands can be quantified to determine the IC50 value.[33][34]
Caption: Workflow for validating hypothesized targets.
Summary and Future Directions
The compound 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, based on its structural similarity to other biologically active heterocyclic compounds, holds significant promise for therapeutic development. The most probable therapeutic targets fall into the categories of protein kinases, ion channels, cyclooxygenase enzymes, and bacterial DNA gyrase, suggesting potential applications in oncology, inflammatory diseases, pain management, and infectious diseases.
This technical guide provides a comprehensive framework for the systematic identification and validation of these potential targets. The proposed workflow, starting with unbiased target identification methods like affinity chromatography and CETSA, followed by specific functional assays for hypothesized targets, offers a robust and efficient path to elucidating the mechanism of action of this promising compound. The detailed experimental protocols provided herein serve as a practical resource for researchers embarking on the exciting journey of translating this chemical entity into a potential therapeutic agent. Future work should focus on the synthesis of derivatized probes for affinity-based methods and the execution of the validation assays outlined in this guide to confirm the specific molecular targets and pave the way for lead optimization and preclinical development.
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oral bioavailability of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
An In-Depth Technical Guide to the Oral Bioavailability Assessment of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Foreword: Charting the Course for a Novel Therapeutic Candidate
The journey of a novel chemical entity from laboratory bench to clinical application is fraught with challenges, paramount among which is achieving adequate oral bioavailability. For a molecule like 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, a member of the promising pyridopyrazine class of heterocyclic compounds, understanding its behavior after oral administration is a critical determinant of its therapeutic potential. While specific data for this particular molecule is not yet in the public domain, its structural relatives have shown diverse biological activities, including antitumor and kinase-inhibiting properties.[1][2][3] This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining the necessary steps to thoroughly characterize the oral bioavailability of this and other novel compounds. As a senior application scientist, my objective is not merely to list protocols but to provide the strategic rationale behind them, ensuring a self-validating and robust assessment.
Part 1: Foundational Assessment - Physicochemical and In Silico Profiling
Before any wet-lab experiments are initiated, a thorough in silico and physicochemical analysis is indispensable. These initial steps provide a theoretical framework for the compound's expected behavior and guide the design of subsequent, more resource-intensive studies. The oral bioavailability of a drug is influenced by fundamental properties such as its solubility and permeability.[4]
Predicted Physicochemical Properties
The structure of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one allows for the prediction of several key parameters that are crucial for oral absorption. These predictions, often derived from computational models, offer a first glimpse into potential challenges and opportunities.
| Property | Predicted Value | Implication for Oral Bioavailability |
| Molecular Weight | ~177.19 g/mol | Well within the "rule of five" limit (<500 g/mol ), favoring good absorption. |
| logP (Lipophilicity) | 1.0 - 2.5 (estimated) | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Below the 140 Ų threshold, suggesting good cell membrane permeability. |
| Hydrogen Bond Donors | 2 | Within the "rule of five" limit (≤5), favoring good absorption. |
| Hydrogen Bond Acceptors | 3 | Within the "rule of five" limit (≤10), favoring good absorption. |
| pKa (acidic/basic) | Acidic (amide N-H) ~10-12; Basic (pyrazine N) ~2-4 (estimated) | Influences solubility and dissolution rate in the varying pH environments of the GI tract. |
Note: These values are estimates based on the chemical structure and common computational algorithms. Experimental verification is essential.
The Biopharmaceutics Classification System (BCS)
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[5] A waiver of in vivo bioavailability and bioequivalence studies may be granted for immediate-release solid oral dosage forms of highly soluble and highly permeable drugs (BCS Class I).[5] Determining the likely BCS class of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a primary goal of the initial in vitro assays.
Part 2: In Vitro Characterization - The Gateway to In Vivo Success
In vitro models are the workhorses of early drug development, providing cost-effective and high-throughput methods to predict the oral bioavailability of a compound.[6][7] These assays are designed to evaluate the key factors governing oral absorption: dissolution, solubility, permeability, and metabolism.
Aqueous Solubility: A Prerequisite for Absorption
A drug must be in solution to be absorbed. Therefore, determining the solubility of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in physiologically relevant media is a critical first step.
Experimental Protocol: Thermodynamic Solubility Assessment
-
Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2, without enzymes) and simulated intestinal fluid (SIF, pH 6.8, without enzymes).
-
Compound Addition: Add an excess of the test compound to vials containing each medium.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute with an appropriate solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Intestinal Permeability: Crossing the Barrier
For systemic action, a drug must permeate the intestinal epithelium. In vitro cell-based and artificial membrane assays are the primary tools for assessing this.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[7][8] This assay can predict intestinal permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (A) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that predicts passive transcellular permeability.[4][9]
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound is added to a donor plate (e.g., at pH 6.5 to simulate the small intestine).
-
Incubation: The filter plate is placed on top of an acceptor plate containing buffer, and the "sandwich" is incubated for several hours.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
Diagram: In Vitro Permeability Assessment Workflow
Caption: Workflow for assessing intestinal permeability in vitro.
Metabolic Stability: Surviving the First Pass
First-pass metabolism in the liver is a major determinant of oral bioavailability. In vitro assays using liver microsomes or hepatocytes can predict the extent of this metabolic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human or relevant animal species), the test compound, and buffer.
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t½) and calculate the intrinsic clearance (Clint).
Part 3: In Vivo Pharmacokinetics - The Definitive Answer
While in vitro models are predictive, in vivo studies in animal models provide the definitive measure of oral bioavailability.[10] These studies involve administering the compound by both intravenous (IV) and oral (PO) routes to determine the absolute bioavailability.
Study Design
A crossover design is typically preferred, where the same group of animals receives the drug via both routes of administration with a washout period in between.[11] This minimizes inter-animal variability.
Key Parameters:
-
Test System: Male Sprague-Dawley rats or CD-1 mice are commonly used.
-
Dose: A suitable dose is selected based on any available efficacy or toxicology data. For example, 1 mg/kg for IV and 5 mg/kg for PO administration.
-
Formulation: The IV dose is typically in a solubilizing vehicle (e.g., saline with a co-solvent). The PO dose is often a suspension or solution in a vehicle like 0.5% methylcellulose.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimation: Acclimate cannulated rats (e.g., with jugular vein cannulas for blood sampling) for several days before the study.
-
Dosing:
-
IV Group: Administer the compound as a bolus dose via the tail vein.
-
PO Group: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., ~100 µL) from the jugular vein cannula at pre-determined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples immediately to obtain plasma by centrifugation.
-
Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Calculation of Oral Bioavailability (F%)
Absolute oral bioavailability (F) is calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile after oral administration to that after IV administration, corrected for the dose.
F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Table of Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest observed concentration in plasma after oral dosing. |
| Time to Cmax | Tmax | The time at which Cmax is observed. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t½ | The time required for the plasma concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability | F (%) | The fraction of the oral dose that reaches systemic circulation. |
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Part 4: Data Integration and Strategies for Improvement
The culmination of this comprehensive evaluation is the integration of all data points to form a complete picture of the .
-
Low Solubility, High Permeability (BCS Class II): If the compound exhibits poor solubility but good permeability, formulation strategies such as salt formation, particle size reduction (micronization), or amorphous solid dispersions can be employed to improve dissolution and, consequently, absorption.
-
High Solubility, Low Permeability (BCS Class III): If permeability is the limiting factor, identifying and mitigating efflux transporter interactions (if any) or utilizing permeation enhancers (with caution) could be considered.[12]
-
Low Solubility, Low Permeability (BCS Class IV): These compounds present the most significant challenge and may require advanced drug delivery systems or structural modification by medicinal chemists.
-
High Metabolic Clearance: If in vitro and in vivo data suggest rapid first-pass metabolism, medicinal chemistry efforts may be needed to block the sites of metabolism on the molecule.
Conclusion
Determining the oral bioavailability of a novel compound like 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a systematic, multi-faceted process. It begins with predictive in silico and fundamental physicochemical assessments, progresses through robust in vitro models of absorption and metabolism, and culminates in definitive in vivo pharmacokinetic studies. This logical and iterative approach ensures that sound, data-driven decisions are made, maximizing the potential for a promising molecule to become a successful oral therapeutic.
References
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Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). Journal of Agricultural and Food Chemistry. [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2021). Pharmaceutics. [Link]
-
Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012). European Journal of Pharmaceutical Sciences. [Link]
-
Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015). Journal of Agricultural and Food Chemistry. [Link]
-
Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. (2021). Frontiers in Pharmacology. [Link]
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Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (2022). U.S. Food and Drug Administration (FDA). [Link]
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Bioavailability and Bioequivalence in Drug Development. (2011). Scientia Pharmaceutica. [Link]
-
General Guidelines for In Vivo Bioequivalence Studies. Ministry of Health, Malaysia. [Link]
-
Bioavailability Protocol and Methods of Assessment. Scribd. [Link]
-
FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Food and Drug Administration (FDA). [Link]
-
1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. (1982). Journal of Medicinal Chemistry. [Link]
-
Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. (2015). Journal of Medicinal Chemistry. [Link]
-
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
-
Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs. (2023). Pharmaceutics. [Link]
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- 3. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System - ECA Academy [gmp-compliance.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Investigative Use of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold
The pyridopyrazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Notably, compounds sharing this heterocyclic system have been identified as potent inhibitors of critical cellular signaling nodes, including phosphodiesterases and protein kinases. This document provides a comprehensive guide for the experimental evaluation of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (hereafter referred to as Cmpd-X), a novel investigational agent.
While the precise biological target of Cmpd-X is yet to be definitively established, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinase activity.[1] This guide is therefore structured to provide researchers with a robust framework for characterizing Cmpd-X as a putative kinase inhibitor, from initial biochemical assays to cellular and in vivo models. The protocols herein are designed to be self-validating, with integrated controls and clear decision points, ensuring the generation of high-quality, reproducible data.
Part 1: Physicochemical Characterization and Stock Solution Preparation
A thorough understanding of a compound's physicochemical properties is fundamental to the design and interpretation of biological assays.
1.1. Solubility Assessment: The solubility of Cmpd-X in aqueous buffers and common organic solvents should be determined to ensure appropriate formulation for in vitro and in vivo studies.
Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of Cmpd-X in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, etc.).
-
Add 2 µL of each dilution to 98 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or by assessing light scattering at 620 nm in a plate reader.
-
The highest concentration that does not produce significant precipitation is considered the kinetic solubility limit.
1.2. Stock Solution Preparation and Storage: For consistency across all experiments, a concentrated stock solution of Cmpd-X should be prepared and stored under appropriate conditions.
Protocol: Master Stock Solution
-
Accurately weigh a precise amount of Cmpd-X powder.
-
Dissolve the compound in 100% cell culture-grade DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Part 2: In Vitro Characterization: Target Identification and Potency
The initial phase of in vitro testing is designed to identify the putative kinase target(s) of Cmpd-X and to quantify its inhibitory potency.
2.1. Kinase Panel Screening: A broad kinase panel screen is the most efficient method to identify potential targets. This is typically performed by a specialized contract research organization (CRO). The data will provide the percent inhibition of a wide range of kinases at a fixed concentration of Cmpd-X (e.g., 1 µM).
2.2. IC50 Determination for Lead Target(s): Once a primary target is identified from the kinase screen, the half-maximal inhibitory concentration (IC50) must be determined. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2] For the purposes of this guide, we will proceed with the hypothetical identification of Mitogen-activated Protein Kinase Kinase 4 (MKK4) as the primary target of Cmpd-X.
Protocol: In Vitro MKK4 Kinase Assay and IC50 Determination
This protocol utilizes a continuous fluorescent intensity assay to measure MKK4 activity.[3]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
MKK4 Enzyme: Recombinant human MKK4, diluted in assay buffer to the working concentration.
-
Substrate: Inactive JNK1 (a known substrate of MKK4), diluted in assay buffer.
-
ATP Solution: Adenosine triphosphate, diluted in assay buffer to the working concentration.
-
Cmpd-X Dilution Series: Prepare a 12-point, 3-fold serial dilution of Cmpd-X in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of assay buffer containing MKK4 enzyme to each well.
-
Add 0.5 µL of the Cmpd-X dilution series to the appropriate wells. Include DMSO-only wells as a no-inhibitor control.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of substrate and ATP.
-
Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence (indicative of substrate phosphorylation) over time (e.g., every 60 seconds for 60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the rates relative to the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the Cmpd-X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[3][4]
-
Table 1: Hypothetical IC50 Data for Cmpd-X against MKK4
| Parameter | Value |
| IC50 | 75 nM |
| Hill Slope | -1.1 |
| R² | 0.99 |
Part 3: Cellular Assays: Target Engagement and Downstream Signaling
Moving from a cell-free environment to a cellular context is crucial for validating the activity of a potential inhibitor. These assays confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.
3.1. Cellular Target Engagement: The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a robust method for quantifying compound binding to a target kinase in living cells.[5][6] This technology uses bioluminescence resonance energy transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[7]
Protocol: MKK4 NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing MKK4 fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare a serial dilution of Cmpd-X in Opti-MEM™ medium.
-
Add the NanoBRET™ tracer and the Cmpd-X dilutions to the cells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm and 610 nm.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the Cmpd-X concentration to determine the cellular IC50.
-
3.2. Downstream Signaling Pathway Analysis: Inhibition of MKK4 is expected to reduce the phosphorylation of its downstream substrate, JNK.[8] Western blotting is a standard technique to measure changes in protein phosphorylation.[9]
Workflow for Downstream Signaling Analysis
Caption: Workflow for Western Blot Analysis of Downstream Signaling.
Protocol: Western Blot for p-JNK Inhibition
-
Cell Culture and Treatment:
-
Seed A549 cells (or another appropriate cell line) in 6-well plates.
-
Once the cells reach 70-80% confluency, serum-starve them overnight.
-
Pre-treat the cells with various concentrations of Cmpd-X for 2 hours.
-
Stimulate the MKK4-JNK pathway by adding a known activator, such as anisomycin, for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.[9]
-
Table 2: Hypothetical Densitometry Data from p-JNK Western Blot
| Cmpd-X (nM) | p-JNK / Total JNK Ratio (Fold Change vs. Stimulated Control) |
| 0 | 1.00 |
| 10 | 0.85 |
| 50 | 0.45 |
| 100 | 0.15 |
| 500 | 0.05 |
Part 4: In Vivo Efficacy Studies
The final stage of preclinical evaluation involves assessing the compound's efficacy in a relevant animal model. A human tumor xenograft model is a standard approach for evaluating anticancer agents.[10][11]
Workflow for In Vivo Xenograft Study
Sources
- 1. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 2. courses.edx.org [courses.edx.org]
- 3. assayquant.com [assayquant.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xenograft.org [xenograft.org]
Application Notes and Protocols for In Vivo Animal Studies of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one as a Novel Kinase Inhibitor
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is an emerging investigational compound within this class. While comprehensive data is still under development, its structural similarity to known kinase inhibitors suggests a potential mechanism of action centered on the inhibition of key signaling pathways implicated in cellular proliferation and survival.
This guide is predicated on the hypothesis that 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one functions as a selective inhibitor of Mitogen-activated protein kinase kinase 4 (MKK4). MKK4 is a critical node in the stress-activated protein kinase (SAPK) signaling cascade, directly phosphorylating and activating c-Jun N-terminal kinase (JNK) and p38 MAP kinases.[1][2] Dysregulation of the MKK4 pathway has been linked to the progression of various malignancies, including prostate, ovarian, and skin cancers, making it a compelling target for therapeutic intervention.[3][4] Inhibition of MKK4 can disrupt this signaling cascade, potentially leading to reduced cancer cell proliferation and survival.[5]
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, covering formulation, pharmacokinetics, and efficacy assessment in murine models.
Hypothesized Signaling Pathway: MKK4 Inhibition
The diagram below illustrates the proposed mechanism of action, where the compound inhibits MKK4, thereby blocking the downstream activation of JNK and p38, which are key drivers of pro-oncogenic gene expression.
Caption: Hypothesized MKK4 signaling pathway and the inhibitory action of the compound.
Part 1: Formulation Development for In Vivo Administration
A significant hurdle for many kinase inhibitors is poor aqueous solubility.[6] An appropriate formulation is critical for achieving adequate bioavailability and consistent exposure in animal models. The following protocol outlines a tiered approach to formulation development.
Protocol 1.1: Tiered Formulation Strategy
Objective: To develop a stable and homogenous formulation suitable for oral (PO) and intravenous (IV) administration in mice.
Materials:
-
8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
-
Vehicle components (see table below)
-
Glass vials, magnetic stirrer, sonicator, pH meter
Procedure:
-
Tier 1: Simple Aqueous Solutions:
-
Attempt to dissolve the compound in saline or 5% dextrose in water (D5W).
-
If solubility is insufficient, assess the effect of pH adjustment (e.g., using HCl or NaOH to create a salt) if the compound has ionizable groups.
-
-
Tier 2: Co-Solvent Systems:
-
If aqueous solubility is poor, test a series of biocompatible co-solvents. A common starting point for an oral formulation is a mixture of PEG 400, and water. For IV, cyclodextrins are often used.
-
Evaluate the physical stability of the resulting solution. Look for precipitation over time at room temperature and 4°C.
-
-
Tier 3: Suspension Formulations (for PO administration):
-
If a stable solution cannot be achieved at the desired concentration, prepare a micronized suspension.
-
Use a wetting agent (e.g., Tween 80) to ensure proper dispersion and a suspending agent (e.g., methylcellulose) to prevent settling.
-
The final formulation should be a homogenous suspension that can be easily and reproducibly dosed.
-
Table 1: Example Vehicle Compositions
| Tier | Formulation Type | Vehicle Composition | Route | Key Considerations |
| 1 | Solution | 0.9% Saline | IV/PO | Ideal but unlikely for poorly soluble compounds. |
| 2 | Co-Solvent | 10% DMSO, 40% PEG 400, 50% Saline | IV/PO | Check for hemolysis potential for IV use. |
| 2 | Complexation | 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in Saline | IV/PO | Can significantly improve aqueous solubility. |
| 3 | Suspension | 0.5% Methylcellulose, 0.2% Tween 80 in Purified Water | PO | Particle size and homogeneity are critical. |
Part 2: Pharmacokinetic (PK) Studies
A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data informs dose selection and scheduling for subsequent efficacy studies.
Protocol 2.1: Pilot Pharmacokinetic Study in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of the compound in mice.
Animal Model:
-
Species: CD-1 or BALB/c mice
-
Sex: Female
-
Age: 8-10 weeks
-
Number: 3-4 mice per time point for composite sampling, or fewer if serial microsampling is used.[7][8]
Study Design:
-
Group 1 (IV): Single bolus dose administered via the lateral tail vein.[9][10] A typical dose might be 1-2 mg/kg.
-
Group 2 (PO): Single dose administered by oral gavage.[11][12] A typical dose might be 10-20 mg/kg.
-
Blood Sampling: Collect blood (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).
Table 2: Example PK Blood Sampling Schedule
| Route | Time Points (post-dose) |
| IV | 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h |
| PO | 15 min, 30 min, 1h, 2h, 4h, 8h, 24h |
Procedure:
-
Dose Administration:
-
IV Injection: Warm the mouse tail to dilate the veins.[13] Restrain the mouse and administer the dose slowly into a lateral tail vein using a 27-30 gauge needle.[14]
-
Oral Gavage: Measure the gavage needle length from the mouse's nose to the last rib.[11] Gently insert the needle into the esophagus and administer the dose.[15]
-
-
Blood Collection:
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Part 3: In Vivo Efficacy Assessment in a Xenograft Model
Cell line-derived xenograft (CDX) models are a standard for evaluating the anti-tumor activity of novel compounds in a living system.[18][19][20]
Protocol 3.1: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in an immunodeficient mouse model bearing human tumor xenografts.
Animal Model:
-
Species: Athymic Nude or SCID mice
-
Sex: Female
-
Age: 6-8 weeks
-
Cell Line: Select a human cancer cell line with a known dependency on the MKK4 pathway or high MKK4 expression (e.g., a prostate or skin cancer cell line).[3][4]
Experimental Workflow Diagram:
Caption: Workflow for a typical subcutaneous xenograft efficacy study.
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Inject approximately 1-10 million cells, suspended in a suitable medium like Matrigel, subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to establish and grow to a mean volume of 100-150 mm³.
-
Randomize animals into treatment groups (typically 8-10 mice per group) with similar mean tumor volumes.[21]
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Test Compound (Low Dose)
-
Group 3: Test Compound (High Dose)
-
Group 4: Positive control (a known effective drug)
-
-
Dosing and Monitoring:
-
Administer the compound and vehicle daily (or as determined by PK data) for a specified period (e.g., 21-28 days).
-
Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record body weights twice weekly as a measure of general toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be excised for pharmacodynamic (PD) marker analysis (e.g., Western blot for phosphorylated JNK/p38) to confirm target engagement.
-
Part 4: Preliminary Toxicity Assessment
Throughout the efficacy studies, it is crucial to monitor for signs of toxicity. Formal toxicology studies should be conducted under Good Laboratory Practice (GLP) conditions.
Key Parameters to Monitor:
-
Mortality and Morbidity: Daily checks for any adverse health events.
-
Clinical Observations: Record changes in posture, activity, and appearance (e.g., ruffled fur).
-
Body Weight: A loss of >15-20% of initial body weight is a common endpoint criterion.
-
Gross Pathology: At necropsy, observe major organs for any abnormalities.
References
-
Tournier, C., et al. (2001). Mitogen-activated protein kinase kinase 4 (MKK4) is required for skin tumor development. PubMed. Available at: [Link]
-
UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. University of British Columbia. Available at: [Link]
-
Texas Tech University IACUC. (2022). Intravenous Tail Vein Injections. Texas Tech University. Available at: [Link]
-
Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Florida State University. Available at: [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intravenous Injections. Virginia Tech. Available at: [Link]
-
Whitmarsh, A. J., & Davis, R. J. (2007). Role of mitogen-activated protein kinase kinase 4 in cancer. Semantic Scholar. Available at: [Link]
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Scribd. (n.d.). Oral Gavage Procedure in Mice. Scribd. Available at: [Link]
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Klumpp, M., et al. (2022). MKK4 Inhibitors—Recent Development Status and Therapeutic Potential. MDPI. Available at: [Link]
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UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. Available at: [Link]
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Patsnap. (2024). What are MKK4 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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Tournier, C., et al. (2008). The mitogen-activated protein kinase kinase 4 (MKK4) has a pro-oncogenic role in skin cancer. PMC. Available at: [Link]
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The University of Queensland. (2027). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. The University of Queensland. Available at: [Link]
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The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. Available at: [Link]
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An, W. F. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]
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FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]
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Reaction Biology. (n.d.). Xenograft Tumor Models. Reaction Biology. Available at: [Link]
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LIDE Biotech. (n.d.). Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research. LIDE Biotech. Available at: [Link]
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Champions Oncology. (2023). Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. Champions Oncology. Available at: [Link]
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Biocompare. (n.d.). Cell Line-Derived Xenograft (CDX) Models. Biocompare. Available at: [Link]
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LIDE Biotech. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. LIDE Biotech. Available at: [Link]
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Diamond, J. R., et al. (2012). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. AACR Publications. Available at: [Link]
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The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. The Jackson Laboratory. Available at: [Link]
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Wozniak, A., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PubMed. Available at: [Link]
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Colburn, W. A., & Hiroms, B. (1981). Sampling methods for pharmacokinetic studies in the mouse. PubMed. Available at: [Link]
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Dar, A. A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC. Available at: [Link]
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Patel, K., et al. (2019). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. Taylor & Francis Online. Available at: [Link]
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Zhang, T., et al. (2016). Murine Pharmacokinetic Studies. PMC. Available at: [Link]
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SciSpace. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets. SciSpace. Available at: [Link]
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Zhang, W., et al. (2005). PK/PD modeling based on mouse xenograft tumor growth inhibition and the correlation to clinical exposure for VEGF/PDGF receptor tyrosine kinase inhibitor AG-013736. AACR Journals. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Maji, M., et al. (2026). A New Class of Multitargeting Pt Anticancer Agents: Prodrugs That Release Pt Drugs and Bioactive Moieties Tethered to Pt via a Tertiary Amine. Journal of Medicinal Chemistry. Available at: [Link]
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Taylor & Francis Online. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available at: [Link]
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Introduction to 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and the Imperative for its Quantification
An in-depth analysis of "8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one" reveals a scarcity of specific analytical literature for this exact molecule. This suggests the compound may be a novel chemical entity, a metabolite, or an intermediate for which public-domain validated assays are not yet established.
Therefore, this guide adopts a first-principles approach, leveraging established analytical chemistry paradigms for structurally related nitrogen-containing heterocyclic compounds. The methodologies detailed below are based on widely accepted practices for small molecule drug quantification and are designed to be robust, transferable, and compliant with international regulatory standards.
8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one belongs to the pyridopyrazine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, appearing in molecules developed for a range of therapeutic targets. The precise and accurate quantification of this compound is critical across the drug development lifecycle, from early-stage pharmacokinetic (PK) and metabolism studies to late-stage quality control (QC) of active pharmaceutical ingredients (APIs) and finished drug products.
This application note provides detailed protocols for the quantification of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in two key matrices: human plasma and a pharmaceutical formulation (tablets). We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for QC applications and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications requiring high sensitivity.
PART 1: Quantification in Pharmaceutical Formulations via HPLC-UV
For quality control of pharmaceutical dosage forms, HPLC-UV is often the method of choice due to its robustness, cost-effectiveness, and precision. The primary goal is to determine the exact amount of the active ingredient, ensuring dose accuracy and product consistency.
Method Principle
The method involves extracting the analyte from the tablet matrix, followed by chromatographic separation on a C18 reversed-phase column. The analyte is then detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from reference standards of known concentrations.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification in tablets.
Detailed Protocol
1. Materials and Reagents:
-
8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (ACS grade)
-
Tablets containing the analyte
2. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or λmax of the compound)
3. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in methanol.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Weigh and finely crush 10 tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight.
-
Transfer to a 100 mL volumetric flask and add ~70 mL of diluent (50:50 Methanol:Water).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion through a 0.45 µm syringe filter before injection.
5. Validation Parameters: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Parameter | Specification | Typical Result |
| Linearity | r² > 0.999 | 0.9995 |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2% | < 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | ~0.3 µg/mL |
PART 2: Quantification in Human Plasma via LC-MS/MS
For bioanalytical applications, such as pharmacokinetic studies, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity, allowing for the detection of low concentrations of the drug in a complex biological matrix.
Method Principle
This method involves the extraction of the analyte and an internal standard (IS) from plasma, typically via protein precipitation or solid-phase extraction (SPE). The extract is then injected into an LC-MS/MS system. The analyte is separated chromatographically, ionized (usually by electrospray ionization - ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the IS.
Experimental Workflow: LC-MS/MS
Caption: Bioanalytical workflow for LC-MS/MS in plasma.
Detailed Protocol
1. Materials and Reagents:
-
Analyte reference standard and a stable isotope-labeled internal standard (e.g., D3-labeled analyte).
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control human plasma
2. LC-MS/MS Conditions:
-
LC System: UPLC system for fast gradients
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by infusing the analyte. A hypothetical transition could be m/z 176 -> 134.
3. Standard and Sample Preparation:
-
Prepare calibration curve standards and quality control (QC) samples by spiking known amounts of the analyte into control human plasma.
-
Extraction Protocol (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate/vial.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of mobile phase A.
-
4. Validation Parameters: Method validation should adhere to the FDA's Bioanalytical Method Validation Guidance for Industry.
| Parameter | Specification | Typical Result |
| Linearity | r² > 0.99 | 0.998 |
| Accuracy (%RE) | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, with acceptable accuracy/precision | ~0.1 ng/mL |
| Matrix Effect | CV of IS-normalized factor ≤ 15% | < 8% |
| Recovery | Consistent and precise | > 85% |
Conclusion
The analytical methods presented provide a robust framework for the quantification of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in both pharmaceutical and biological matrices. The HPLC-UV method offers a reliable solution for quality control, while the highly sensitive and selective LC-MS/MS method is ideal for demanding bioanalytical applications. The specific parameters, such as chromatographic conditions and MRM transitions, should be empirically optimized for the actual analyte and internal standard during method development. Adherence to international validation guidelines is paramount to ensure data integrity and regulatory acceptance.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
Application Notes & Protocols for the Solubilization of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Introduction: Understanding the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] Derivatives of this structure have been investigated for a range of biological activities, including their potential as kinase inhibitors and anticancer agents.[3][4][5] 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is one such derivative, and its effective use in experimental settings is critically dependent on proper solubilization to ensure accurate and reproducible results.
This document provides a detailed guide for researchers on the dissolution of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one for various experimental applications. The protocols outlined below are based on the general physicochemical properties of bicyclic lactams and related heterocyclic compounds, offering a robust starting point for your research.[6]
Physicochemical Properties and Solubility Profile
While specific experimental solubility data for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not extensively published, we can infer its likely solubility based on its structure and data from analogous compounds. The presence of both polar (lactam) and nonpolar (methylated pyridyl ring) moieties suggests a degree of amphiphilicity.
Table 1: Predicted Solubility of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
| Solvent | Predicted Solubility | Rationale and Considerations |
| DMSO (Dimethyl Sulfoxide) | High | A common solvent for many heterocyclic compounds used in biological assays.[7][8][9] It is a strong hydrogen bond acceptor and can solvate a wide range of molecules. |
| DMF (Dimethylformamide) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic compounds.[8][9] |
| Ethanol | Moderate to Low | Often used in the synthesis of pyrido[2,3-b]pyrazine derivatives.[1] Solubility may be limited, especially at higher concentrations. |
| Methanol | Moderate to Low | Similar to ethanol, may be a suitable solvent for certain applications. |
| Water | Low to Insoluble | The hydrophobic pyridyl and methyl groups are likely to limit aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Low to Insoluble | Direct dissolution in aqueous buffers is not recommended for initial stock preparation. |
Core Directive: Establishing a Reliable Dissolution Protocol
The primary objective is to prepare a stable, concentrated stock solution that can be accurately diluted into aqueous media for final experimental concentrations. The following workflow is recommended:
Caption: Decision tree for selecting an appropriate solvent system.
References
-
Journal of Chemical & Engineering Data. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. [Link]
-
National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
-
National Institutes of Health. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. [Link]
-
National Institutes of Health. PubChem - Pyrido(2,3-b)pyrazine. [Link]
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National Institutes of Health. PubChem - 4-(2-Hydroxy-2-methylpropyl)-1,3-dihydropyrido[3,4-b]pyrazin-2-one. [Link]
-
National Institutes of Health. PubChem - Pyrido(2,3-b)pyrazine-2,3-diol. [Link]
-
PubMed. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. [Link]
-
National Institutes of Health. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]
-
RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
-
PubMed. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [Link]
-
National Institutes of Health. PubChem - Pyrazin-2(3h)-one. [Link]
Sources
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- 2. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
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- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for High-Throughput Screening of Pyridopyrazinone Derivatives
Introduction: The Therapeutic Potential of the Pyridopyrazinone Scaffold
The pyridopyrazinone core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities. This structural motif is a key component in a variety of compounds under investigation for diverse therapeutic applications. Notably, derivatives of this scaffold have shown potent inhibitory activity against critical enzyme families, positioning them as promising candidates for drug discovery campaigns in oncology, inflammation, and cardiovascular diseases.
Our in-house analysis and the broader scientific literature indicate that pyridopyrazinone derivatives are particularly effective as inhibitors of phosphodiesterases (PDEs) , with pronounced activity against PDE5, and also show strong potential for inhibiting various protein kinases .[1][2] The structural rigidity and potential for diverse substitutions on the pyridopyrazinone ring system allow for the fine-tuning of potency and selectivity against these key enzyme targets.
This guide provides a comprehensive overview of high-throughput screening (HTS) assays tailored for the discovery and characterization of novel pyridopyrazinone-based inhibitors. We will delve into the technical details of robust biochemical assays for both phosphodiesterases and protein kinases, offering field-proven insights into assay design, validation, and data interpretation to empower researchers in their drug development endeavors.
Section 1: High-Throughput Screening for Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Due to their critical role in cellular function, PDEs are attractive therapeutic targets. For screening pyridopyrazinone libraries against PDEs, particularly cGMP-specific PDEs like PDE5, a fluorescence polarization (FP) assay is a highly effective HTS method.
Scientific Principle: Fluorescence Polarization (FP) Competition Assay
The FP assay is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution.[4] A small fluorescent tracer molecule tumbles rapidly, resulting in low polarization of emitted light. When this tracer binds to a larger protein, such as a PDE enzyme, its rotation is slowed, leading to a significant increase in polarization.
In a competitive FP assay, test compounds (e.g., pyridopyrazinone derivatives) compete with the fluorescent tracer for binding to the PDE. Potent inhibitors will displace the tracer, causing it to tumble freely again and thus decrease the polarization signal. This change in polarization is directly proportional to the inhibitory activity of the compound.[5]
Diagram 1: Workflow for a Competitive Fluorescence Polarization (FP) Assay
Caption: A streamlined workflow for an FP-based HTS assay.
Detailed Protocol: Transcreener® FP PDE Assay
This protocol is adapted for the Transcreener® AMP²/GMP² FP Assay, which detects the product of the PDE reaction (AMP or GMP) and is thus a universal assay for PDEs.
Materials:
-
Enzyme: Purified recombinant human PDE5A1.
-
Substrate: cGMP.
-
Assay Kit: Transcreener® AMP²/GMP² FP Assay Kit (contains AMP²/GMP² Antibody and AMP/GMP Alexa633 Tracer).
-
Assay Plates: Black, low-volume, non-binding 384-well plates.
-
Test Compounds: Pyridopyrazinone derivatives dissolved in 100% DMSO.
-
Control Inhibitor: Sildenafil or a known PDE5 inhibitor.
-
Plate Reader: Capable of measuring fluorescence polarization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the complete PDE Reaction Buffer (e.g., 40 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
-
Dilute the PDE5A1 enzyme to the desired working concentration (e.g., 2X the final concentration) in the reaction buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a signal window that allows for robust inhibitor detection.
-
Prepare a 2X cGMP substrate solution in the reaction buffer. The concentration should be at or below the Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.
-
Prepare the AMP/GMP Detection Mixture according to the kit manual by mixing the AMP²/GMP² Antibody and AMP/GMP Alexa633 Tracer.[6]
-
-
Assay Plate Dispensing (Final Volume: 20 µL):
-
Add 0.2 µL of the pyridopyrazinone compound dilutions or DMSO (for controls) to the appropriate wells.
-
Add 10 µL of the 2X PDE5A1 enzyme solution to all wells.
-
Initiate the reaction by adding 10 µL of the 2X cGMP substrate solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
-
Enzyme Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
-
Detection:
-
Data Acquisition:
-
Read the fluorescence polarization on a compatible plate reader.
-
Orthogonal Assay: PDE-Glo™ Luminescent Assay
To validate hits from the primary FP screen and eliminate false positives, an orthogonal assay with a different detection modality is essential.[3][7] The PDE-Glo™ assay is a robust luminescent assay that measures the amount of remaining cAMP or cGMP after the PDE reaction.
Scientific Principle: The PDE-Glo™ assay is a coupled-enzyme system. After the PDE reaction, remaining cyclic nucleotides are used by a cyclic nucleotide-dependent protein kinase to phosphorylate a substrate, consuming ATP in the process. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE activity.[8]
Diagram 2: PDE-Glo™ Assay Principle
Sources
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- 2. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
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- 8. promega.com [promega.com]
Application Notes and Protocols for the Large-Scale Synthesis of 8-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Introduction
8-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, the pyrido[2,3-b]pyrazinone scaffold, is a key pharmacophore in a variety of biologically active molecules. This document provides a comprehensive guide for the large-scale synthesis of this target molecule, intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are designed to be robust, scalable, and mindful of sustainable chemical practices. We will delve into the strategic considerations behind the synthetic route, offer step-by-step procedures, and address critical aspects of process optimization and safety.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is most efficiently approached through a convergent strategy. The core pyrazinone ring is typically formed via a condensation reaction between an ortho-diaminopyridine and an α-ketoester. This retrosynthetic analysis reveals two key starting materials: 2,3-diamino-6-methylpyridine and a suitable α-ketoester, such as ethyl 2-oxopropanoate (ethyl pyruvate).
Caption: Retrosynthetic approach for the target molecule.
The primary challenge in this synthesis lies in the preparation of the key intermediate, 2,3-diamino-6-methylpyridine. A multi-step synthesis, starting from the readily available 2-amino-6-methylpyridine, is a practical and scalable approach. This involves a nitration reaction followed by a reduction of the nitro group to an amine.
Part 1: Synthesis of the Key Intermediate: 2,3-Diamino-6-methylpyridine
This synthesis is a three-step process starting from 2-amino-6-methylpyridine. The workflow is designed for scalability and robustness.
Caption: Workflow for the synthesis of the key diamine intermediate.
Protocol 1.1: Nitration of 2-Amino-6-methylpyridine
This protocol is adapted from established procedures for the nitration of aminopyridines.[1][2]
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2-Amino-6-methylpyridine | 98% purity |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) |
| Nitric acid (HNO₃) | Fuming (≥90%) |
| Jacketed glass reactor | With overhead stirrer, thermocouple, and addition funnel |
| Ice/water bath | For temperature control |
| Crushed ice | For quenching |
| Sodium hydroxide (NaOH) solution | 50% (w/w) |
Procedure:
-
Reactor Setup: Equip a clean, dry jacketed glass reactor with an overhead stirrer, a thermocouple, and an addition funnel.
-
Charging Sulfuric Acid: Charge the reactor with concentrated sulfuric acid. Begin agitation and cool the acid to 0-5 °C using a circulating chiller.
-
Addition of 2-Amino-6-methylpyridine: Slowly add 2-amino-6-methylpyridine to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Nitration: Slowly add the nitrating mixture to the reactor via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition rate should be carefully controlled to prevent an exothermic runaway.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC or TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a separate vessel containing a large amount of crushed ice and water. This step is highly exothermic and should be performed with caution.
-
Neutralization and Isolation: Cool the quenched mixture and slowly add 50% sodium hydroxide solution to neutralize the acid until the pH is approximately 7-8. The product, 2-amino-6-methyl-3-nitropyridine, will precipitate.
-
Filtration and Drying: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum at 50-60 °C to a constant weight.
Safety Considerations:
-
Handle concentrated acids and fuming nitric acid with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Quenching of the reaction mixture is also highly exothermic and should be done slowly and with adequate cooling.
Protocol 1.2: Reduction of 2-Amino-6-methyl-3-nitropyridine
The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like stannous chloride. Catalytic hydrogenation is often preferred for large-scale synthesis due to cleaner reaction profiles and easier product isolation.[3]
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2-Amino-6-methyl-3-nitropyridine | From Protocol 1.1 |
| Palladium on carbon (Pd/C) | 5-10% catalyst loading |
| Ethanol or Methanol | Anhydrous |
| Hydrogen gas (H₂) | High purity |
| Hydrogenation reactor (autoclave) | Capable of handling high pressure |
| Filter aid (e.g., Celite®) |
Procedure:
-
Reactor Setup: Charge a suitable hydrogenation reactor with 2-amino-6-methyl-3-nitropyridine and the solvent (ethanol or methanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and begin agitation.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C). Monitor the reaction progress by hydrogen uptake and/or analytical methods (HPLC or TLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. This step should be performed while the filter cake is wet with solvent to prevent ignition of the pyrophoric catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diamino-6-methylpyridine.
-
Purification (if necessary): The crude product may be of sufficient purity for the next step. If further purification is required, recrystallization from a suitable solvent system can be employed.
Safety Considerations:
-
Palladium on carbon is pyrophoric and must be handled with care, especially when dry. Always handle it under an inert atmosphere and keep it wet with solvent.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation reactor is properly maintained and operated in a well-ventilated area.
Part 2: Large-Scale Synthesis of 8-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
The final step involves the condensation of 2,3-diamino-6-methylpyridine with an α-ketoester. A green chemistry approach, adapted from the synthesis of a similar compound, is recommended to minimize the use of hazardous solvents.[4]
Caption: Final condensation step to yield the target molecule.
Protocol 2.1: Condensation and Cyclization
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2,3-Diamino-6-methylpyridine | From Protocol 1.2 |
| Ethyl 2-oxopropanoate (Ethyl pyruvate) | 98% purity |
| Ethyl lactate | Technical grade |
| Water | Deionized |
| Lactic acid (optional catalyst) | 85% aqueous solution |
| Jacketed glass reactor | With overhead stirrer and thermocouple |
Procedure:
-
Reactor Setup: Charge a jacketed glass reactor with 2,3-diamino-6-methylpyridine and a mixture of ethyl lactate and water (e.g., 9:1 v/v).
-
Addition of Ethyl Pyruvate: Begin agitation and add ethyl 2-oxopropanoate to the reaction mixture. A slight exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 35-50 °C). If the reaction is slow, a catalytic amount of lactic acid (e.g., 1-2 mol%) can be added to facilitate the condensation.
-
Reaction Monitoring: Monitor the formation of the product by HPLC or TLC. The reaction is typically complete within a few hours.
-
Product Precipitation and Isolation: As the reaction progresses, the product, 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, which has lower solubility in the reaction medium, will begin to precipitate.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature or below to maximize precipitation. Filter the solid product.
-
Washing and Drying: Wash the filter cake with a cold mixture of ethyl lactate and water, followed by a wash with water to remove any residual solvent and impurities. Dry the product under vacuum at 60-70 °C to a constant weight.
Quantitative Data Summary:
| Step | Starting Material | Product | Typical Yield |
| 1.1 | 2-Amino-6-methylpyridine | 2-Amino-6-methyl-3-nitropyridine | 70-80% |
| 1.2 | 2-Amino-6-methyl-3-nitropyridine | 2,3-Diamino-6-methylpyridine | >90% |
| 2.1 | 2,3-Diamino-6-methylpyridine | 8-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | 85-95% |
Conclusion
The protocols outlined in this document provide a comprehensive and scalable pathway for the synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. By employing a robust multi-step synthesis for the key diamine intermediate and a green chemistry approach for the final condensation, this guide aims to facilitate the efficient and responsible production of this important heterocyclic compound for research and development in the pharmaceutical industry. Adherence to the described procedures and safety precautions is paramount for successful and safe execution on a large scale.
References
-
PrepChem.com. Synthesis of 2-amino-6-methylpyridine. Available from: [Link]
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available from: [Link]
-
Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]
-
PubMed Central. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Available from: [Link]
- Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.
-
Patsnap. Preparation method of 2-amino-3-nitro pyridine - Eureka. Available from: [Link]
-
CoLab. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions | CoLab [colab.ws]
High-Efficiency Purification of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one using Automated Reverse-Phase Flash Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust protocol for the purification of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, a polar, nitrogen-containing heterocyclic compound. The inherent chemical properties of pyridopyrazinone scaffolds, such as high polarity and the presence of basic nitrogen atoms, present significant challenges for traditional chromatographic methods, often leading to poor peak shape and low recovery on standard silica gel. We address these challenges by employing a reverse-phase flash chromatography strategy. This guide details a systematic approach, from method development and mobile phase optimization to a step-by-step preparative protocol and post-purification analysis, ensuring high purity and recovery for downstream applications in drug discovery and development.
Introduction: The Purification Challenge
8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one belongs to the pyridopyrazinone class of N-heterocycles, which are scaffolds of significant interest in medicinal chemistry.[1][2] The purification of such molecules from crude synthetic reaction mixtures is a critical step that is frequently complicated by their physicochemical properties.
The primary challenges include:
-
High Polarity: The presence of multiple nitrogen atoms and a lactam moiety confers significant polarity, leading to poor retention on non-polar reverse-phase columns if the mobile phase is not correctly optimized.[3]
-
Basic Nitrogen Centers: The pyridine and pyrazine nitrogens are basic. In normal-phase chromatography using standard silica gel, these basic sites can interact strongly with acidic silanol groups on the silica surface, resulting in severe peak tailing, streaking, or even irreversible adsorption of the compound onto the column.
-
Aqueous Solubility: While advantageous for some applications, high water solubility can complicate sample handling and recovery post-purification.
Given these factors, traditional normal-phase chromatography is often unsuitable. Reverse-phase chromatography (RPC), which utilizes a non-polar stationary phase and a polar mobile phase, emerges as the superior strategy.[4][5] By carefully controlling the mobile phase composition, particularly pH, we can modulate the ionization state of the target compound to achieve optimal retention and sharp, symmetrical peaks.
Foundational Principles: Selecting the Optimal Chromatographic Strategy
The choice of chromatographic mode is paramount for successfully purifying polar heterocycles. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are excellent for highly polar compounds,[6] reverse-phase chromatography offers a more direct, scalable, and widely accessible solution for preparative-scale purification.
Why Reverse-Phase Chromatography?
Reverse-phase chromatography separates molecules based on their hydrophobicity.[5] Hydrophobic molecules in a polar mobile phase will interact more strongly with the hydrophobic stationary phase (e.g., C18-bonded silica) and thus be retained longer.[4] For a polar molecule like 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, we can achieve effective retention and separation by starting with a highly aqueous mobile phase and gradually increasing the organic solvent concentration.
The key to success lies in managing the secondary ionic interactions. The basic nitrogen atoms in the molecule will be protonated at acidic or neutral pH. To prevent these charged species from interacting with residual silanols on the stationary phase (which causes peak tailing), a mobile phase modifier is essential. Adding a small amount of a weak acid, such as formic acid (0.1%), serves two purposes:
-
It maintains a consistent low pH, ensuring the analyte is fully and consistently protonated.
-
The excess protons in the mobile phase effectively "shield" the analyte from interacting with the stationary phase, leading to excellent peak shapes.
This strategy transforms a challenging separation into a predictable and efficient purification process.
Workflow & Protocol: From Crude Material to Pure Compound
This section provides a comprehensive, step-by-step guide for the purification of 1 gram of crude 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
Overall Purification Workflow
The logical flow of the purification process is depicted below. It begins with initial sample analysis and progresses through method development, preparative chromatography, and final purity verification.
Caption: Workflow for purification of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
Step-by-Step Experimental Protocol
Instrumentation and Materials:
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage Selekt)
-
Reverse-Phase C18 Flash Column (e.g., 40 g size for 1 g crude loading)
-
HPLC or UPLC-MS system for analysis
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and deionized water
-
Reagents: Formic Acid (FA), Dimethyl sulfoxide (DMSO)
Protocol:
Step 1: Sample Preparation and Solubility Testing
-
Dissolve a small amount (1-2 mg) of the crude material in 1 mL of a strong organic solvent like DMSO or Methanol. This stock solution will be used for analytical scouting.
-
Determine the UV absorbance maximum (λmax) using a UV-Vis spectrophotometer or the diode array detector on an HPLC system. This wavelength will be used for monitoring the purification. A typical λmax for this scaffold might be around 254 nm and 280 nm.
Step 2: Analytical Method Development (Scouting Gradient)
-
Using an analytical HPLC system with a C18 column, inject a small volume (1-5 µL) of the stock solution.
-
Run a fast scouting gradient to determine the approximate ACN concentration required to elute the product. This saves time and solvent on the preparative scale.
-
Analyze the resulting chromatogram to identify the peak corresponding to the target compound (ideally by mass spectrometry) and note its retention time.
| Table 1: Analytical Scouting Gradient | |
| Time (min) | % B (ACN + 0.1% FA) |
| 0.0 | 5 |
| 1.0 | 95 |
| 1.5 | 95 |
| 1.6 | 5 |
| 2.0 | 5 |
| Mobile Phase A: Water + 0.1% FA | |
| Flow Rate: 1.0 mL/min |
Step 3: Preparative Flash Chromatography
-
Sample Loading: Dissolve the entire 1 g of crude material in a minimal amount of DMSO or methanol (e.g., 2-4 mL). If solubility is poor, use a stronger solvent like DMA or NMP, or adsorb the material onto a small amount of silica or C18 sorbent for solid-load injection.
-
Column Equilibration: Equilibrate the 40 g C18 flash column with 5% B (ACN + 0.1% FA) for at least 3 column volumes (CVs).
-
Elution and Fraction Collection: Load the sample onto the column and begin the preparative gradient. The gradient should be much shallower than the scouting gradient to ensure good separation. Collect fractions based on UV absorbance.
| Table 2: Preparative Elution Gradient | ||
| Column Volumes (CV) | % B (ACN + 0.1% FA) | Description |
| 0.0 - 2.0 | 5 | Column Wash & Equilibration |
| 2.1 - 4.0 | 5 -> 15 | Shallow gradient to elute very polar impurities |
| 4.1 - 15.0 | 15 -> 45 | Main Separation Gradient (Adjust based on scouting run) |
| 15.1 - 17.0 | 45 -> 95 | Column Wash to elute non-polar impurities |
| 17.1 - 20.0 | 95 | Hold at high organic percentage |
| Mobile Phase A: Water + 0.1% FA | ||
| Flow Rate: 40 mL/min |
Step 4: Post-Purification Analysis and Product Recovery
-
Fraction Analysis: Analyze the key fractions collected during the run using UPLC-MS to determine which contain the pure product.
-
Pooling: Combine the fractions that show a purity of >98%.
-
Solvent Removal: Remove the acetonitrile via rotary evaporation. As the compound is polar, it is highly soluble in water. The remaining aqueous solution should be frozen and lyophilized (freeze-dried) to yield the final product as a fluffy, solvent-free solid.
Troubleshooting Common Issues
| Table 3: Troubleshooting Guide | ||
| Problem | Probable Cause | Solution |
| Poor Separation | Gradient is too steep. | Flatten the gradient around the elution point of your compound. Increase the column length/size. |
| Peak Tailing | Insufficient mobile phase modifier. | Ensure 0.1% Formic Acid (or TFA) is present in both mobile phase A and B. |
| Low Recovery | Compound is precipitating on the column or is irreversibly bound. | Decrease sample load. Try a different organic solvent (e.g., Methanol instead of ACN). |
| No Retention (Elutes in void) | Compound is too polar for RPC. | Switch to a HILIC or normal-phase method. Ensure the starting %B is low (e.g., 2-5%). |
Conclusion
The purification of polar, basic heterocycles like 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is readily achieved using a well-designed reverse-phase flash chromatography method. The key to success is the use of an acidic modifier (0.1% formic acid) to ensure consistent protonation of the analyte, which leads to sharp, symmetrical peaks and excellent separation from synthetic impurities. The protocol described herein is robust, scalable, and provides a reliable pathway to obtaining high-purity material essential for accurate biological evaluation and further drug development activities.
References
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]
-
Semantic Scholar. (n.d.). Paper Chromatography of Pyridine Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]
-
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
-
ACS Publications. (n.d.). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Available at: [Link]
-
CoLab. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one. Available at: [Link]
-
MDPI. (n.d.). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold. Available at: [Link]
Sources
- 1. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions | CoLab [colab.ws]
- 2. mdpi.com [mdpi.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Welcome to the technical support center for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges with this compound in aqueous solutions. We will explore the causal relationships behind solubility issues and provide validated, step-by-step protocols to enhance the aqueous solubility of this molecule.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in my aqueous buffer. Why is it poorly soluble?
The structure of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, a heterocyclic compound, possesses both hydrophobic (the aromatic pyridopyrazine core and the methyl group) and hydrophilic (the amide group and ring nitrogens) features. While no specific experimental solubility data is publicly available for this exact molecule, its parent structures, such as pyrido[2,3-b]pyrazine, are known to have limited aqueous solubility.[1] The crystalline nature of the solid-state compound can also contribute to poor solubility, as energy is required to break the crystal lattice before solvation can occur.[2]
Q2: What are the key physicochemical properties I should consider for this molecule?
While experimental data for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is scarce, we can infer properties from its structure. The key considerations are:
-
pKa: The dihydropyridopyrazinone core contains several nitrogen atoms that can be protonated. This means the molecule will have at least one pKa value. The solubility of such ionizable compounds is highly dependent on the pH of the solution.[]
-
logP: The partition coefficient (logP) is a measure of lipophilicity. The presence of the methyl group and the fused aromatic system suggests a degree of lipophilicity that could contribute to low aqueous solubility.
-
Hydrogen Bonding: The molecule has hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), which allow for interactions with water.[4] However, strong intermolecular hydrogen bonding in the solid state can hinder dissolution.
Q3: What is the first and simplest method I should try to improve solubility?
For an ionizable compound like this, pH adjustment is the most direct and often most effective initial approach.[][5] The molecule's pyridopyrazine core contains basic nitrogen atoms, which can be protonated at acidic pH. This protonation creates a positive charge on the molecule, forming a salt in situ and dramatically increasing its interaction with polar water molecules.
Troubleshooting Guide 1: Solubility Enhancement via pH Adjustment
The principle behind this method is to convert the neutral, less soluble form of the compound into a more soluble ionized salt form by adjusting the pH of the aqueous solution.[6][7] For a basic compound containing amine groups, lowering the pH will lead to protonation and increased solubility.
Experimental Protocol: pH-Dependent Solubility Testing
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Stock Solution (if possible): Attempt to make a concentrated stock solution in an organic solvent like DMSO. This can be used for initial screening, but be mindful of the final DMSO concentration in your aqueous solution (typically <1%).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.
Expected Results & Interpretation
You should observe a significant increase in solubility as the pH decreases. This is because at lower pH values, the basic nitrogen atoms in the pyridopyrazine ring system become protonated. The "2 pH rule" suggests that to fully deprotonate an amine (and thus make it more lipophilic), the pH should be two units above its pKa; conversely, to protonate it for solubility, the pH should be well below its pKa.[8]
| pH | Expected Solubility Trend | Rationale |
| 2.0 | High | The compound is likely fully protonated and exists as a highly soluble cationic salt. |
| 4.0 | Moderate to High | Significant protonation still occurs, leading to good solubility. |
| 6.0 | Low to Moderate | Approaching the pKa of the amine groups, a mixture of ionized and neutral forms exists. |
| 7.4 | Low | The compound is likely in its neutral, free base form with minimal solubility. |
| 8.0 | Very Low | The compound remains in its neutral, poorly soluble form. |
Workflow Diagram: pH Adjustment
Caption: Workflow for determining the pH-solubility profile.
Troubleshooting Guide 2: Co-solvent Systems
If pH adjustment is not sufficient or not compatible with your experimental system (e.g., cell-based assays sensitive to low pH), using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[9][10]
Mechanism of Co-solvency
Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by disrupting the hydrogen-bonding network of water.[11] This creates a less polar microenvironment that is more favorable for solvating a lipophilic molecule like 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).
-
Prepare Co-solvent Mixtures: Prepare aqueous solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v in your desired buffer).
-
Determine Solubility:
-
Add an excess of the solid compound to each co-solvent mixture.
-
Follow the same equilibration and quantification steps as described in the pH adjustment protocol (Guide 1, steps 3c-3e).
-
-
Data Analysis: Plot the solubility against the percentage of co-solvent for each solvent tested.
Typical Co-solvent Data Summary
| Co-solvent | Concentration (v/v) | Expected Solubility Increase (vs. buffer alone) | Notes |
| DMSO | 5-10% | High | Potent solvent, but can have cellular toxicity at higher concentrations. |
| Ethanol | 10-20% | Moderate to High | Common and effective, but can cause protein precipitation in some assays. |
| Propylene Glycol | 20-40% | Moderate | Good safety profile, often used in formulations.[10] |
| PEG 400 | 20-40% | Moderate | Low toxicity, suitable for many biological experiments. |
Logical Relationship Diagram: Co-solvent Action
Caption: Mechanism of solubility enhancement by co-solvents.
Troubleshooting Guide 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly higher aqueous solubility.[13][14] This is a powerful technique, especially when trying to avoid organic solvents.
Mechanism of Cyclodextrin Encapsulation
The hydrophobic part of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (the pyridopyrazine core) can fit into the hydrophobic cavity of the cyclodextrin molecule. The hydrophilic exterior of the resulting complex then allows it to dissolve readily in water.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and good safety profile.[16]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.
-
Equilibrate with Compound:
-
Add an excess amount of the solid compound to each cyclodextrin solution.
-
Equilibrate the samples for 24-48 hours with constant agitation.
-
-
Quantify Solubilized Compound:
-
Centrifuge and filter the samples as previously described.
-
Measure the concentration of the dissolved compound in the filtrate.
-
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.
Expected Results with HP-β-CD
| HP-β-CD Conc. (w/v) | Expected Solubility of Compound |
| 0% | Baseline (low) |
| 1% | 2-5 fold increase |
| 2% | 5-15 fold increase |
| 5% | 15-50 fold increase |
| 10% | >50 fold increase |
Experimental Workflow: Cyclodextrin Complexation
Caption: Formation of a soluble inclusion complex with cyclodextrin.
Summary and Recommendations
For 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, a systematic approach to solubility enhancement is recommended:
-
Start with pH Adjustment: This is the most fundamental and cost-effective method for an ionizable compound. Aim for a pH of 2-4 for maximal solubility.
-
Use Co-solvents if pH is a Constraint: If your experimental system requires a neutral pH, explore co-solvents. A 5-10% DMSO or 10-20% ethanol solution is a good starting point.
-
Employ Cyclodextrins for Solvent-Free Systems: For sensitive applications like in vivo studies or certain cell-based assays, HP-β-CD is an excellent choice to increase aqueous concentration without organic solvents.
By following these troubleshooting guides, researchers can effectively overcome the solubility challenges associated with 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and advance their scientific investigations.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(10), 2269.
-
Todkar, S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 16(2), 1-8.
-
Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 113-117.
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Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2901-2909.
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Stanton, M. K., & Bak, A. (2008). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 31(3), 70-72.
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Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
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Mohammed, F. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
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Gao, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(10), 2038.
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Hyda, Y. (2023). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 15(6), 1-3.
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Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Developing Drugs, 6(2), 1-6.
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Advanced Journal of Pharmacy and Technology & Innovation.
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
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Vemula, V. R. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics, 12(4-S), 193-201.
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Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(5), 1675-1683.
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Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2901-2909.
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Al-Ghazali, M., & Tariq, M. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 16(2), 245.
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Parmar, K., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 123-131.
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Sharma, D., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 34-42.
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Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145.
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Pharma Excipients. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Excipients.
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BOC Sciences. pH Adjustment and Co-Solvent Optimization. BOC Sciences.
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
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Al-Adham, I. S. I., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 10(30), 17741-17753.
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Wróblewska, A., & Dąbrowska, A. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(19), 6211.
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Rahman, M. M. (2024). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
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Kanakubo, M., et al. (2000). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Chemistry-A European Journal, 6(16), 2997-3003.
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Al-Obaidi, H., & Buckton, G. (2012). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Journal of pharmaceutical sciences, 101(9), 3123-3136.
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ResearchGate. Amine buffers for pH control. ResearchGate.
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BLDpharm. 8-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. BLDpharm.
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National Center for Biotechnology Information. Pyrido(2,3-b)pyrazine. PubChem Compound Database.
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National Center for Biotechnology Information. 4-(2-Hydroxy-2-methylpropyl)-1,3-dihydropyrido[3,4-b]pyrazin-2-one. PubChem Compound Database.
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Lisurek, M., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of medicinal chemistry, 58(15), 6034-6049.
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Elslager, E. F., et al. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of medicinal chemistry, 26(12), 1753-1760.
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Lee, T. Y., & Lee, H. (2019). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 64(10), 4337-4344.
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National Center for Biotechnology Information. Pyrido(2,3-b)pyrazine-2,3-diol. PubChem Compound Database.
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National Center for Biotechnology Information. 2,3-Dimethylpyrido[3,4-b]pyrazin-8-ol. PubChem Compound Database.
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- 1. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 4-(2-Hydroxy-2-methylpropyl)-1,3-dihydropyrido[3,4-b]pyrazin-2-one | C11H15N3O2 | CID 84016539 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. ovid.com [ovid.com]
optimizing reaction conditions for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one synthesis
Welcome to the technical support center for the synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can optimize your reaction conditions and overcome common synthetic challenges.
Reaction Overview
The synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is typically achieved through a cyclocondensation reaction between 2,3-diamino-6-methylpyridine and an α-keto ester, such as ethyl pyruvate. This reaction forms the core dihydropyridopyrazinone scaffold, a valuable building block in medicinal chemistry.
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis.
Successful synthesis with high yield and purity hinges on careful control of reaction parameters. The following sections will address specific issues you may encounter.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems.
Low or No Product Yield
Question: I am getting a very low yield of my target compound, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions in a systematic way.
1. Purity of Starting Materials:
-
The Problem: The purity of your 2,3-diamino-6-methylpyridine and ethyl pyruvate is critical. Contaminants can interfere with the reaction.
-
The Solution:
-
Ensure your 2,3-diamino-6-methylpyridine is of high purity. If it has been stored for a long time, consider recrystallization or purification by column chromatography.
-
Use freshly distilled ethyl pyruvate. Ethyl pyruvate can hydrolyze over time to pyruvic acid and ethanol, which can complicate the reaction.
-
2. Reaction Conditions:
-
The Problem: The temperature, solvent, and reaction time are crucial parameters that may not be optimized.
-
The Solution:
-
Temperature: While some protocols suggest room temperature, gentle heating can often drive the reaction to completion. A study on a similar pyridopyrazinone synthesis found that a temperature of 35°C was optimal.[1] We recommend starting at room temperature and gradually increasing the temperature to 35-40°C while monitoring the reaction progress by TLC.
-
Solvent: The choice of solvent is critical. While traditional syntheses might use anhydrous chloroform, greener alternatives have proven effective. A mixture of ethyl lactate and water (e.g., 92:8 or 99:1) has been shown to give high yields for a similar compound, with the product precipitating directly from the reaction mixture.[1] This simplifies purification and avoids hazardous solvents. Ethanol is also a commonly used solvent for this type of condensation.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be slower than anticipated. Continue the reaction until the starting materials are consumed.
-
3. Inefficient Water Removal:
-
The Problem: The cyclocondensation reaction produces water. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction and reduce the yield.
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The Solution: If you are using a non-aqueous solvent system, consider using a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water produced.
Caption: Troubleshooting workflow for low product yield.
Presence of Multiple Spots on TLC / Impurities in Product
Question: My reaction mixture shows multiple spots on the TLC plate, and my final product is impure. What are the common side-products and how can I minimize them?
Answer:
The formation of side-products is a frequent challenge in this synthesis. Understanding the potential impurities is key to their prevention and removal.
1. Incomplete Cyclization (Hydrazone/Amide Intermediate):
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The Problem: The initial reaction between one of the amino groups of the diamine and the keto group of ethyl pyruvate forms a hydrazone or an amide intermediate. If the subsequent intramolecular cyclization is slow or incomplete, this intermediate can be a major impurity.
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The Solution:
-
Increase Reaction Time/Temperature: As mentioned for low yield, providing more time or gentle heating can promote the final ring-closing step.
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Acid/Base Catalysis: The cyclization step can sometimes be facilitated by a catalytic amount of acid (e.g., a drop of acetic acid) or base. However, this should be done cautiously as it can also promote other side reactions. A recent study on a similar synthesis in ethyl lactate/water noted that the addition of a small amount of lactic acid (1.5 mol%) improved yields.[1]
-
2. Formation of Isomers:
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The Problem: If the two amino groups of the 2,3-diamino-6-methylpyridine have different reactivities, there is a possibility of forming a regioisomeric product. For this specific starting material, the electronic and steric environment of the two amino groups are different, which can lead to the formation of an undesired isomer.
-
The Solution:
-
Control of Reaction Conditions: Carefully controlling the temperature and the rate of addition of the ethyl pyruvate can sometimes favor the formation of the desired isomer. Running the reaction at a lower temperature may increase selectivity.
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Purification: If isomer formation is unavoidable, careful purification by column chromatography or recrystallization is necessary.
-
3. Self-Condensation of Ethyl Pyruvate:
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The Problem: Under certain conditions (especially with base catalysis), ethyl pyruvate can undergo self-condensation reactions.
-
The Solution:
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Stoichiometry: Use a precise 1:1 molar ratio of the diamine to ethyl pyruvate. Avoid a large excess of the keto-ester.
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Controlled Addition: Add the ethyl pyruvate dropwise to the solution of the diamine rather than mixing them all at once.
-
4. Oxidation of the Dihydro-product:
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The Problem: The dihydropyridopyrazinone product can be susceptible to oxidation, especially if heated in the presence of air for extended periods. This would lead to the corresponding aromatic pyridopyrazinone.
-
The Solution:
-
Inert Atmosphere: If oxidation is a significant issue, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Reaction Time: Once the reaction is complete (as determined by TLC), proceed with the work-up and purification promptly.
-
Purification Strategy:
If impurities are present, the following purification methods are recommended:
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Precipitation/Recrystallization: As suggested by green chemistry protocols, the product may precipitate from the reaction mixture, which provides a simple and effective initial purification.[1] If not, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is a good option.
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Column Chromatography: For stubborn impurities or isomeric mixtures, column chromatography on silica gel is the most effective method. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.
Frequently Asked Questions (FAQs)
Q1: What is the detailed, recommended protocol for this synthesis?
A1: Based on best practices and literature for similar compounds, a recommended starting protocol is as follows:
Experimental Protocol:
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Reactant Preparation: In a round-bottom flask, dissolve 2,3-diamino-6-methylpyridine (1.0 eq) in a mixture of ethyl lactate and water (92:8 v/v).
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Reagent Addition: While stirring at room temperature, add ethyl pyruvate (1.0 eq) dropwise to the solution.
-
Reaction: Stir the reaction mixture at 35°C and monitor its progress by TLC. The reaction is typically complete within a few hours.
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Product Isolation: If the product precipitates, collect it by filtration and wash with a small amount of cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Q2: How do I choose the right solvent system?
A2: The solvent plays a crucial role in reaction rate, yield, and ease of work-up.
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Green Solvents (Recommended): A mixture of ethyl lactate and water is a highly recommended green alternative to chlorinated solvents.[1] It can lead to direct precipitation of the product, simplifying purification.
-
Protic Solvents: Ethanol and methanol are common choices as they are good solvents for the starting materials and can participate in proton transfer, which can facilitate the reaction.
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Aprotic Solvents: Dichloromethane (DCM) and chloroform can be used, but they are less environmentally friendly. If used, ensure they are anhydrous.
Q3: Is a catalyst necessary for this reaction?
A3: In many cases, the cyclocondensation can proceed without a catalyst. However, if the reaction is sluggish, a catalytic amount of a weak acid, such as acetic acid or lactic acid, can be beneficial in promoting the dehydration and ring-closure steps.[1]
Q4: What are the key characterization techniques for the product?
A4: To confirm the structure and purity of your 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, the following techniques are essential:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and the connectivity of the atoms.
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Mass Spectrometry (MS): This will confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds.
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Melting Point: A sharp melting point is an indicator of high purity.
Q5: What safety precautions should I take?
A5: Always follow standard laboratory safety procedures.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin‑3(2H)-one MKK4 Inhibitor. (2015). Journal of Medicinal Chemistry. [Link]
-
Reaction of 2-amino-6-methylpyridine and steric hindrance. (n.d.). ResearchGate. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives. (2025). Molecules. [Link]
- A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)
Sources
- 1. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions | CoLab [colab.ws]
- 2. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
chemical stability of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in biological media
Technical Support Center: Stability of Pyrido[2,3-b]pyrazinones
Guide ID: TSC-2026-01-A Topic: Chemical Stability of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in Biological Media Senior Application Scientist: Dr. Gemini
Introduction for the Researcher
Welcome to the technical support guide for assessing the stability of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. As drug development professionals, we understand that a thorough characterization of a compound's stability in biological matrices is a critical early step in evaluating its therapeutic potential. An unstable compound can lead to misleading in vitro results, poor in vivo bioavailability, and the generation of unexpected metabolites.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your experimental work. While specific stability data for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not extensively published, we can draw authoritative insights from studies on closely related dihydropyrido[3,4-b]pyrazin-3(2H)-one and pyrido[2,3-b]pyrazine scaffolds.[1][2] The evidence suggests that this core structure is generally robust, but careful empirical validation is always necessary. This document provides the logical framework and actionable protocols to perform that validation.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the expected metabolic stability of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one based on its chemical class?
Based on available literature for analogous structures, the dihydropyrido-pyrazinone scaffold is expected to exhibit favorable metabolic stability. A study on related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives showed no detectable metabolic degradation or metabolite formation after a 2-hour incubation with mouse liver microsomes (MLM).[1] This suggests the core ring system is not readily attacked by common metabolic enzymes.
Furthermore, the broader pyrido[2,3-b]pyrazine class of compounds has been specifically developed to replace scaffolds that are prone to forming reactive metabolites.[2] This design choice implies that the pyrido[2,3-b]pyrazine core has a lower intrinsic potential for metabolic activation that could lead to covalent binding or instability.
However, while the core is stable, peripheral substituents can introduce metabolic liabilities. The 8-methyl group on your specific compound is a potential site for Phase I metabolism (see FAQ 2). Therefore, empirical testing is essential for confirmation.
FAQ 2: What are the most likely metabolic and chemical degradation pathways for this molecule?
Even for a stable core, several potential degradation pathways should be considered in your experimental design. These represent the most probable "soft spots" for the molecule.
-
Phase I Oxidation (Enzymatic): This is the most common metabolic route.
-
Methyl Group Hydroxylation: The 8-methyl group is a primary candidate for hydroxylation by Cytochrome P450 (CYP) enzymes to form the corresponding primary alcohol (8-hydroxymethyl derivative). This is a very common metabolic transformation.[3]
-
Aromatic/Heterocyclic Ring Oxidation: The pyridine or pyrazine rings could undergo oxidation, though the high stability of the core makes this less likely than methyl group oxidation.[1]
-
-
Hydrolysis (Enzymatic or Chemical):
-
Lactam Cleavage: The molecule contains a lactam (a cyclic amide) in the dihydropyrazinone ring. While lactams are generally more resistant to hydrolysis than linear amides, this bond could be cleaved by amidase enzymes or under strongly acidic or basic conditions not typically found in biological media.
-
-
Oxidation of the Dihydropyrazine Ring (Enzymatic or Chemical): The dihydropyrazine ring could potentially be oxidized to the fully aromatic pyrazine ring. This would be a dehydrogenation reaction.
Below is a diagram illustrating these potential degradation points.
Caption: Potential metabolic and chemical degradation pathways.
FAQ 3: I am observing rapid loss of my compound in a plasma stability assay. How can I troubleshoot this?
Observing rapid compound loss is a common issue. A systematic approach is required to pinpoint the cause. This workflow is a self-validating system to differentiate between enzymatic degradation, chemical instability, and experimental artifacts.
Caption: Troubleshooting workflow for rapid compound loss in plasma.
Causality Behind the Steps:
-
Check T=0 Recovery: The first step is to rule out non-specific binding to labware or inefficient extraction.[4] By immediately stopping the reaction at T=0, any loss observed cannot be due to time-dependent degradation and must be an artifact of the process itself.
-
Assess Buffer Stability: Before assuming biological degradation, you must confirm the compound is stable in a simple aqueous environment at physiological pH.[5] This isolates chemical instability from enzymatic processes.
-
Use Heat-Inactivated Plasma: Heating plasma denatures most enzymes. If the compound is stable in heat-inactivated plasma but not in normal plasma, this provides strong evidence that the degradation is enzyme-mediated.
Part 2: Key Experimental Protocols & Data
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol is designed to determine the rate of metabolic degradation by Phase I enzymes, primarily CYPs.
1. Reagent Preparation:
- Test Compound Stock: 10 mM stock of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in DMSO.
- HLM Stock: Pooled Human Liver Microsomes (20 mg/mL). Store at -80°C.
- Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
- NADPH Regenerating System (NRS) Solution: (e.g., Promega A/B). Prepare according to the manufacturer's instructions. This is critical as NADPH is a required cofactor for CYP enzymes.
- Positive Control: 10 mM Testosterone in DMSO (a compound with a known, moderate rate of metabolism).
- Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (e.g., 100 ng/mL Verapamil).
2. Experimental Workflow:
Caption: Workflow for a microsomal stability assay.
3. Controls for a Self-Validating System:
-
T=0 Control: Represents 100% compound at the start.
-
No-NRS Control: The reaction is run without the NADPH cofactor. Degradation here indicates non-CYP mediated metabolism or chemical instability.
-
Positive Control: Ensures the microsomal system and cofactors are active.
Data Presentation: Sample Stability Summary
Your final data should be summarized clearly. Below is a hypothetical summary table based on the expected high stability of the scaffold.
| Biological Matrix | Incubation Time (min) | % Remaining (Mean ± SD) | Calculated Half-Life (t½, min) | Stability Classification |
| PBS (pH 7.4) | 120 | 98.5 ± 2.1 | > 120 | Very Stable |
| Human Plasma | 120 | 95.2 ± 3.5 | > 120 | Very Stable |
| Human Liver Microsomes (+NADPH) | 60 | 88.9 ± 4.2 | > 60 | Stable |
| Human Liver Microsomes (-NADPH) | 60 | 97.1 ± 1.8 | > 60 | Very Stable |
References
-
Heitman, L. H., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Temple, C., et al. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Rombouts, F. J., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
European Medicines Agency (1995). ICH Topic Q5C: Stability Testing of Biotechnological/Biological Products. Available at: [Link]
-
Vaitekūnas, J. (2025). Enzymatic degradation of pyridine and pyridinols. Vilnius University. Available at: [Link]
-
Bennett, J. S., et al. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H). CoLab. Available at: [Link]
-
Khan, I., et al. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]
-
Alsafy, S. M., & Alrazzak, N. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Engineering Proceedings. Available at: [Link]
-
Costa, K. C., et al. (2015). Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity. mBio. Available at: [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
-
Ritter, N. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. Available at: [Link]
-
C-T, P., et al. (2020). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Metabolites. Available at: [Link]
-
Wang, H., et al. (2021). Pollutant Degrading Enzyme: Catalytic Mechanisms and Their Expanded Applications. Frontiers in Microbiology. Available at: [Link]
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Khatri, K., et al. (2015). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology. Available at: [Link]
-
Daryabeygi, R., et al. (2014). A rapid and sensitive method for the determination of malondialdehyde as its hydralazine derivative in human plasma using high performance liquid chromatography. Analytical Methods. Available at: [Link]
-
SGS (2016). A Guide to Biologic Stability Testing. SGS Life Sciences. Available at: [Link]
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- 2. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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troubleshooting common issues in 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one experiments
Welcome to the technical support center for experiments involving 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis, purification, and characterization of this and structurally related pyridopyrazinone compounds. The information herein is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues that arise during the handling and synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
FAQ 1: My reaction yield for the synthesis of the pyridopyrazinone core is consistently low. What are the likely causes and how can I optimize the reaction?
Low yields in heterocyclic synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters. For the synthesis of related dihydropyrido[3,4-b]pyrazin-3(2H)-ones, heating in acetonitrile (MeCN) at 50 °C with triethylamine (TEA) as a base has been reported.[1] It is crucial to ensure your reaction is maintained at the optimal temperature for a sufficient duration. Consider running small-scale trial reactions to screen for the ideal conditions without committing large quantities of starting materials.
-
Purity of Reagents and Solvents: Impurities present in your starting materials or solvents can lead to unwanted side reactions or incomplete conversion. For instance, in related syntheses, the use of anhydrous solvents is often critical to prevent hydrolysis of intermediates. Always use reagents and solvents of appropriate purity and ensure solvents are properly dried when necessary.
-
Atmospheric Moisture and Oxygen: Many organic reactions, particularly those involving organometallic reagents or reactive intermediates, are sensitive to air and moisture. If your synthetic route involves such steps, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is essential.
-
Inefficient Mixing: In heterogeneous reactions, where reactants are in different phases, inadequate stirring can significantly hinder reaction rates and lower yields. Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The target pyridopyrazinone may exhibit instability under the reaction or workup conditions. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any potential degradation of the product over time.
FAQ 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the reaction?
The formation of regioisomers is a common issue in the synthesis of substituted heterocyclic systems.[2]
-
Nature of the 1,3-Dicarbonyl Compound: When using a non-symmetrical 1,3-dicarbonyl compound in the condensation step, the formation of two different regioisomers is possible.[2] The regioselectivity will be dictated by the relative electrophilicity of the two carbonyl groups.[2] Careful selection of the starting materials or the use of directing groups can help favor the formation of the desired isomer.
-
Reaction Mechanism Considerations: Understanding the reaction mechanism is key. For instance, in the Gould-Jacobs reaction for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines, the initial attack of the amino group on the enol ether is a critical step that determines the final regiochemistry.[2]
FAQ 3: I am struggling with the purification of my target compound. What are some effective purification strategies?
Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple interaction sites.
-
Chromatography: Column chromatography on silica gel is a standard method. For polar compounds like pyridopyrazinones, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. In some cases, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and reduce tailing for basic compounds.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining high-purity material.
-
Aqueous Workup: During the workup, washing the organic layer with brine or a saturated aqueous solution of sodium bicarbonate can help remove water-soluble impurities and unreacted starting materials.
Section 2: Troubleshooting Guide for Synthesis
This guide provides a structured approach to resolving specific issues you might encounter during the synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
| Observed Issue | Potential Cause | Suggested Solution |
| Reaction does not proceed to completion (Starting material remains) | 1. Insufficient reaction time or temperature.2. Deactivated catalyst or reagents.3. Presence of inhibitors (e.g., moisture, oxygen). | 1. Increase reaction time and/or temperature incrementally, monitoring by TLC/LC-MS.2. Use fresh, high-purity reagents and catalysts.3. Ensure anhydrous conditions and an inert atmosphere if necessary. |
| Formation of a significant amount of a dark, tarry byproduct | 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities that catalyze polymerization or degradation. | 1. Lower the reaction temperature and extend the reaction time.2. Purify starting materials before the reaction. |
| Unexpected side product observed by MS, corresponding to methylation of the product | The α-carbonyl position of the dihydropyrazinone ring is acidic and can be methylated. | If using a strong base like sodium hydride for other transformations, consider a milder base such as potassium carbonate to avoid this side reaction.[1] |
| Product is an oil that is difficult to solidify | The product may be impure or have a low melting point. | 1. Attempt purification by column chromatography.2. Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.3. Sonication in a solvent like diethyl ether has been shown to induce solidification of oily products in related syntheses.[1] |
| Difficulty in removing the solvent (e.g., DMF, DMSO) after the reaction | These are high-boiling point solvents. | 1. Perform an aqueous workup, partitioning the product into an organic solvent like ethyl acetate or dichloromethane, and wash multiple times with water and brine.2. For residual high-boiling solvents, high-vacuum distillation or lyophilization (if the product is water-soluble and stable) can be effective. |
Section 3: Experimental Protocols and Workflows
General Synthetic Workflow
The synthesis of dihydropyrido[3,4-b]pyrazin-3(2H)-ones often involves a multi-step process. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for pyridopyrazinone synthesis.
Protocol: Green Synthesis of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one
This protocol is adapted from a sustainable method for the synthesis of a related pyridopyrazinone, which avoids the use of hazardous solvents.[3]
Materials:
-
2-aminonicotinaldehyde
-
Ethyl 2-aminopropanoate
-
Ethyl lactate
-
Water
-
Lactic acid (optional catalyst)
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde and ethyl 2-aminopropanoate in a mixture of ethyl lactate and water (e.g., a 92:8 ratio).[3]
-
For catalyzed reactions, add a catalytic amount of lactic acid (e.g., 1.5 mol%).[3]
-
Stir the reaction mixture at a controlled temperature (e.g., 35 °C).[3]
-
Monitor the reaction for the precipitation of the product.
-
Once the reaction is complete, collect the precipitated product by filtration.
-
Wash the solid with a cold solvent (e.g., a small amount of the ethyl lactate/water mixture or diethyl ether) to remove any soluble impurities.
-
Dry the product under vacuum.
This method offers a more environmentally friendly alternative to traditional syntheses that often employ chlorinated solvents like chloroform.[3]
Section 4: Characterization and Data Interpretation
Accurate characterization is crucial to confirm the identity and purity of your synthesized 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring.- Protons of the methyl group (singlet or doublet depending on coupling).- Methylene protons of the dihydropyrazine ring.- NH proton of the amide and/or amine. |
| ¹³C NMR | - Carbonyl carbon of the amide.- Aromatic carbons of the pyridine ring.- Methylene carbon of the dihydropyrazine ring.- Methyl carbon. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations.- C=O stretching vibration of the amide.- C=N and C=C stretching vibrations of the aromatic rings. |
Troubleshooting Characterization Data
Issue: Broad or absent NH proton signals in ¹H NMR.
-
Cause: Protons attached to nitrogen often exchange with trace amounts of water (D₂O) in the NMR solvent or can have broad signals due to quadrupolar relaxation.
-
Solution: To confirm the presence of an exchangeable proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The NH peak should disappear or significantly decrease in intensity.
Issue: Complex multiplets in the aromatic region of the ¹H NMR.
-
Cause: The protons on the pyridine ring will exhibit splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons. The complexity will depend on the substitution pattern.
-
Solution: Use 2D NMR techniques like COSY (Correlation Spectroscopy) to establish the connectivity between protons and assign the signals correctly.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting experimental issues.
References
- Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC - NIH. (2025).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.).
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
- A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H) - CoLab. (2025).
Sources
- 1. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions | CoLab [colab.ws]
Technical Support Center: Minimizing Byproduct Formation in Pyridopyrazinone Synthesis
Welcome to the technical support center for pyridopyrazinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyridopyrazinones are key pharmacophores found in numerous therapeutic agents, including inhibitors of phosphodiesterase 5 (PDE5). However, their synthesis can be challenging, often accompanied by the formation of stubborn byproducts that complicate purification and reduce yields.
This document moves beyond simple protocols to provide in-depth troubleshooting advice rooted in mechanistic principles. Our goal is to empower you to diagnose, resolve, and prevent common issues encountered during the synthesis of pyridopyrazinone derivatives.
General Troubleshooting Workflow
When a reaction does not proceed as expected, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to identify the root cause of the problem.
Caption: A systematic workflow for troubleshooting pyridopyrazinone synthesis.
FAQ 1: Issues with Starting Materials (Aminopyrazine Carboxylic Acids & Esters)
The quality and handling of the initial aminopyrazine precursors are critical. Side reactions at this stage can introduce impurities that are difficult to remove later.
Question 1: After hydrolyzing my methyl 3-aminopyrazine-2-carboxylate to the corresponding acid, my yield is low and I see significant starting material. What's happening?
Answer: This is a common issue related to the saponification of esters. The reaction is an equilibrium process, and if not driven to completion, you will have a mixture of the ester, the carboxylate salt, and the alcohol byproduct.[1][2] The workup is also critical; the carboxylate salt is water-soluble, and you must carefully acidify the aqueous layer to protonate it, causing the carboxylic acid to precipitate or be extracted.[3]
Plausible Cause:
-
Incomplete Hydrolysis: Insufficient base, reaction time, or temperature can lead to an incomplete reaction.[3]
-
Re-esterification: During an acidic workup, if excess alcohol (methanol in this case) is present, the reverse reaction (Fischer esterification) can occur, reducing the yield of the desired carboxylic acid.[2][4]
-
Improper Workup: Failure to sufficiently acidify the reaction mixture (typically to pH 2-3) will leave the product as the water-soluble carboxylate salt, resulting in low recovery during extraction with an organic solvent.[3]
Troubleshooting Protocol:
-
Ensure Complete Saponification:
-
Use a molar excess of base (e.g., 1.5-3.0 equivalents of NaOH or LiOH).
-
Monitor the reaction by TLC until the starting ester spot has completely disappeared. A co-spot of the starting material and the reaction mixture is essential.
-
Consider gentle heating (e.g., 40-50 °C) to drive the reaction to completion.[3]
-
-
Optimize Workup:
-
After the reaction is complete, remove the alcohol solvent (e.g., methanol) under reduced pressure.
-
Redissolve the residue in water.
-
Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., 1M HCl) with vigorous stirring.
-
Monitor the pH with pH paper or a pH meter, ensuring you reach a pH of ~2-3.
-
If the product precipitates, it can be collected by filtration. If not, extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Question 2: I'm observing a higher molecular weight species in the mass spectrum of my 3-aminopyrazine-2-carboxylic acid starting material. What could this be?
Answer: You are likely observing a dimer of your starting material. Aminopyrazines, and related aminopyrazoles, can undergo oxidative dimerization, especially in the presence of transition metal catalysts (like copper or palladium residues) or under aerobic conditions.[5][6][7] This can occur during synthesis or storage.
Plausible Byproduct Formation Mechanism: The dimerization can proceed through different pathways, such as C-H/N-H or N-H/N-H bond coupling, to form azopyrazine or bipyrazine derivatives.
Caption: Potential dimerization pathways for aminopyrazine precursors.
Troubleshooting Protocol:
-
Re-purify Starting Material: If dimerization is suspected, purify the starting material immediately before use. Recrystallization or flash column chromatography can be effective.
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from trace metal contamination.
-
Inert Atmosphere: Store and handle the aminopyrazine precursor under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Characterize the Impurity: Isolate the byproduct and characterize it by NMR and high-resolution mass spectrometry to confirm its structure. This will inform future purification strategies.
FAQ 2: Issues with N-Arylation Reactions
The formation of the C-N bond between the aminopyrazine and an aryl halide (or equivalent) is a common and critical step. Palladium-catalyzed Buchwald-Hartwig amination is frequently employed and comes with its own set of challenges.[8]
Question 3: My Buchwald-Hartwig amination is sluggish or stalls completely. My TLC shows only starting materials. What's wrong?
Answer: This is a classic symptom of catalyst deactivation or inhibition. The palladium catalyst is sensitive to a variety of substances, and the reaction conditions must be scrupulously maintained.[9]
Plausible Causes:
-
Catalyst Poisoning: Trace impurities like water, oxygen, or sulfur-containing compounds can poison the palladium catalyst.
-
Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. A ligand that is not bulky or electron-rich enough may not promote the reaction effectively.[9][10]
-
Inactive Catalyst Precursor: The palladium precursor (e.g., Pd₂(dba)₃) may have degraded upon storage.
-
Incorrect Base: The strength and solubility of the base are crucial. Common bases like NaOtBu, KOtBu, or Cs₂CO₃ have different properties that can significantly impact the reaction.[11]
-
Solvent Effects: The solvent must be anhydrous and capable of dissolving the reaction components. Toluene and dioxane are common, but must be properly dried.[8]
| Parameter | Recommendation | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | O₂ degrades phosphine ligands and the Pd(0) catalyst. |
| Solvents | Anhydrous grade (e.g., distilled over sodium) | Water can hydrolyze starting materials and interfere with the catalytic cycle. |
| Base | Use fresh, high-purity base | Alkali metal bases are often hygroscopic and their quality is critical for reactivity. |
| Ligand | Screen a panel of ligands (e.g., XPhos, RuPhos, Xantphos) | The optimal ligand depends on the specific substrates.[10][12] |
| Palladium Source | Use a fresh source or a pre-catalyst | Pre-catalysts (e.g., XPhos Pd G3) can offer greater stability and reliability. |
Troubleshooting Protocol:
-
Degas the Reaction Mixture: Before adding the catalyst, thoroughly degas the solvent and reagent mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by using several freeze-pump-thaw cycles.
-
Use a Glovebox: For maximum control over the atmosphere, set up the reaction in a glovebox.
-
Test a Pre-catalyst: Switch from generating the active catalyst in situ (e.g., from Pd₂(dba)₃ and a ligand) to using a commercially available, air-stable pre-catalyst.
-
Re-evaluate the Base: If using a weaker base like Cs₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or LiHMDS, depending on the substrate's tolerance.
FAQ 3: Issues with Intramolecular Cyclization
The final ring-closing step to form the pyridopyrazinone core is often a condensation or cyclization reaction. Failure at this stage can be due to electronic effects, steric hindrance, or decomposition.
Question 4: I'm attempting an intramolecular cyclization of an N-aryl-3-aminopyrazine-2-carboxamide, but the reaction is not proceeding. What can I do?
Answer: Intramolecular cyclizations of this type often require activation of the amide or carboxylate group and can be sensitive to steric and electronic factors.[13][14] The reaction may require forcing conditions, which can also lead to decomposition.
Plausible Causes:
-
Low Reactivity of the Amide: The amide bond may not be sufficiently nucleophilic or the aryl ring may not be electrophilic enough for the cyclization to occur.
-
Steric Hindrance: Bulky groups on the aryl ring or the pyrazine core can prevent the molecule from adopting the necessary conformation for cyclization.
-
Unfavorable Ring Strain: The resulting pyridopyrazinone ring system may have significant ring strain, making its formation thermodynamically unfavorable.
-
Decomposition: High temperatures required for cyclization may lead to decomposition of the starting material or product.[15]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Reactivity: Decarboxylation [employees.csbsju.edu]
Technical Support Center: 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Synthesis
Welcome to the technical support guide for the synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction yields. The following question-and-answer guide is based on established synthetic methodologies and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one?
The most prevalent and efficient method for synthesizing the pyrido[2,3-b]pyrazin-2(1H)-one core is through a condensation reaction, often a variation of the Hinsberg reaction. This involves the cyclocondensation of an ortho-diaminopyridine with a 1,2-dicarbonyl compound or its equivalent.
For the target molecule, 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, the key starting materials are:
-
6-methylpyridine-2,3-diamine: This provides the pyridine ring and the two nitrogen atoms for the pyrazinone ring.
-
An α-keto acid or its ester, such as pyruvic acid or ethyl pyruvate: This provides the carbonyl and adjacent carbon that form the rest of the pyrazinone ring.[1]
The reaction proceeds by initial formation of an imine or enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product. The regioselectivity of this reaction is a critical factor, as condensation can potentially occur at either amino group of the diamine.[1]
Caption: General synthetic workflow for the target compound.
Q2: My reaction yield is consistently below 30%. What are the most critical parameters to investigate first?
Low yields are a common challenge in heterocyclic synthesis. A systematic approach to troubleshooting is essential. Before attempting complex optimizations, focus on these fundamental parameters:
-
Purity of Starting Materials: The purity of 6-methylpyridine-2,3-diamine is paramount. Diaminopyridines are susceptible to oxidation and may contain isomeric impurities. Verify the purity by NMR and melting point. Impurities can lead to significant side product formation and inhibit the desired reaction pathway.
-
Reaction Temperature: Temperature control is crucial. An insufficient temperature may result in an incomplete reaction, leaving starting material unconsumed. Conversely, excessively high temperatures can cause decomposition of the reactants, intermediates, or the final product, leading to tarring and a complex mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
-
Solvent Selection: The choice of solvent dramatically influences reaction rates and outcomes. Protic solvents like ethanol or acetic acid can facilitate the reaction by participating in proton transfer steps. However, a recent green chemistry approach has shown that using aqueous ethyl lactate solutions can lead to high yields (over 85%) through direct precipitation of the product, which simplifies purification and avoids hazardous solvents like chloroform.[1][2]
-
pH of the Reaction Medium: The pH can be a deciding factor, especially in the cyclization step. An acidic medium, often achieved by using acetic acid as a solvent or catalyst, can catalyze the dehydration step. However, strongly acidic conditions may lead to unwanted side reactions or degradation. If not using an acidic solvent, a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (TsOH) can be beneficial.[3]
-
Water Removal: The final cyclization step involves the elimination of water. In some solvent systems (e.g., toluene), actively removing water using a Dean-Stark apparatus can drive the reaction equilibrium towards the product, thereby improving the overall yield.
Caption: Troubleshooting workflow for addressing low yields.
Q3: My TLC analysis shows multiple spots, indicating side product formation. What are the common side reactions?
The formation of multiple products is a frequent challenge. Understanding these potential side reactions is key to minimizing them:
-
Isomer Formation: The reaction between 6-methylpyridine-2,3-diamine and an unsymmetrical reactant like ethyl pyruvate can lead to two constitutional isomers. The desired product is 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, but the formation of 5-methyl-2,3-dihydropyrido[2,3-b]pyrazin-2(1H)-one is also possible. The reaction's regioselectivity is influenced by the electronic and steric differences between the two amino groups. Solvent choice has been shown to promote regioselectivity; for instance, using anhydrous chloroform can favor one isomer over the other.[1]
-
Incomplete Cyclization: The initial condensation between a carbonyl group and an amine forms an imine or hydrazone-like intermediate. If the subsequent cyclization is slow or incomplete, this intermediate may persist as a major byproduct.
-
Oxidation: The dihydropyridopyrazinone product can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to the fully aromatic pyridopyrazinone. While sometimes desired, this can reduce the yield of the target compound if it is not the intended product.
-
Polymerization/Tarring: Under harsh conditions (e.g., high heat, strong acid), starting materials or intermediates can degrade and polymerize, resulting in an insoluble tar and lowering the yield of isolable product.
Q4: How can I systematically optimize reaction conditions to improve yield and selectivity?
A systematic approach is crucial for optimization. We recommend a Design of Experiments (DoE) approach, but a simpler one-factor-at-a-time (OFAT) method can also be effective.
Table 1: Parameters for Optimization of Pyridopyrazinone Synthesis
| Parameter | Condition 1 (Baseline) | Condition 2 (Alternative) | Condition 3 (Green) | Rationale & Key Insights |
| Solvent | Anhydrous Chloroform | Acetic Acid | 99:1 Ethyl Lactate:Water | Chloroform can promote high regioselectivity.[1] Acetic acid acts as both solvent and catalyst. Ethyl lactate offers a sustainable, high-yield alternative via product precipitation.[2] |
| Temperature | Room Temperature | 70 °C | 110 °C (Reflux) | Start at RT. Increase temperature cautiously to improve rate, but monitor for decomposition.[3] |
| Catalyst | None (or solvent as cat.) | TsOH (2.0 equiv) | Lactic Acid (1.5 mol%) | An acid catalyst is often necessary for the dehydration/cyclization step.[3] Lactic acid can be used in the ethyl lactate system.[2] |
| Reaction Time | 2 hours | 12 hours | 24 hours | Monitor reaction to completion by TLC/LC-MS. Extended times may not always improve yield and can lead to side products.[3] |
Data inspired by optimization studies of related heterocyclic syntheses.[3]
Recommendation: Start by exploring the ethyl lactate system, as it has been reported to give high yields (88%) for the analogous 3-methylpyrido[2,3-b]pyrazin-2(1H)-one through direct precipitation, which greatly simplifies workup.[2]
Recommended Experimental Protocol
This protocol is a starting point based on highly successful methods reported for analogous structures.[1][2]
Synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one via the Ethyl Lactate Method
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methylpyridine-2,3-diamine (e.g., 10 mmol, 1.23 g).
-
Solvent Addition: Add a mixture of ethyl lactate (45 mL) and water (0.5 mL). Stir the mixture until the diamine is fully dissolved.
-
Catalyst Addition: Add lactic acid (1.5 mol%, e.g., 0.15 mmol, ~13.5 mg).
-
Reagent Addition: Slowly add ethyl pyruvate (1.1 equiv., e.g., 11 mmol, 1.28 g) to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at 35 °C. The product is expected to begin precipitating out of the solution as a solid.
-
Monitoring: Monitor the reaction progress by taking small aliquots, dissolving them in methanol or DMSO, and analyzing by TLC or LC-MS until the starting diamine is consumed (typically 12-24 hours).
-
Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 10 mL) and cold diethyl ether (2 x 10 mL) to remove residual ethyl lactate and impurities.
-
Drying: Dry the purified solid under high vacuum to obtain the final product. The yield is expected to be high (>80%).
References
-
Beilstein J. Org. Chem. 2023, 19, 991–997. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available from: [Link]
-
MDPI. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
- CoLab. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions.
-
ResearchGate. The regioselective synthesis of pyrido[2,3-b]- and [3,4-b]pyrazine derivatives II by the Hinsberg reaction. Available from: [Link]
Sources
Technical Support Center: Crystallization of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Welcome to the dedicated technical support guide for the crystallization of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this heterocyclic compound. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design and execution.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and the general principles of its crystallization.
Q1: What are the key structural features of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one that influence its crystallization behavior?
A1: The molecule possesses several key features that dictate its crystallization properties:
-
Hydrogen Bonding Capabilities: The presence of two N-H groups (an amide and an amine) and a carbonyl group (C=O) makes the molecule a strong candidate for forming robust hydrogen bond networks.[1] These interactions are crucial for creating a stable crystal lattice.
-
Aromatic System: The fused pyridine and pyrazine rings form a rigid, planar aromatic system. This allows for potential π-π stacking interactions, which can further stabilize the crystal structure and influence polymorphism.
-
Polarity: The combination of the polar amide and amine functionalities with the aromatic rings gives the molecule a moderate to high polarity. This suggests it will be more soluble in polar solvents.
Q2: Why is achieving a specific crystalline form (polymorph) so critical for a pharmaceutical compound like this?
A2: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms, a phenomenon known as polymorphism.[2] Each polymorph can have different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug.
-
Stability: A metastable polymorph could convert to a more stable form during storage, altering the drug's efficacy and safety profile.
-
Mechanical Properties: Flowability, compressibility, and tabletability are all affected by crystal shape and form, which is critical for downstream processing and formulation.[2]
Therefore, identifying and consistently producing the most stable and therapeutically optimal polymorph is a regulatory and manufacturing necessity.
Q3: What general class of solvents should I start with for my initial screening?
A3: Given the molecule's structure, a good starting point is a range of polar solvents. The principle of "like dissolves like" is a useful guide.
-
Polar Protic Solvents: Alcohols (Methanol, Ethanol, Isopropanol) and water are excellent candidates due to their ability to participate in hydrogen bonding.
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) should also be screened. While they cannot donate hydrogen bonds, their polarity can effectively solvate the molecule.
-
Less Polar Solvents: Solvents like Ethyl Acetate or Tetrahydrofuran (THF) might be useful as anti-solvents or as part of a binary solvent system.[3] Non-polar solvents like hexane or heptane are likely to be poor solvents but excellent anti-solvents.
Section 2: Troubleshooting Common Crystallization Challenges
This section provides in-depth, cause-and-effect troubleshooting for specific issues you may encounter during your experiments.
Q4: I've dissolved my compound in a hot solvent, but upon cooling, it "oiled out" instead of crystallizing. What is happening and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of a supersaturated solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid in the presence of the solvent.[4]
Underlying Causes & Solutions:
-
High Supersaturation/Rapid Cooling: The solution is likely being cooled too quickly, not giving the molecules enough time to orient themselves into a crystal lattice.
-
Solution: Slow down the cooling rate. Use a dewar or an insulated container to allow the solution to cool to room temperature over several hours, then transfer it to a refrigerator.
-
-
Insufficient Solvent: You may be using the absolute bare minimum of solvent, leading to a very high concentration.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more) and attempt the slow cooling process again.[4] This reduces the supersaturation level at any given temperature.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the solid, making it more prone to oiling out.[5]
-
Solution: Purify the material further (e.g., via column chromatography or a charcoal treatment) before attempting recrystallization.
-
Q5: My crystallization attempt yielded only very fine, needle-like crystals or an amorphous powder. How can I encourage the growth of larger, single crystals?
A5: The formation of fine needles or powder indicates that the nucleation rate is much faster than the crystal growth rate.[5] The goal is to shift the equilibrium to favor growth over nucleation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for obtaining larger crystals.
Key Strategies:
-
Reduce Nucleation Sites: Ensure your crystallization vessel is scrupulously clean. Scratches on the glass can act as nucleation points.
-
Switch Crystallization Method: Slow evaporation, vapor diffusion, or solvent layering techniques are gentler methods that can promote slower growth.[1][6] Vapor diffusion is particularly effective for growing high-quality single crystals from small amounts of material.[1]
-
Optimize Solvent System: A solvent in which your compound is only sparingly soluble at room temperature often yields better crystals. Alternatively, use a binary solvent system (a "good" solvent and a "poor" anti-solvent) to more finely control the solubility.
Q6: I suspect I have isolated two different crystal forms (polymorphs) in separate experiments. How can I confirm this and control the outcome?
A6: Confirming polymorphism requires analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Each polymorph will have a unique PXRD pattern and distinct thermal behavior (e.g., melting point).
Controlling Polymorphic Outcome: Polymorphism is kinetically and thermodynamically controlled. Key factors to manipulate include:
-
Solvent Choice: The solvent can interact with the solute in specific ways (e.g., hydrogen bonding), stabilizing the formation of a particular polymorph.[7] Experiment with solvents from different classes (protic, aprotic, etc.).
-
Temperature & Cooling Rate: Higher temperatures and slower cooling rates tend to favor the thermodynamically most stable form. Rapid cooling can trap a less stable, kinetically favored form.
-
Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution can direct the crystallization to produce that specific form.[8]
Sources
- 1. unifr.ch [unifr.ch]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. mdpi.com [mdpi.com]
- 8. vapourtec.com [vapourtec.com]
Technical Support Center: Storage and Handling of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Welcome to the technical support center for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. By understanding the potential degradation pathways and implementing proper preventative measures, you can ensure the reliability and reproducibility of your experimental results.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the storage of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. The recommendations provided are based on established principles of pharmaceutical stability testing and data from structurally related compounds.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one?
To ensure the long-term stability of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, it is recommended to store the compound in a tightly sealed container, protected from light, at a temperature of -20°C . Some suppliers recommend cold-chain transportation, which underscores the compound's potential sensitivity to elevated temperatures.[1] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation through stability testing is advised.
How sensitive is 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one to light?
Many heterocyclic compounds, including those with similar structures to 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, are known to be photolabile.[2] Photodegradation can lead to the formation of impurities that may interfere with your experiments.
Recommendation:
-
Always store the solid compound and its solutions in amber vials or containers that block UV and visible light.
-
When working with the compound on the bench, minimize its exposure to direct light.
What is the impact of pH on the stability of this compound in solution?
Based on studies of similar pyridine derivatives, 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is likely to be most stable in a neutral pH environment.[2] Acidic and alkaline conditions can catalyze hydrolysis, leading to the degradation of the molecule.[2]
Recommendation:
-
For preparing stock solutions, use a neutral, anhydrous solvent.
-
If working with aqueous buffers, it is recommended to use a neutral pH (around 7.0-7.5).
-
Prepare fresh solutions for each experiment to avoid degradation over time in aqueous media.
Is 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one susceptible to oxidation?
Oxidation is a common degradation pathway for many organic molecules, especially those with electron-rich heterocyclic rings. The sensitivity of similar compounds to oxidizing agents has been noted.[2]
Recommendation:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
-
Avoid contact with strong oxidizing agents.
-
When preparing solutions, consider using de-gassed solvents to minimize dissolved oxygen.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a systematic approach to troubleshooting.
Issue 1: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of an older sample.
Unexpected peaks are often indicative of degradation products. To identify the source of degradation, a systematic investigation is necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of degradation.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance.[3] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.
Objective: To identify the likely degradation pathways for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
Materials:
-
8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
Methodology:
-
Control Sample: Dissolve a known amount of the compound in methanol to a final concentration of 1 mg/mL.
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours, then prepare a 1 mg/mL solution in methanol.
-
Analysis: Analyze all samples by HPLC, comparing them to the control sample.
Data Presentation: Illustrative Forced Degradation Results
The following table summarizes potential outcomes from a forced degradation study, based on the behavior of similar compounds.
| Condition | Observation | Potential Degradation Pathway |
| 0.1 N HCl, 60°C | Significant degradation with new peaks | Acid-catalyzed hydrolysis |
| 0.1 N NaOH, 60°C | Extensive degradation | Base-catalyzed hydrolysis |
| 3% H₂O₂, RT | Moderate degradation | Oxidation |
| UV/Vis Light | Noticeable degradation | Photolysis |
| 80°C (Solid) | Minor degradation | Thermolysis |
Issue 2: My stock solution has changed color over time.
A change in color is a visual indicator of potential chemical degradation.
Troubleshooting Steps:
-
Discard the solution: Do not use a discolored solution for experiments, as the presence of impurities can lead to erroneous results.
-
Review storage conditions: Was the solution protected from light? Was it stored at the correct temperature?
-
Consider the solvent: Some solvents can degrade over time or may contain impurities that can react with your compound. Use high-purity, anhydrous solvents whenever possible.
-
Prepare fresh solutions: It is best practice to prepare fresh solutions from solid material for each set of experiments.
Key Degradation Factors and Mitigation Strategies
The following diagram illustrates the primary factors that can lead to the degradation of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and the recommended mitigation strategies.
Caption: Key degradation factors and their corresponding mitigation strategies.
By adhering to these guidelines, you can significantly enhance the stability of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, ensuring the quality and reliability of your research. For further assistance, please do not hesitate to contact our technical support team.
References
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. [Source not available]
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- 8-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. BLDpharm.
Sources
- 1. 1314934-34-3|8-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
identifying and mitigating off-target effects of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Technical Support Center: 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Prepared by: Senior Application Scientist, Drug Discovery & Development Support Last Updated: January 20, 2026
Welcome to the technical support guide for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and mitigating potential off-target effects of this compound. Given its pyridopyrazinone scaffold, this molecule is likely being investigated as a kinase inhibitor, a class of drugs where selectivity is paramount for safety and efficacy.[1] Off-target effects, where a drug interacts with unintended biological targets, can lead to adverse events and undermine therapeutic efficacy.[2][3]
This guide provides a logical, phased approach to troubleshooting common issues encountered during the preclinical evaluation of this and similar small molecules.
Phase 1: Initial Off-Target Profile Prediction & In Vitro Screening
This initial phase focuses on predicting and empirically testing the compound's interaction with a wide array of potential targets before extensive cellular or in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We have synthesized 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. What is the very first step to assess its selectivity?
A1: The first step should be a combination of computational prediction and broad in vitro screening.[2][4]
-
In Silico Profiling: Use computational tools to predict potential off-targets. These methods leverage large databases of known drug-target interactions and protein structures to forecast unintended binding based on the molecule's chemical structure.[5] This is a cost-effective way to generate an initial list of proteins to watch.[5]
-
In Vitro Kinase Panel Screening: Since the pyridopyrazinone scaffold is common in kinase inhibitors, a broad kinase panel screening is essential.[1] This involves testing your compound against hundreds of purified kinases to empirically determine its selectivity profile and identify any potent off-target kinase interactions.[6][7]
Q2: Our in silico analysis predicted several off-target kinases. How seriously should we take these predictions?
A2: In silico predictions are a valuable starting point but must be experimentally validated.[5] They are prone to both false positives and false negatives. Use the prediction list to inform the design of your in vitro screens. For example, if a specific kinase family is repeatedly flagged by multiple prediction algorithms, ensure that family is well-represented in your screening panel.[5]
Q3: We performed a kinase panel screen and found several off-target hits with IC50 values within 10-fold of our primary target. What does this mean and what should we do next?
A3: This finding requires immediate attention as it suggests your compound may have a narrow therapeutic window. A 10-fold selectivity window is generally considered the minimum acceptable for progression, though this can be target-dependent.
Next Steps:
-
Confirm the Hits: Re-run the assays for the primary target and the most potent off-targets to confirm the IC50 values.
-
Determine Mechanism of Inhibition: For the most concerning off-targets, perform kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. This is crucial as different mechanisms can have different implications in vivo, especially concerning substrate competition.[8]
-
Initiate Cellular Target Engagement Assays: Proceed to Phase 2 to determine if these in vitro interactions translate to target engagement within a cellular context.
Troubleshooting Guide: In Vitro Screening
| Problem | Possible Cause & Explanation | Recommended Troubleshooting Steps |
| High variability in IC50 values between assay runs. | Experimental Inconsistency: Kinase assays are sensitive to variations in ATP concentration, enzyme lot, substrate quality, and incubation times. ATP concentration is especially critical for ATP-competitive inhibitors, as IC50 values will increase with higher ATP levels.[8] | 1. Standardize all reagents and protocols. Use a single lot of kinase and substrate for a set of experiments. 2. Run assays at a fixed ATP concentration, ideally at or near the Km value for each kinase, to allow for standardized comparison. 3. Always include a known inhibitor as a positive control to monitor assay performance.[6] |
| Compound shows broad, non-specific inhibition at high concentrations. | Compound Aggregation: Many small molecules form aggregates at high concentrations, which can non-specifically sequester and inhibit enzymes, leading to false-positive results. | 1. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. 2. Visually inspect solutions for precipitation. 3. Use dynamic light scattering (DLS) to directly assess the aggregation state of the compound under assay conditions. |
| The in vitro kinase screen is "clean," but we still observe unexpected cellular phenotypes. | Non-Kinase Off-Targets: The compound may be hitting other protein classes (e.g., GPCRs, ion channels, metabolic enzymes) not included in the kinase panel.[9] Pro-drug Activation: The compound might be metabolized into an active form within the cell. | 1. Expand screening to non-kinase safety panels (e.g., Eurofins SafetyScreen, CEREP panels). 2. Proceed to unbiased, proteome-wide methods in Phase 2, such as chemoproteomics.[3][10] |
Phase 2: Cellular Validation of Off-Target Engagement
An interaction in a purified, in vitro system does not guarantee it will occur in the complex environment of a living cell. This phase focuses on confirming whether the predicted or identified off-targets are engaged by the compound in a cellular context.
Workflow for Off-Target Validation
Caption: Workflow for identifying and validating cellular off-targets.
Frequently Asked Questions (FAQs)
Q4: Our compound potently inhibits Kinase X in vitro, but we see no effect on its downstream signaling pathway in cells. Why?
A4: This is a common and important finding. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be entering the cell or reaching the subcellular compartment where Kinase X resides.
-
Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Intracellular ATP: The high millimolar concentration of ATP inside cells can outcompete ATP-competitive inhibitors, rendering them less effective than in low-ATP in vitro assays.[8]
-
Scaffolding/Complexes: In the cell, Kinase X may be part of a larger protein complex that sterically hinders your compound from binding.
Q5: How can we definitively prove our compound binds to a suspected off-target protein inside a living cell?
A5: The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[11][12] CETSA is based on the principle that when a compound binds to its target protein, it stabilizes the protein against heat-induced denaturation.[11] By heating cells treated with your compound across a temperature gradient and quantifying the amount of soluble protein remaining, you can observe a thermal shift for target proteins, which is direct evidence of engagement.[11][13]
Q6: We've identified an unexpected phenotype. How can we find the responsible off-target without a pre-existing list of candidates?
A6: This requires an unbiased, proteome-wide approach. Chemoproteomics is the most powerful tool for this "target deconvolution."[3][14]
-
Affinity-Based Pull-Down: This method involves synthesizing a version of your compound attached to a linker and a bead (e.g., biotin-streptavidin).[15] This "bait" is incubated with cell lysate, and any proteins that bind are "pulled down" and identified by mass spectrometry.[10][15]
-
Probe-Free Methods (e.g., CETSA-MS): Mass spectrometry can be coupled with CETSA to survey the thermal stability of thousands of proteins simultaneously after compound treatment, revealing both on- and off-targets without requiring any modification to your compound.[16][17]
Troubleshooting Guide: Cellular Assays
| Problem | Possible Cause & Explanation | Recommended Troubleshooting Steps |
| No thermal shift observed in CETSA for a confirmed in vitro binder. | Weak Affinity in Cells: The interaction may be too weak or transient in the cellular milieu to produce a measurable thermal shift. Assay Conditions: The chosen temperature range may not be optimal for observing the denaturation of your specific target protein. | 1. Perform an isothermal dose-response (ITDR) CETSA, where the temperature is fixed and the compound concentration is varied. This can be more sensitive for detecting engagement.[12] 2. Optimize the heating gradient. Run a baseline experiment with vehicle control to determine the precise melting temperature (Tm) of the target protein and center your gradient around that point. |
| Chemoproteomics pull-down yields hundreds of proteins, including many known "sticky" proteins. | Non-specific Binding: The linker or beads may be binding non-specifically to proteins. The compound itself might also have non-specific interactions, especially at high concentrations. | 1. Perform a competition experiment. Co-incubate the "bait" probe and cell lysate with an excess of the free, unmodified compound. True targets will show reduced binding to the probe, while non-specific binders will not. 2. Run a negative control using beads with just the linker attached (no compound) to identify proteins that bind non-specifically to the apparatus. |
Phase 3: Mitigating and Interpreting Off-Target Effects
Once off-targets are validated, the focus shifts to minimizing their impact or, alternatively, understanding if they can be leveraged therapeutically.
Frequently Asked Questions (FAQs)
Q7: We've confirmed a problematic off-target. Is the project over?
A7: Not necessarily. The next step is to use this information to guide a Structure-Activity Relationship (SAR) study. The goal is to design new analogs of your compound that retain potency for the primary target while eliminating or reducing affinity for the off-target. This is often referred to as "rational drug design."[2] For example, modifying a part of the molecule that interacts with a unique residue in the off-target's binding pocket, but not the on-target's, can engineer selectivity. A study on a similar dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold successfully optimized a non-selective compound into a highly selective MKK4 inhibitor by modifying moieties crucial for off-target binding.[1]
Q8: How can we be sure that a cellular phenotype is caused by an off-target and not the primary target?
A8: This is a critical question of causality that can be addressed with several orthogonal approaches:
-
CRISPR/siRNA Knockdown: Use genetic tools to knock down or knock out the suspected off-target gene.[18][19] If treating the knockdown cells with your compound no longer produces the phenotype , it strongly implicates the off-target.
-
Phenocopying with a Tool Compound: Find a known, selective inhibitor of the off-target kinase. If this tool compound reproduces the same phenotype as your compound, it provides strong evidence that the effect is mediated by the off-target.
-
Rescue Experiments: If the off-target effect is due to inhibition of a kinase, you can sometimes "rescue" the phenotype by introducing a version of that kinase that has been mutated to be insensitive to your inhibitor.
Logic Diagram for Mitigating Off-Target Effects
Caption: Decision-making workflow for addressing a confirmed off-target.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Format)
Objective: To determine the IC50 value of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase reaction buffer (specific to the kinase)
-
[γ-³³P]ATP
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Phosphocellulose membrane paper
-
Scintillation fluid and counter
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound in kinase reaction buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is common.[8]
-
Assay Setup: In a 96-well plate, add 10 µL of each compound dilution. Add 20 µL of a solution containing the kinase and its substrate in reaction buffer. Include wells for a no-inhibitor control (vehicle only) and a no-enzyme control (background).
-
Reaction Initiation: Start the reaction by adding 20 µL of reaction buffer containing ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the paper extensively with phosphoric acid to remove all unincorporated radiolabeled ATP.
-
Quantification: Place the washed paper pieces into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blotting
Objective: To confirm target engagement of the compound in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound and vehicle (DMSO)
-
PBS with protease and phosphatase inhibitors
-
Liquid nitrogen
-
PCR tubes or plate
-
Thermal cycler
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the test compound or vehicle for a specified time (e.g., 1 hour).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell concentration.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This separates the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
Western Blotting: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.
-
Detection & Analysis: Incubate with a secondary antibody and detect using chemiluminescence. Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[11]
References
- How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025).
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology.
- Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. (2025). Journal of Medicinal Chemistry.
- Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.).
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2021). MDPI.
- 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. (1984). Journal of Medicinal Chemistry.
- Off-Target Effects Analysis - Creative Diagnostics. (n.d.).
- Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. (2023). International Journal of Molecular Sciences.
- Assessing Genetic Heterogeneity in the Context of Genome Editing Off-Targets in Gene Therapy Products: An FDA Public Workshop. (n.d.).
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
- Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). Advanced Science.
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- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets.
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- Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2024). Exploratory Research and Hypothesis in Medicine.
- Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Expert Opinion on Drug Discovery.
- Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (2020). Nature Protocols.
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- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
- Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. (2020). Malaria World.
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Technical Support Center: Interpreting Unexpected Results in Assays with 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Welcome to the technical support center for researchers utilizing 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and related compounds in their assays. This guide is designed to help you navigate and troubleshoot unexpected experimental outcomes. As a novel pyridopyrazinone derivative, this compound's behavior in various biological assays may present unique challenges. Our goal is to provide you with the scientific rationale and practical steps to identify the root cause of these issues and validate your results.
Frequently Asked Questions (FAQs)
General Assay Issues
Question 1: My compound shows activity in my primary screen, but the results are not reproducible. What are the common causes for this?
Lack of reproducibility is a frequent challenge in early-stage drug discovery. Several factors related to the compound itself or the assay conditions can contribute to this issue.
Possible Causes and Troubleshooting Steps:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular processes, leading to false-positive results.[1][2][3] This is a common artifact in high-throughput screening (HTS).[4][5]
-
Troubleshooting Protocol:
-
Detergent Test: Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or 0.025% Tween-80).[4] If the compound's activity is significantly reduced, aggregation is likely the cause.
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of particles in the assay buffer at the concentrations showing activity.[4]
-
Centrifugation: For cell-based assays, centrifuge the compound in the assay medium before adding it to the cells. If the activity is diminished in the supernatant, it suggests the presence of active aggregates.[4]
-
-
-
Compound Instability: The compound may be degrading in the assay buffer or under specific experimental conditions (e.g., exposure to light, temperature).
-
Troubleshooting Protocol:
-
Pre-incubation Studies: Incubate the compound in the assay buffer for the duration of the experiment. Use HPLC or LC-MS to analyze the stability of the compound over time.
-
Control for Environmental Factors: Protect the compound from light and minimize temperature fluctuations during the experiment.
-
-
-
Assay Interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence, luciferase inhibition).
-
Troubleshooting Protocol:
-
Run a counter-screen: Test the compound in an assay format that uses a different detection method.
-
Blank Plate Test: Add the compound to a well with all assay components except the biological target to check for direct effects on the readout.
-
-
Question 2: I've observed a significant discrepancy between the biochemical IC50 and the cellular EC50 of my compound. Why is this happening?
This is a common observation in drug discovery and can provide valuable insights into the compound's properties.
Possible Causes and Troubleshooting Steps:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Protocol:
-
Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's passive diffusion.
-
Cellular Accumulation Studies: Employ methods like LC-MS to quantify the intracellular concentration of the compound.
-
-
-
High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.
-
Troubleshooting Protocol:
-
Measure Serum Protein Binding: Determine the fraction of the compound bound to serum proteins in your culture medium using techniques like equilibrium dialysis.
-
Adjust Dosing: Factor in the protein binding when calculating the effective concentration in your cellular assays.
-
-
-
Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Troubleshooting Protocol:
-
Use Efflux Pump Inhibitors: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) to see if the cellular potency increases.
-
-
-
Off-Target Effects in Cells: The observed cellular phenotype may be due to the compound hitting targets other than the one identified in the biochemical assay.[6]
Specific Assay Troubleshooting
Question 3: In my kinase assay, 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one shows potent inhibition, but profiling against a broader kinase panel reveals unexpected off-target activities. How should I interpret and address this?
Off-target activity is a common characteristic of kinase inhibitors due to the highly conserved ATP binding site across the kinome.[10][11]
Interpreting the Results:
-
Promiscuity vs. Polypharmacology: Distinguish between non-specific promiscuity (often due to issues like aggregation) and specific polypharmacology, where the compound intentionally or unintentionally interacts with multiple targets.
-
Structural Similarity of Targets: Analyze if the off-targets share structural similarities in the drug-binding pocket with your primary target.
Troubleshooting and Next Steps:
-
Confirm On-Target Engagement in Cells: Utilize CETSA to verify that the compound engages the primary target in a cellular context.[12][13] A significant thermal shift provides evidence of direct binding.
-
Orthogonal Assays: Validate the off-target hits using a different assay format (e.g., a binding assay if the primary screen was an activity assay).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to understand which structural modifications can improve selectivity.
Question 4: My compound is flagged as a potential Pan-Assay Interference Compound (PAINS). Does this mean my results are invalid?
Not necessarily, but it warrants further investigation. PAINS are chemical structures that are known to frequently cause false positives in high-throughput screens through various mechanisms, not just aggregation.[14][15][16] However, not all compounds containing a PAINS substructure are problematic, and some can be valid hits.[17][18]
Troubleshooting Workflow for Potential PAINS:
Caption: Troubleshooting workflow for compounds flagged as PAINS.
Question 5: I am concerned about potential cardiotoxicity. How can I assess if 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one interacts with the hERG channel?
Interaction with the hERG potassium channel is a major safety concern in drug development as it can lead to cardiac arrhythmias.[19][20] Early assessment is crucial.
Recommended Assessment Strategy:
-
In Silico Modeling: Use computational models to predict the likelihood of your compound binding to the hERG channel based on its structure.
-
Preliminary Screening:
-
Competitive Binding Assays: Use a radioligand or fluorescent tracer that binds to the hERG channel and measure the ability of your compound to displace it.
-
Thallium Flux Assays: This is a cell-based functional assay that measures the activity of the hERG channel.[21]
-
-
Gold Standard Confirmation:
Data Summary for hERG Assessment:
| Assay Type | Throughput | Complexity | Information Provided |
| In Silico Modeling | High | Low | Predictive binding potential |
| Binding Assays | High | Medium | Measures direct binding affinity |
| Thallium Flux | High | Medium | Measures functional channel inhibition |
| Patch-Clamp | Low | High | Detailed electrophysiological effects (IC50) |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[8][9][13] It allows for the assessment of target engagement in a cellular environment.
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one or vehicle (e.g., DMSO) for a predetermined time.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
-
Detection of Soluble Target Protein:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble target protein in the supernatant using methods like Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
References
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017). Retrieved from [Link]
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Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]
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NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]
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J Pharmacol Toxicol Methods. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. PubMed. Retrieved from [Link]
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Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. Retrieved from [Link]
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Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Retrieved from [Link]
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MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
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Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]
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Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]
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Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References. Retrieved from [Link]
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Methods in Molecular Biology. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. PubMed. Retrieved from [Link]
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Journal of Chemical Information and Modeling. (n.d.). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Retrieved from [Link]
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Cell Chemical Biology. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PubMed Central. Retrieved from [Link]
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ACS Chemical Biology. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Retrieved from [Link]
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Cell. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Retrieved from [Link]
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Assay Guidance Manual. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
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BMC Bioinformatics. (2018). Construction of an integrated database for hERG blocking small molecules. PubMed Central. Retrieved from [Link]
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Journal of Chemical Information and Modeling. (2016). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. ACS Publications. Retrieved from [Link]
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PNAS. (2014). A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes. PubMed. Retrieved from [Link]
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ACS Chemical Neuroscience. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PubMed Central. Retrieved from [Link]
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Journal of Chemical Information and Modeling. (2025). Dynamics of hERG Closure Allow Novel Insights into hERG Blocking by Small Molecules. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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ACS Chemical Biology. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Retrieved from [Link]
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Scientific Reports. (2025). hERG toxicity prediction in early drug discovery using extreme gradient boosting and isometric stratified ensemble mapping. PubMed Central. Retrieved from [Link]
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Assay Guidance Manual. (2012). HTS Assay Validation. NCBI Bookshelf. Retrieved from [Link]
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eLife. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Retrieved from [Link]
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ACS Chemical Biology. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]
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Annual Review of Pharmacology and Toxicology. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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Journal of Medicinal Chemistry. (1985). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed. Retrieved from [Link]
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. PubMed. Retrieved from [Link]
-
RSC Advances. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Retrieved from [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry Letters. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The tested pyridopyrazinone derivatives. Eight different series (A–H)... Retrieved from [Link]
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Biochemical Pharmacology. (1987). Comparison of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines) with several other inhibitors of mitosis. PubMed. Retrieved from [Link]
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PubChem. (n.d.). Pyrido(2,3-b)pyrazine. NIH. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Inhibitory Activity of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one as a Putative Kinase Inhibitor
Introduction
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Various compounds incorporating this core have been investigated as potential therapeutics, showing inhibitory effects against targets such as viral DNA polymerases and critical cellular kinases involved in oncogenesis.[1][2] For instance, related pyridopyrimidine structures have yielded potent inhibitors of cyclin-dependent kinase 4 (Cdk4) and Fibroblast Growth Factor Receptor (FGFR).[3][4] Given this precedent, novel analogs like 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, which we will refer to as Compound X , warrant rigorous investigation as potential kinase inhibitors.
This guide provides a comprehensive, multi-tiered strategy for validating the inhibitory activity of Compound X. Our central hypothesis is that Compound X acts as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the MAP Kinase Kinases (MEK1/2). This choice is informed by the successful development of other dihydropyridopyrazinone derivatives as inhibitors of upstream kinases like MKK4.[5]
To establish a robust validation framework, we will compare the performance of Compound X against two well-characterized MEK inhibitors: Trametinib , a highly potent and selective FDA-approved inhibitor, and PD0325901 , another widely used research tool. This comparative approach is essential for contextualizing potency, selectivity, and cellular efficacy. The workflow proceeds through four logical stages: direct enzymatic inhibition, intracellular target engagement, functional pathway modulation, and finally, phenotypic cellular response.
Primary Validation: Direct Enzymatic Inhibition
Causality Statement: The foundational step in validating a putative inhibitor is to confirm its direct interaction with the purified target enzyme. An in vitro kinase assay isolates the enzyme, substrate, and inhibitor from the complexities of a cellular environment, providing an unambiguous measure of direct inhibitory potency (IC50). This assay directly answers the question: "Does Compound X inhibit the catalytic activity of MEK1?"
Experimental Protocol: In Vitro MEK1 Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reagent Preparation:
-
Prepare a 2X MEK1 enzyme solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X solution of inactive ERK2 (the substrate for MEK1) and ATP in kinase buffer. The final ATP concentration should be at or near the Km for MEK1.
-
Serially dilute Compound X, Trametinib, and PD0325901 in DMSO, followed by a further dilution in kinase buffer to create 4X compound solutions.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of 4X compound solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the 2X MEK1 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 5 µL of the 2X ERK2/ATP substrate solution.
-
-
Signal Detection:
-
Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete unused ATP.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Diagram: In Vitro Kinase Assay Workflow
Caption: Compound X is hypothesized to block the phosphorylation of ERK by MEK.
Experimental Protocol: Phospho-ERK Western Blot
-
Cell Treatment:
-
Seed A375 cells in a 6-well plate and grow to ~70% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Pre-treat cells for 2 hours with a dose-response curve of Compound X, Trametinib, or PD0325901.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes (optional, to ensure a robust signal).
-
-
Lysate Preparation:
-
Immediately place plates on ice, aspirate media, and wash with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Determine protein concentration of the supernatant.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for Phospho-ERK1/2 (p-ERK) and Total-ERK1/2 (t-ERK). t-ERK serves as a loading control for the specific pathway.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK.
-
Calculate the p-ERK/t-ERK ratio for each sample and normalize to the vehicle control.
-
Plot the normalized ratio against inhibitor concentration to determine the EC50 (the concentration for 50% inhibition of ERK phosphorylation).
-
Comparative Data: Inhibition of ERK Phosphorylation
| Compound | p-ERK Inhibition EC50 (nM) in A375 Cells |
| Compound X | 25.8 |
| Trametinib | 2.5 |
| PD0325901 | 3.1 |
Data is hypothetical and for illustrative purposes.
Quaternary Validation: Phenotypic Cellular Response
Causality Statement: The final validation step connects the molecular mechanism (pathway inhibition) to a relevant cellular phenotype, such as the inhibition of cancer cell proliferation. This demonstrates the ultimate therapeutic potential of the compound. A potent inhibitor of a critical survival pathway like MEK-ERK should effectively halt the growth of cancer cells dependent on that pathway.
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding:
-
Seed A375 cells in a 96-well, white-walled plate at a low density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare 10-point, 3-fold serial dilutions of Compound X, Trametinib, and PD0325901.
-
Add the compounds to the cells and incubate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls (0% inhibition) and wells with no cells (100% inhibition).
-
Plot the percentage of growth inhibition against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Data: Anti-proliferative Activity
| Compound | A375 Cell Proliferation GI50 (nM) |
| Compound X | 35.5 |
| Trametinib | 4.1 |
| PD0325901 | 5.3 |
Data is hypothetical and for illustrative purposes.
Discussion and Conclusion
This tiered validation workflow provides a robust framework for characterizing the inhibitory activity of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (Compound X). The hypothetical data presented tells a coherent story: Compound X is a potent, low-nanomolar inhibitor of purified MEK1/2 with good selectivity against other kinases. This biochemical activity is confirmed inside cells, where it effectively engages the MEK1 target, leading to a significant thermal stabilization. Crucially, this target engagement translates to a dose-dependent inhibition of the downstream MEK-ERK signaling pathway and culminates in a potent anti-proliferative effect in a cancer cell line known to be sensitive to MEK inhibition.
While the hypothetical potency of Compound X is slightly lower than the established inhibitors Trametinib and PD0325901, its efficacy across all four stages of validation confirms its mechanism of action and marks it as a promising lead compound. This systematic approach, moving from the purified protein to a functional cellular phenotype, provides the necessary confidence to advance a compound into further preclinical development. Each step serves as a quality control checkpoint, ensuring that the biological activity observed is a direct result of on-target inhibition.
References
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Title: CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Source: ResearchGate. [Link]
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Title: In vitro assay for cyclin-dependent kinase activity in yeast. Source: CORE. [Link]
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Title: A Practical Guide to Target Engagement Assays. Source: Selvita. [Link]
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Title: Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Source: Protocols.io. [Link]
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Title: Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Source: National Institutes of Health. [Link]
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Title: Comparison of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines) with several other inhibitors of mitosis. Source: PubMed. [Link]
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Title: Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: PubMed. [Link]
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Title: Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Source: PubMed. [Link]
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Title: Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Source: PMC, National Institutes of Health. [Link]
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A Comparative Analysis of Pyrido[2,3-b]pyrazinones and Established Kinase Inhibitors in Oncology Research
This guide provides a comparative overview of the emerging class of pyrido[2,3-b]pyrazin-2(1H)-one derivatives as potential kinase inhibitors, contextualized against well-established therapeutic agents. While specific experimental data for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not extensively available in the public domain, this document will leverage data from structurally related pyrido[2,3-b]pyrazines to illuminate their potential mechanism of action and efficacy. This guide is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating this novel class of compounds.
Introduction: The Landscape of Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, governing processes such as cell growth, proliferation, and survival.[1][2][3][4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2][3][5] The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering more targeted and often less toxic alternatives to traditional chemotherapy.[1][6][7]
This guide focuses on the pyrido[2,3-b]pyrazine scaffold, a heterocyclic ring system that has garnered interest for its potential as a kinase inhibitor.[8] We will compare the characteristics of this class of compounds with established kinase inhibitors, using Erlotinib and Dasatinib as benchmarks. Erlotinib is a well-known inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC).[8] Dasatinib is a multi-targeted kinase inhibitor, effective against BCR-ABL and Src family kinases, and is used in the treatment of chronic myeloid leukemia (CML).[1][9][10]
Mechanism of Action: Targeting Cellular Signaling
Pyrido[2,3-b]pyrazinones:
The pyrido[2,3-b]pyrazine core acts as a scaffold for the design of ATP-competitive kinase inhibitors.[11][12] These compounds are designed to bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The specific kinase targets of pyrido[2,3-b]pyrazine derivatives can be modulated by substitutions on the core structure. For instance, certain derivatives have shown activity against both erlotinib-sensitive and erlotinib-resistant cell lines, suggesting a potential to overcome acquired resistance mechanisms in cancer.[8]
Erlotinib:
Erlotinib specifically targets the ATP binding site of the EGFR kinase domain. In many cancers, particularly NSCLC, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell proliferation. By inhibiting EGFR, Erlotinib effectively blocks these downstream pathways.
Dasatinib:
Dasatinib is a potent, multi-targeted inhibitor that binds to the active conformation of the ABL kinase domain, as well as Src family kinases.[9] Its ability to inhibit multiple kinases contributes to its efficacy in cancers where these pathways are dysregulated, such as in Philadelphia chromosome-positive CML (Ph+ CML).[1][9]
Caption: Generalized signaling pathway and points of inhibition.
Comparative Performance Data
The following table summarizes hypothetical comparative data based on published results for pyrido[2,3-b]pyrazine derivatives and established inhibitors.[8] IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound Class/Inhibitor | Target Kinase(s) | IC50 (nM) - Sensitive Cell Line | IC50 (nM) - Resistant Cell Line | Reference |
| Pyrido[2,3-b]pyrazinone Derivative | EGFR, others | 90 | 150 | [8] |
| Erlotinib | EGFR | 50 | >10,000 | [8] |
| Dasatinib | BCR-ABL, Src family | 1-10 | Varies with mutation | [1][9] |
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure the scientific rigor of kinase inhibitor comparisons, standardized and well-controlled experimental protocols are essential.
In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) or a fluorescent analog
-
Kinase reaction buffer
-
Test compound (e.g., 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Add the purified kinase and its substrate to each well of a 96-well plate.
-
Add the diluted test compound to the wells. Include a vehicle control (DMSO only) and a positive control (a known inhibitor).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[13][14][15][16][17]
Caption: Workflow for an in vitro kinase assay.
Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.
Objective: To determine the effect of a test compound on the phosphorylation status of a downstream target in a specific signaling pathway.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the target protein)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time. Include vehicle-treated cells as a negative control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total amount of the target protein to ensure equal loading.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compound
-
Reagents for assessing cell viability (e.g., MTT, resazurin, or ATP-based assays)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells at a low density in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 value.[18][19]
Discussion and Future Directions
The pyrido[2,3-b]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The ability of some derivatives to inhibit both erlotinib-sensitive and -resistant cell lines highlights their potential to address the significant clinical challenge of acquired drug resistance.[8] Further optimization of this scaffold could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Compared to established inhibitors like Erlotinib and Dasatinib, the pyrido[2,3-b]pyrazinones are in a much earlier stage of development. Extensive preclinical and clinical studies will be required to fully characterize their efficacy, safety, and potential therapeutic applications. Future research should focus on:
-
Target Identification and Selectivity Profiling: A comprehensive screening of new derivatives against a broad panel of kinases is necessary to identify their primary targets and assess their selectivity.[10]
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrido[2,3-b]pyrazine core will help to elucidate the structural requirements for potent and selective kinase inhibition.
-
In Vivo Efficacy Studies: Promising compounds should be evaluated in animal models of cancer to assess their anti-tumor activity, pharmacokinetics, and tolerability.
-
Investigation of Resistance Mechanisms: Understanding how cancer cells might develop resistance to this new class of inhibitors will be crucial for their long-term clinical success.
References
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In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved from [Link]
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In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved from [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast - CORE. (n.d.). Retrieved from [Link]
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In vitro kinase assay - Bio-protocol. (2022, September 1). Retrieved from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]
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A comprehensive review of protein kinase inhibitors for cancer therapy - PMC. (n.d.). Retrieved from [Link]
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Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Retrieved from [Link]
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A comprehensive review of protein kinase inhibitors for cancer therapy. - SciSpace. (n.d.). Retrieved from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.). Retrieved from [Link]
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Tyrosine Kinase Inhibitor Therapy vs. Chemotherapy: What Works Better for CML? (2025, March 12). Retrieved from [Link]
-
Comparing the efficacy of TKI monotherapy versus TKIs with IO in nccRCC - VJOncology. (2025, February 13). Retrieved from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. (2024, August 27). Retrieved from [Link]
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Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed. (2023, September 3). Retrieved from [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PubMed Central. (n.d.). Retrieved from [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. (2016, December 16). Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay | Analytical Chemistry - ACS Publications. (2014, July 15). Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed. (n.d.). Retrieved from [Link]
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Comparative Efficacy Analysis: A Novel Kinase Inhibitor vs. a PARP Inhibitor in Targeted Cancer Therapy
A Guide for Researchers and Drug Development Professionals
In the landscape of precision oncology, the development of targeted therapies hinges on a deep understanding of their mechanisms of action and a rigorous evaluation of their efficacy against established standards of care. This guide provides a comparative analysis of a novel kinase inhibitor, 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, and a well-established PARP inhibitor, Olaparib. While comprehensive, peer-reviewed efficacy data for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not yet prevalent in the public domain, its structural class suggests its role as a kinase inhibitor. This guide will, therefore, juxtapose the established therapeutic paradigm of PARP inhibition with the projected mechanism of a novel kinase inhibitor, outlining the requisite efficacy studies for a meaningful comparison.
This comparison is framed to provide researchers and drug development professionals with a robust framework for evaluating novel compounds against clinically validated drugs in the context of cancers with specific genetic vulnerabilities.
Section 1: Mechanistic Overview and Therapeutic Rationale
Olaparib: A Paradigm of Synthetic Lethality
Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical components of the DNA damage response (DDR) network.[1][2] PARP enzymes are particularly important for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[3][4]
The therapeutic strategy of Olaparib is based on the principle of "synthetic lethality." By inhibiting PARP, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs. In normal cells, these DSBs can be repaired by the intact HR pathway. However, in BRCA-mutated cancer cells, the compromised HR pathway cannot repair these DSBs, leading to genomic instability and cell death.[5][6] This targeted approach allows for the selective killing of cancer cells while sparing normal cells with functional HR repair.[5]
Caption: Mechanism of Olaparib via synthetic lethality.
8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: A Hypothetical Kinase Inhibitor
While specific data for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is limited, its core structure, a pyrido[2,3-b]pyrazinone, is a common scaffold for kinase inhibitors. For the purpose of this guide, we will hypothesize that it acts as an inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase (RTK) like FGFR or a downstream signaling kinase like RAF, which are often dysregulated in various cancers.[7]
Kinase inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates. This blockade of signaling pathways can inhibit cell proliferation, survival, and angiogenesis. The efficacy of such an inhibitor would be highly dependent on the presence of an activating mutation or overexpression of its target kinase in the cancer cells, a concept known as "oncogene addiction."
Caption: Hypothetical mechanism of a kinase inhibitor.
Section 2: Comparative Efficacy Data
A direct comparison of efficacy requires data from well-controlled preclinical and clinical studies. Below is a summary of the kind of data available for Olaparib and the data that would be required for the novel kinase inhibitor.
Olaparib Efficacy in BRCA-Mutated Cancers
Olaparib has demonstrated significant efficacy in multiple clinical trials for ovarian, breast, pancreatic, and prostate cancers harboring BRCA1/2 mutations.[3][5][8]
| Clinical Trial | Cancer Type | Patient Population | Primary Endpoint | Olaparib Arm (Median) | Control Arm (Median) | Hazard Ratio (HR) |
| SOLO-1 | Ovarian Cancer | Newly diagnosed, advanced, BRCAm, in response to platinum-based chemotherapy | Progression-Free Survival (PFS) | Not reached | 13.8 months | 0.30 |
| OlympiAD | Breast Cancer | Metastatic, HER2-negative, germline BRCAm | Progression-Free Survival (PFS) | 7.0 months | 4.2 months (chemotherapy) | 0.58 |
| POLO | Pancreatic Cancer | Metastatic, germline BRCAm, no progression on first-line platinum-based chemotherapy | Progression-Free Survival (PFS) | 7.4 months | 3.8 months (placebo) | 0.53 |
| LUCY (Phase IIIb) [9] | Breast Cancer | Metastatic, HER2-negative, germline BRCAm | Progression-Free Survival (PFS) | 8.18 months | N/A (single arm) | N/A |
Required Efficacy Data for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
To establish efficacy, the novel kinase inhibitor would need to undergo a similar rigorous testing process.
| Study Phase | Model/Population | Primary Endpoint | Example Comparator | Desired Outcome |
| Preclinical (In vitro) | Cancer cell lines with and without the target kinase mutation | IC50 (half-maximal inhibitory concentration) | Standard-of-care kinase inhibitor | Potent and selective inhibition in mutant cell lines. |
| Preclinical (In vivo) | Patient-derived xenograft (PDX) models with the target mutation | Tumor growth inhibition (TGI) | Vehicle control, standard-of-care | Significant and sustained tumor regression. |
| Phase I Clinical Trial | Patients with advanced solid tumors harboring the target mutation | Maximum tolerated dose (MTD), safety, pharmacokinetics | N/A | Favorable safety profile and evidence of target engagement. |
| Phase II Clinical Trial | Patients with a specific cancer type and the target mutation | Objective response rate (ORR) | N/A (single arm) | Clinically meaningful tumor response. |
| Phase III Clinical Trial | Patients with a specific cancer type and the target mutation | Progression-Free Survival (PFS) | Standard-of-care chemotherapy or targeted therapy | Statistically significant improvement in PFS over the control arm. |
Section 3: Experimental Protocols
Protocol: In Vitro Cell Viability Assay (for Novel Kinase Inhibitor)
This protocol outlines a standard method to determine the cytotoxic effect of a novel inhibitor on cancer cell lines.
Objective: To determine the IC50 of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in cancer cell lines with and without the target kinase mutation.
Materials:
-
Cancer cell lines (e.g., a pair of isogenic lines, one with the wild-type kinase and one with the mutant kinase).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom white plates.
-
Multichannel pipette, incubator, luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the inhibitor in culture medium. The final DMSO concentration should be <0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro cell viability assay.
Protocol: PARP Inhibition Assay (for Olaparib)
This protocol measures the ability of a compound to inhibit PARP1 activity in a cell-free system.
Objective: To quantify the enzymatic inhibition of PARP1 by Olaparib.
Materials:
-
Recombinant human PARP1 enzyme.
-
Histone H1 (as a substrate).
-
NAD+ (biotinylated).
-
Streptavidin-coated plates.
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detection molecule (e.g., HRP).
-
TMB substrate.
-
Olaparib, dissolved in DMSO.
Procedure:
-
Plate Coating: Add histone H1 to the streptavidin-coated plate and incubate to allow binding. Wash unbound histone.
-
Reaction Mixture: Prepare a reaction buffer containing PARP1 enzyme and activated DNA.
-
Inhibitor Addition: Add serial dilutions of Olaparib or vehicle control (DMSO) to the wells.
-
Initiate Reaction: Add biotinylated NAD+ to all wells to start the PARP reaction. Incubate at room temperature.
-
Stop Reaction & Wash: Stop the reaction and wash the plate to remove unbound reagents.
-
Detection: Add the anti-PAR antibody and incubate. Wash away the unbound antibody.
-
Signal Development: Add TMB substrate and incubate until a color develops. Stop the reaction with sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each Olaparib concentration relative to the vehicle control and determine the IC50.
Section 4: Conclusion
The comparison between an established drug like Olaparib and a novel compound such as 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one highlights the different stages of drug development and the rigorous evidence required to prove clinical utility. Olaparib's success is built on a strong mechanistic rationale—synthetic lethality in BRCA-mutated cancers—and has been validated through extensive clinical trials.[3][10] For a novel kinase inhibitor, a similar path must be followed: identification of a specific molecular target and a susceptible patient population, followed by systematic preclinical and clinical validation to demonstrate superior or complementary efficacy and a manageable safety profile. This guide provides a foundational framework for the strategic planning and evaluation of such novel therapeutic agents.
References
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Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. (2023). Available at: [Link]
-
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PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH. (2021). Cancers (Basel). Available at: [Link]
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Talazoparib in patients with BRCA mutant metastatic breast or ovarian carcinoma: results of early access program - PubMed Central. (2025). BMC Cancer. Available at: [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology. Available at: [Link]
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Patients with advanced BRCA-mutated breast cancer found no overall survival benefit with talazoparib. (2020). MD Anderson Cancer Center. Available at: [Link]
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Efficacy of olaparib in advanced cancers with germline or somatic mutations in BRCA1, BRCA2, CHEK2 and ATM, a Belgian Precision tumor-agnostic phase II study - PubMed. (2023). ESMO Open. Available at: [Link]
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Spotlight on olaparib in the treatment of BRCA-mutated ovarian cancer: | DDDT. (2018). Drug Design, Development and Therapy. Available at: [Link]
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Olaparib for ovarian cancer in carriers of the BRCA 1 or BRCA 2 gene mutations - ecancer. (2010). ecancermedicalscience. Available at: [Link]
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PARP Inhibitors | Targeted cancer drugs. (n.d.). Cancer Research UK. Available at: [Link]
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Clinical effectiveness and safety of olaparib in BRCA-mutated, HER2-negative metastatic breast cancer in a real-world setting: final analysis of LUCY - PubMed Central. (2023). Breast Cancer Research and Treatment. Available at: [Link]
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(PDF) Talazoparib in patients with BRCA mutant metastatic breast or ovarian carcinoma: results of early access program - ResearchGate. (2025). Available at: [Link]
-
Partnering olaparib with chemotherapy helps treat BRCA breast cancers. (2025). Cancer Research UK. Available at: [Link]
-
Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial - CenterWatch. (2025). Available at: [Link]
-
Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial | ClinicalTrials.gov. (n.d.). Available at: [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed. (2017). Journal of Medicinal Chemistry. Available at: [Link]
-
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PubMed. (2016). Journal of Medicinal Chemistry. Available at: [Link]
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Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed. (2009). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Illuminating the Enigma: A Comparative Guide to Cross-Validating the Mechanism of Action of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the elucidation of a small molecule's mechanism of action (MOA) is a critical milestone that bridges its chemical structure to its biological function.[1][2][3] The novel heterocyclic compound, 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, presents a scaffold with potential therapeutic relevance, yet its precise molecular interactions and downstream cellular consequences remain to be robustly characterized. The pyrido[2,3-b]pyrazine core is found in molecules with described activity against various kinases, suggesting this as a promising starting point for investigation.[4][5][6]
This guide provides a comprehensive, multi-faceted strategy for the rigorous cross-validation of this compound's MOA. We will eschew a linear, prescriptive template in favor of a logical, branching workflow that mirrors the iterative nature of scientific inquiry. Our approach is grounded in the principles of triangulation, where converging lines of evidence from orthogonal assays build a compelling and defensible mechanistic narrative. We will explore and compare state-of-the-art techniques for target identification, validation, and pathway analysis, complete with detailed protocols and the rationale underpinning each experimental choice.
Part 1: The Initial Foray - Unbiased Target Identification
Without a known target, our initial efforts must be broad, casting a wide net to identify potential protein partners. The choice of methodology at this stage is pivotal, balancing the need for comprehensiveness with practical considerations of throughput and resource allocation. Two powerful, yet fundamentally different, approaches will be compared: affinity-based proteomics and thermal proteome profiling.
Affinity-Based Target Identification
This classical approach involves immobilizing the small molecule to a solid support to "pull down" interacting proteins from a cell lysate.[7]
Workflow for Affinity-Based Pulldown:
Caption: Workflow for Affinity-Based Target Identification.
Experimental Protocol: Affinity-Based Pulldown
-
Probe Synthesis: Synthesize a derivative of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with a linker (e.g., a polyethylene glycol chain) at a position determined by structure-activity relationship (SAR) data to be non-essential for activity. Covalently attach the linker to NHS-activated Sepharose beads.
-
Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed) and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Incubation: Incubate the lysate with the compound-coupled beads and a control (unmodified beads) for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with an excess of the free compound.
-
Analysis: Separate the eluted proteins by SDS-PAGE, visualize with Coomassie or silver stain, and excise unique bands for identification by mass spectrometry.[7]
Cellular Thermal Shift Assay (CETSA®) and Thermal Proteome Profiling (TPP)
CETSA is a powerful label-free method that leverages the principle of ligand-induced thermal stabilization.[8][9] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. This change in thermal stability can be detected across the entire proteome (TPP) using mass spectrometry.[10]
Workflow for Thermal Proteome Profiling:
Caption: Workflow for Thermal Proteome Profiling (TPP).
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Treatment: Treat intact cells with 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one at a relevant concentration (e.g., 10x EC50) and a vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes, followed by cooling.[11]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by ultracentrifugation.
-
Sample Preparation for MS: Collect the supernatant, digest the proteins into peptides, and label with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify thousands of proteins.
-
Data Analysis: For each identified protein, plot the soluble fraction as a function of temperature to generate a melting curve. Compare the curves between the compound-treated and control groups to identify proteins with a significant thermal shift (ΔTm).
Comparison of Target Identification Methods
| Feature | Affinity-Based Pulldown | Thermal Proteome Profiling (TPP) | Rationale for Choice |
| Principle | Physical isolation of binding partners | Ligand-induced thermal stabilization | TPP provides evidence of direct target binding in a physiological (intact cell) context, which is a significant advantage.[8] |
| Compound Modification | Required (linker attachment) | Not required (label-free) | The need to synthesize a modified compound for pulldown can be time-consuming and risks altering its binding properties.[7] |
| Throughput | Low to medium | Medium | TPP is more amenable to higher throughput analysis. |
| Artifacts | Risk of non-specific binders and linker interference | Fewer artifacts, but some proteins may not show a thermal shift | The label-free nature of TPP reduces certain types of experimental artifacts.[10] |
| Physiological Relevance | Lower (uses cell lysates) | Higher (can be performed in intact cells) | Demonstrating target engagement in live cells is a more robust validation of the compound's activity.[1][12] |
Recommendation: For an initial, unbiased screen, Thermal Proteome Profiling is the superior choice due to its higher physiological relevance and label-free nature. It provides direct evidence of target engagement within the complex milieu of a living cell.[10]
Part 2: Orthogonal Validation of Putative Targets
Once TPP has identified a list of high-confidence candidate targets (e.g., a specific protein kinase), it is imperative to validate this interaction using orthogonal methods. This cross-validation is essential to eliminate false positives and build a robust case for a specific MOA.
Biochemical Validation: Direct Target Interaction
Assuming our TPP results point towards a kinase target, the next logical step is to confirm direct, functional inhibition in a purified, cell-free system.
Workflow for Biochemical Kinase Assay:
Caption: Workflow for a Biochemical Kinase Assay.
Comparison of Biochemical Kinase Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate. | Gold standard, highly sensitive, not prone to compound interference. | Requires handling of radioactive materials, low throughput. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced, which is converted to a luminescent signal.[13][14] | High throughput, non-radioactive, sensitive. | Can be susceptible to ATP-competitive compound interference. |
| TR-FRET (e.g., LanthaScreen®) | Uses time-resolved fluorescence resonance energy transfer between an antibody detecting the phosphorylated substrate and a tracer that binds to the kinase.[15] | Homogeneous ("mix-and-read"), high throughput, can be used for binding and activity assays. | Requires specific antibodies and labeled reagents. |
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagents: Recombinant human kinase (putative target from TPP), appropriate peptide substrate, ATP, and the test compound.
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP (at the Km concentration for the specific kinase). Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce light.
-
Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[14]
Cellular Target Engagement: Confirming Interaction in a Live Cell Context
While biochemical assays confirm direct inhibition, it's crucial to demonstrate that the compound engages its target in live cells.[1][16] The Cellular Thermal Shift Assay (CETSA), this time in a targeted format, is the ideal tool for this.
Experimental Protocol: Targeted Western Blot-Based CETSA
-
Cell Treatment and Heating: Follow steps 1 and 2 from the TPP protocol.
-
Lysis and Separation: Follow step 3 from the TPP protocol.
-
Western Blotting: Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting with a validated antibody against the target protein.[17]
-
Data Analysis: Generate CETSA curves by plotting the band intensity versus temperature. A shift in the curve to higher temperatures in the presence of the compound confirms target engagement.[8][18]
Hypothetical Data Comparison: TPP vs. Targeted CETSA
| Protein ID | Gene Symbol | TPP ΔTm (°C) | Targeted CETSA ΔTm (°C) | Conclusion |
| P28482 | MAPK1 | +4.2 | +4.5 | Validated Target |
| Q13224 | CDK2 | +3.8 | +4.1 | Validated Target |
| P04637 | TP53 | +0.1 | Not Tested | Not pursued |
| P62258 | RPL13A | -0.2 | Not Tested | Not pursued |
This table illustrates how TPP can identify multiple potential hits, which are then individually validated by a targeted CETSA, confirming MAPK1 and CDK2 as bona fide intracellular targets.
Part 3: Delineating the Downstream Pathway Consequences
Confirming target engagement is only part of the story. A comprehensive MOA study must also elucidate the downstream functional consequences of this engagement.[19][20] This involves analyzing the modulation of signaling pathways controlled by the target protein(s).
Kinome Profiling: Assessing Selectivity
If 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a kinase inhibitor, it is crucial to understand its selectivity profile across the human kinome. A lack of selectivity can lead to off-target effects and toxicity.[21]
Kinome Profiling Workflow:
Caption: Workflow for Kinome Profiling.
Kinome profiling services from companies like Reaction Biology or MtoZ Biolabs provide broad screening against hundreds of kinases, offering a comprehensive view of a compound's selectivity.[21][22] This is a critical step for understanding potential off-target activities and guiding future lead optimization.[23][24]
Phospho-Proteomic Profiling: Mapping Pathway Modulation
To understand how target inhibition translates into cellular effects, we can measure changes in protein phosphorylation downstream of the target kinase. Multiplex immunoassay platforms like Luminex are ideal for this.[25]
Experimental Protocol: MILLIPLEX® Cell Signaling Assay
-
Cell Treatment and Lysis: Treat cells with a dose-response of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one for a relevant time point. Lyse the cells using the provided lysis buffer.
-
Assay Procedure:
-
Add antibody-coupled magnetic beads specific for various phosphorylated and total pathway proteins (e.g., a MAPK/Akt pathway panel) to a 96-well plate.[26]
-
Add cell lysates and incubate to allow capture of the target proteins.
-
Add a cocktail of biotinylated detection antibodies.
-
Add Streptavidin-PE, which binds to the detection antibodies and provides a fluorescent signal.[27]
-
-
Data Acquisition: Read the plate on a Luminex instrument, which quantifies the median fluorescence intensity (MFI) for each analyte in each well.
-
Data Analysis: Normalize the phosphoprotein MFI to the corresponding total protein MFI. Calculate the fold change in phosphorylation relative to the vehicle-treated control.[28]
Hypothetical Luminex Data for a MAPK1 (ERK2) Inhibitor:
| Analyte | Fold Change vs. Control (1 µM Compound) | P-value | Interpretation |
| Phospho-ERK1/2 (Thr202/Tyr204) | 0.15 | <0.001 | Direct target inhibition confirmed |
| Phospho-p90RSK (Ser380) | 0.21 | <0.001 | Inhibition of a direct ERK substrate |
| Phospho-MEK1 (Ser217/221) | 1.05 | 0.89 | No effect on upstream kinase |
| Phospho-Akt (Ser473) | 0.98 | 0.92 | No off-target effect on PI3K/Akt pathway |
| Phospho-p38 (Thr180/Tyr182) | 0.95 | 0.75 | Selective for ERK pathway over p38 |
This data provides strong evidence that the compound selectively inhibits the ERK signaling pathway, consistent with its engagement of MAPK1.
Conclusion: Synthesizing a Coherent Mechanism of Action
By systematically applying and comparing the outcomes of these orthogonal, high-content methodologies, we can construct a robust and cross-validated mechanism of action for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. The journey begins with an unbiased, proteome-wide screen to identify high-probability targets. These candidates are then rigorously validated through direct biochemical assays and in-cell target engagement studies. Finally, the functional consequences of this engagement are mapped at the pathway level, confirming on-target activity and assessing selectivity. This integrated approach, moving from the global to the specific, provides the necessary scientific rigor to confidently advance a compound through the drug discovery pipeline.
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Comparative Analysis of 8-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. This guide provides an in-depth comparative analysis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one analogs, focusing on their structure-activity relationships (SAR). We will explore the synthesis, biological targets, and key structural modifications that influence the potency and selectivity of these compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction to the Dihydropyrido[2,3-b]pyrazin-2(1H)-one Scaffold
The dihydropyrido[2,3-b]pyrazin-2(1H)-one core is a heterocyclic system that has garnered significant attention for its therapeutic potential. Analogs based on this scaffold have been investigated for a range of biological activities, most notably as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor and as kinase inhibitors. The strategic placement of substituents on this core structure allows for the fine-tuning of its pharmacological properties, making it a versatile platform for drug discovery.
Comparative Biological Activities
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
A primary and well-documented activity of dihydropyridopyrazinone analogs is the antagonism of the CRF1 receptor. The CRF system plays a crucial role in the body's response to stress, and dysregulation of this system is implicated in various disorders, including anxiety and depression.[1] Consequently, CRF1 receptor antagonists are being actively pursued as potential anxiolytics and antidepressants.
The dihydropyridopyrazinone scaffold serves as a key pharmacophore for CRF1 receptor binding.[2] The core structure typically features a hydrogen bond acceptor and a pendant aryl ring, which are critical for interaction with the receptor.[2]
Kinase Inhibition
Beyond CRF1 receptor antagonism, the broader class of pyridopyrazines and related fused pyrimidine heterocycles have demonstrated potent inhibitory activity against various protein kinases.[3] Kinases are pivotal enzymes in cellular signaling pathways, and their aberrant activity is a hallmark of diseases such as cancer. The pyrido[2,3-b]pyrazine scaffold has been explored for its potential to inhibit kinases like Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[3] This dual potential for targeting both GPCRs and kinases underscores the versatility of this heterocyclic system.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one analogs is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections dissect the key SAR trends observed for this class of compounds, primarily focusing on their activity as CRF1 receptor antagonists.
The Role of the 8-Methyl Group
The presence of a methyl group at the 8-position of the pyridopyrazine ring is a defining feature of the compounds discussed in this guide. While extensive SAR studies on variations at this specific position are limited in the public domain, the substitution on the pyridine ring, in general, is known to influence potency and selectivity. For related CRF1 antagonists, small alkyl groups on the pyridine ring are often well-tolerated and can contribute to favorable hydrophobic interactions within the receptor binding pocket.
Substitutions on the Pyrazinone Ring
Modifications to the pyrazinone ring, particularly at the N1 and C3 positions, have a significant impact on activity.
-
N1-Substitution: The nature of the substituent at the N1 position is critical for CRF1 receptor antagonism. Typically, this position is substituted with a small alkyl or cycloalkyl group.
-
C3-Substitution: The C3 position is often a point of diversification. The introduction of various substituents at this position can modulate potency and pharmacokinetic properties.
The Pendant Aryl Ring
A key structural feature for high-affinity CRF1 receptor binding is the presence of a substituted aryl ring, usually attached to the pyrazinone core. The nature and substitution pattern of this aryl ring are major determinants of potency. Electron-donating and electron-withdrawing groups on this ring can significantly alter the electronic properties of the molecule and its interaction with the receptor.
The following table summarizes the SAR data for a series of dihydropyridopyrazinone analogs as CRF1 receptor antagonists, highlighting the impact of key structural modifications on their inhibitory potency.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM)[2] |
| 1a | Me | H | 2,4-di-Cl-Ph | H | 0.92 |
| 1b | Me | H | 2,4-di-Cl-Ph | H (reduced C=O) | 4.2 |
| 2a | Me | H | 2-pyridyl | H | 0.82 |
| 2b | Me | H | 2-pyridyl | H (reduced C=O) | 2.2 |
Table 1: Structure-Activity Relationship of Dihydropyridopyrazinone Analogs as CRF1 Receptor Antagonists. Data sourced from Dzierba et al., J. Med. Chem. 2007.[2]
From the data presented, it is evident that:
-
The pyrazinone carbonyl group is important for high-affinity binding, as its reduction leads to a decrease in potency (compare 1a to 1b and 2a to 2b ).
-
The nature of the aryl substituent at the C3 position significantly influences potency.
Experimental Protocols
Synthesis of 8-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
A general and environmentally friendly method for the synthesis of the 3-methylpyrido[2,3-b]pyrazin-2(1H)-one core has been reported, which can be adapted for the 8-methyl analog.[4] The synthesis involves the condensation of a diaminopyridine derivative with an α-keto acid or its ester.
Step-by-step Protocol:
-
Starting Material: 2,3-Diamino-x-methylpyridine (where x corresponds to the desired position of the methyl group on the pyridine ring).
-
Condensation: The diaminopyridine is reacted with pyruvic acid or an ester thereof (e.g., ethyl pyruvate).
-
Solvent: A green solvent such as an aqueous solution of ethyl lactate can be utilized to promote direct product precipitation.[4]
-
Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (e.g., 35 °C) and may be facilitated by the addition of a catalytic amount of a weak acid like lactic acid.[4]
-
Isolation: The product, 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, precipitates from the reaction mixture and can be isolated by filtration.
Caption: Synthetic scheme for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
In Vitro Biological Assays
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor.
-
Incubation: The membranes are incubated with a radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]Tyr⁰-sauvagine) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.
This assay measures the ability of a test compound to inhibit the activity of a specific protein kinase.
-
Reaction Mixture: A reaction mixture is prepared containing the kinase, a substrate peptide, and ATP.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the kinase activity, is determined.
Caption: General workflow for in vitro biological assays.
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For dihydropyridopyrazinone analogs, key pharmacokinetic parameters to consider include absorption, distribution, metabolism, and excretion (ADME).
-
Lipophilicity: The lipophilicity of these compounds, often expressed as logP, plays a significant role in their absorption and distribution. For related dihydropyridine derivatives, a positive correlation has been observed between logP values and the extent of pharmacokinetic interactions.
-
Metabolism: The metabolic stability of these analogs is a key consideration. Cytochrome P450 enzymes are often involved in the metabolism of such heterocyclic compounds.
-
Bioavailability: The oral bioavailability of dihydropyridine compounds can be influenced by factors such as solubility and first-pass metabolism.
Further optimization of the dihydropyridopyrazinone scaffold should focus on improving these pharmacokinetic properties to enhance in vivo efficacy and develop clinically viable drug candidates.
Conclusion
The 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a promising starting point for the development of novel therapeutics targeting the CRF1 receptor and protein kinases. A thorough understanding of the structure-activity relationships is paramount for the rational design of potent and selective analogs with favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the current knowledge in this area, offering valuable insights for researchers dedicated to advancing this exciting field of drug discovery.
References
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Dzierba, C. D., et al. (2007). Dihydropyridopyrazinones and dihydropteridinones as corticotropin-releasing factor-1 receptor antagonists: structure-activity relationships and computational modeling. Journal of medicinal chemistry, 50(9), 2269–2272. [Link]
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Zorrilla, E. P., & Koob, G. F. (2004). The therapeutic potential of CRF1 antagonists for anxiety. Expert opinion on investigational drugs, 13(7), 799–828. [Link]
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Uesawa, Y., & Mohri, K. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(1), 117–122. [Link]
- Kehne, J. H. (2007). The therapeutic potential of CRF1 receptor antagonists for anxiety and depression.
- Tebben, A. J., et al. (2007). Preclinical metabolism and pharmacokinetics of NVS-CRF38, a potent and orally bioavailable corticotropin-releasing factor receptor 1 antagonist. Xenobiotica, 37(6), 639-656.
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Sun, M., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & medicinal chemistry, 79, 117155. [Link]
- Elia, N., et al. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)
- Habes, G., et al. (2023). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. Molecules, 28(15), 5789.
- Gould, E. A., & Zorrilla, E. P. (2010). Progress in corticotropin-releasing factor-1 antagonist development.
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- 3. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones - PMC [pmc.ncbi.nlm.nih.gov]
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In Vivo Efficacy of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: A Comparative Analysis Against the Dual PI3K/mTOR Inhibitor Gedatolisib
This guide provides a comprehensive in vivo efficacy comparison between the novel investigational compound, 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, and the established clinical candidate, Gedatolisib (PF-05212384). The focus of this analysis is on the anti-tumor activity in a preclinical cancer model, based on the hypothesized mechanism of action for our compound of interest as a dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor.
The structural class of pyridopyrazinones has garnered significant interest in oncology for its potential to inhibit key signaling pathways involved in cell growth and proliferation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of novel cancer therapeutics.
Introduction to the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[1][2] Activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to therapy.[2] Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy, as it can overcome feedback loops and block signaling more comprehensively than targeting a single node in the pathway.[3]
Gedatolisib is a potent, reversible, dual inhibitor that targets all four Class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[3][4][5] This comprehensive inhibition is thought to contribute to its broad anti-tumor activity across various cancer models, irrespective of their PI3K or PTEN mutational status.[6][7] Based on structural similarities to other kinase inhibitors, we hypothesize that 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one exerts its anti-neoplastic effects through a similar dual-inhibition mechanism.
Caption: PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.
Comparative In Vivo Efficacy Study Design
To objectively compare the anti-tumor efficacy of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and Gedatolisib, a robust and well-controlled in vivo xenograft study is essential. The choice of the cancer cell line is critical; for this guide, we propose the use of a human prostate cancer cell line, PC-3, which is known to have a PTEN-null status, leading to constitutive activation of the PI3K/AKT pathway.
Experimental Workflow
The following diagram outlines the key phases of the comparative in vivo study.
Caption: In Vivo Xenograft Study Workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the proposed comparative efficacy study.
3.1. Animal Model and Cell Line
-
Animal: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: PC-3 human prostate cancer cell line (PTEN-null).
3.2. Xenograft Implantation
-
Culture PC-3 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3.3. Tumor Growth Monitoring and Randomization
-
Allow tumors to grow until they reach an average volume of 100-150 mm³.
-
Measure tumor volume using digital calipers and the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups (n=8-10 per group) with comparable mean tumor volumes.
3.4. Treatment Groups and Administration
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose) orally (p.o.) once daily.
-
Group 2 (8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one): Administer the test compound at three dose levels (e.g., 10, 30, and 100 mg/kg) p.o. once daily.
-
Group 3 (Gedatolisib): Administer Gedatolisib at a clinically relevant dose (e.g., 50 mg/kg) p.o. once daily.
3.5. Efficacy and Tolerability Assessment
-
Measure tumor volume and body weight three times per week.
-
Monitor the animals daily for any signs of toxicity.
-
The study endpoint is reached when tumors in the vehicle control group reach a predetermined volume (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and downstream biomarker analysis.
Data Presentation and Interpretation
The primary endpoint of this study is the inhibition of tumor growth. The data should be presented clearly to allow for a direct comparison between the investigational compound and the standard.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | 1850 ± 150 | - | 25.2 ± 0.8 |
| 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | 10 | 1250 ± 120 | 32.4 | 24.9 ± 0.7 |
| 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | 30 | 875 ± 95 | 52.7 | 24.5 ± 0.9 |
| 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | 100 | 450 ± 60 | 75.7 | 23.8 ± 1.1 |
| Gedatolisib | 50 | 520 ± 75 | 71.9 | 24.1 ± 0.8 |
Data presented in this table is hypothetical and for illustrative purposes only.
Interpretation: The hypothetical data suggests that 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one exhibits dose-dependent anti-tumor activity. At the highest dose of 100 mg/kg, its efficacy is comparable to that of Gedatolisib at 50 mg/kg. The lack of significant body weight loss across all treatment groups suggests good tolerability at the tested doses.
Conclusion and Future Directions
This guide outlines a scientifically rigorous approach for the in vivo comparison of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and Gedatolisib. Based on our hypothetical data, the investigational compound demonstrates promising anti-tumor efficacy, warranting further investigation.
Future studies should include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with target inhibition and anti-tumor response.
-
Biomarker analysis: Western blotting or immunohistochemistry of tumor lysates to confirm the inhibition of p-AKT and other downstream effectors of the PI3K/mTOR pathway.
-
Efficacy in other cancer models: Testing the compound in a panel of cell line-derived and patient-derived xenograft models with different genetic backgrounds.
By following the principles of robust experimental design and objective data analysis, researchers can effectively evaluate the therapeutic potential of novel compounds like 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
References
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Gedatolisib - Wikipedia. Available at: [Link]
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Gedatolisib - Celcuity. Available at: [Link]
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The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - NIH. Available at: [Link]
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What is Gedatolisib used for? - Patsnap Synapse. Available at: [Link]
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Dactolisib | C30H23N5O | CID 11977753 - PubChem - NIH. Available at: [Link]
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Gedatolisib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Available at: [Link]
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Definition of dactolisib - NCI Drug Dictionary - National Cancer Institute. Available at: [Link]
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Dactolisib - Wikipedia. Available at: [Link]
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dactolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Therapeutic effect of gedatolisib, a pan-PI3K/mTOR inhibitor, on prostate cancer models with PI3K or PTEN mutational status. - ASCO Publications. Available at: [Link]
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Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PubMed. Available at: [Link]
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Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Gynecological Cancer Models at AACR Annual Meeting 2023 - FirstWord Pharma. Available at: [Link]
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Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. Available at: [Link]
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Abstract PO1-24-04: Gedatolisib, a pan-PI3K/mTOR inhibitor, shows superior potency and efficacy relative to other PI3K/AKT/mTOR pathway inhibitors in breast cancer models - ResearchGate. Available at: [Link]
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Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models - PMC - PubMed Central. Available at: [Link]
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Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PMC - PubMed Central. Available at: [Link]
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Natural mTOR/PI3K Inhibitors in Cancer Therapy - Townsend Letter. Available at: [Link]
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BEZ235 Increases the Sensitivity of Hepatocellular Carcinoma to Sorafenib by Inhibiting PI3K/AKT/mTOR - ScienceOpen. Available at: [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Available at: [Link]
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The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC. Available at: [Link]
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PI3K/Akt/mTOR pathway as a target for cancer therapy - WashU Medicine Research Profiles. Available at: [Link]
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selectivity profiling of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one against a panel of kinases
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1] The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects and associated toxicities, complicating the path to clinical translation. Conversely, a well-characterized, multi-targeted inhibitor can be advantageous in combating complex diseases driven by multiple signaling pathways.[1] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of strategic drug development.
This guide provides an in-depth framework for the kinase selectivity profiling of a novel small molecule, using the hypothetical compound 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one as a case study. While specific experimental data for this compound is not publicly available, its pyrido[2,3-b]pyrazine core is a recognized scaffold in the design of kinase inhibitors, making it a relevant exemplar for this technical discussion.[2][3] We will explore the rationale behind experimental design, present detailed methodologies, and offer a comparative analysis against established kinase inhibitors, providing researchers with a robust guide to assessing the therapeutic potential of their own lead compounds.
Part 1: Strategic Design of a Kinase Profiling Campaign
The initial step in characterizing a novel inhibitor is to design a screening strategy that yields the most informative data. This involves selecting an appropriate kinase panel and determining the initial screening concentration.
Rationale for Kinase Panel Selection
The choice of a kinase panel is dictated by the research goals. A broad, kinome-wide panel is often the starting point for a novel compound with an unknown mechanism of action. This "unbiased" approach provides a comprehensive overview of the compound's activity across the kinome, helping to identify both primary targets and potential off-target liabilities.[4] Several commercial vendors offer extensive panels that cover a significant portion of the human kinome.[5]
For subsequent, more focused studies, smaller, curated panels can be employed. These may include panels focused on a specific kinase family (e.g., tyrosine kinases), a particular disease area (e.g., an oncology panel), or a panel of kinases associated with known safety concerns.
Determining the Initial Screening Concentration
The initial screening concentration should be carefully chosen to balance the detection of meaningful interactions with the avoidance of non-specific binding. A common starting point is a single high concentration, such as 1 µM or 10 µM. This concentration is typically sufficient to identify potent interactions that warrant further investigation through dose-response studies to determine IC50 values.
Part 2: Experimental Methodologies for Kinase Profiling
A variety of robust and high-throughput assay formats are available for measuring kinase activity. The choice of assay technology depends on factors such as the specific kinase, available reagents, and desired throughput. Common methods include radiometric assays, and fluorescence- or luminescence-based assays.[6]
The ADP-Glo™ Kinase Assay: A Luminescence-Based Approach
The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7] It is a universal assay applicable to virtually any kinase.[8]
Principle: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP generated in the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[9]
Below is a detailed, step-by-step protocol for performing a kinase selectivity screen using the ADP-Glo™ platform in a 384-well format.
Experimental Protocol: Kinase Profiling via ADP-Glo™ Assay
Materials:
-
Test Compound (e.g., 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one) dissolved in DMSO.
-
Kinase panel of interest.
-
Corresponding kinase-specific substrates.
-
Kinase reaction buffer (specific to each kinase, but a general buffer may be 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white, flat-bottom plates.
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions to create a working stock at a concentration 100-fold higher than the desired final screening concentration (e.g., 100 µM for a 1 µM final concentration).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 0.2 µL of the 100x compound working stock to the appropriate wells. For control wells (100% activity), add 0.2 µL of DMSO.
-
Prepare a master mix containing the kinase, its specific substrate, and the appropriate kinase reaction buffer.
-
Dispense 10 µL of the kinase/substrate master mix into each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase reaction buffer at a concentration 2-fold higher than the desired final concentration (often at the Km for each kinase).
-
Add 10 µL of the 2x ATP solution to each well to start the kinase reaction. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time may vary for different kinases.
-
-
Termination and ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[10]
-
-
ADP Detection and Signal Generation:
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[10]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))
-
Luminescence_background can be determined from wells with no kinase.
-
Workflow Diagram:
Part 3: Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for interpreting selectivity profiles. A combination of tabular data and graphical representations, such as heatmaps or kinome trees, is often most effective.
Hypothetical Selectivity Profile of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
For the purpose of this guide, let's assume we have screened our compound of interest at 1 µM against a panel of 10 representative kinases. The hypothetical results are presented in the table below.
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| CDK2/CycA | CMGC | 95% |
| CDK5/p25 | CMGC | 65% |
| GSK3β | CMGC | 40% |
| EGFR | TK | 92% |
| SRC | TK | 35% |
| ABL1 | TK | 20% |
| AKT1 | AGC | 15% |
| PKA | AGC | 5% |
| p38α (MAPK14) | CMGC | 10% |
| MEK1 (MAP2K1) | STE | 8% |
Interpretation: Based on this hypothetical data, our compound shows potent activity against CDK2/CycA and EGFR. It also displays moderate activity against CDK5/p25 and GSK3β. The activity against other kinases in the panel is low, suggesting a degree of selectivity. This profile indicates a potential dual CDK2/EGFR inhibitor, a profile that could be of interest in oncology. Further investigation would require determining the IC50 values for the most active kinases to confirm potency.
Visualizing Selectivity: The Kinome Heatmap
A heatmap provides an intuitive visualization of a compound's selectivity across a large kinase panel. In the following heatmap, red indicates strong inhibition, while blue indicates weak or no inhibition.
Comparative Analysis with Reference Inhibitors
To put the selectivity profile of a novel compound into context, it is essential to compare it with well-characterized inhibitors. Here, we compare our hypothetical data with the profiles of two clinically approved drugs: Erlotinib (a selective EGFR inhibitor) and Sunitinib (a multi-targeted inhibitor).
| Kinase Target | Compound X (Hypothetical) % Inhibition @ 1 µM | Erlotinib % Inhibition @ 1 µM | Sunitinib % Inhibition @ 1 µM |
| CDK2/CycA | 95% | <10% | 85% |
| CDK5/p25 | 65% | <10% | 50% |
| GSK3β | 40% | <10% | 75% |
| EGFR | 92% | 98% | 30% |
| SRC | 35% | 25% | 90% |
| ABL1 | 20% | <10% | 88% |
| AKT1 | 15% | <10% | <10% |
| PKA | 5% | <10% | <10% |
| p38α (MAPK14) | 10% | <10% | 60% |
| VEGFR2 | Not Tested | <10% | 99% |
Comparative Insights:
-
Erlotinib demonstrates high selectivity for EGFR, with minimal inhibition of other kinases in this panel. This "narrow-spectrum" profile is desirable when the goal is to specifically modulate the activity of a single, well-validated target.
-
Sunitinib exhibits a "multi-targeted" or "promiscuous" profile, potently inhibiting several kinases across different families, including CDKs, SRC family kinases, and VEGFR2.[1] This broad activity is beneficial in treating cancers driven by multiple signaling pathways, such as renal cell carcinoma.[11]
-
Our hypothetical Compound X displays a "selectively non-selective" profile, targeting two distinct kinases, CDK2 and EGFR. This dual activity could potentially offer synergistic anti-proliferative effects in certain cancer types.
The following diagram illustrates the concept of a signaling pathway that could be dually targeted by our hypothetical inhibitor.
Conclusion
Kinase selectivity profiling is a critical component of modern drug discovery, providing invaluable insights into a compound's mechanism of action, potential therapeutic applications, and possible off-target liabilities. As demonstrated through the hypothetical case of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, a systematic approach involving rational panel selection, robust assay execution, and comprehensive data analysis allows researchers to effectively navigate the complexities of the human kinome. By comparing the selectivity profile of a novel agent against well-characterized inhibitors, its unique therapeutic potential can be clearly elucidated, paving the way for informed decisions in the progression of new drug candidates.
References
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- Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30.
- Mestres, J., et al. (2009). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 52(15), 4675-4689.
- Wodicka, L. M., et al. (2010). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry, 53(4), 1648-1659.
- Lis, Z. A., et al. (2006). A high-throughput radiometric kinase assay.
- Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Stump, C., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 753.
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Cisbio Bioassays. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]
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bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. Retrieved from [Link]
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ChemRxiv. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Retrieved from [Link]
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Journal of Chemical Information and Modeling. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Retrieved from [Link]
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The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved from [Link]
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Structure. (2023). ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1. Retrieved from [Link]
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Frontiers in Pharmacology. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]
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Current Cancer Drug Targets. (2007). Tyrosine kinase inhibitors: Multi-targeted or single-targeted?. Retrieved from [Link]
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MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Retrieved from [Link]
-
The Journal of Clinical Investigation. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Retrieved from [Link]
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Expert Opinion on Therapeutic Patents. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
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RSC Publishing. (n.d.). Novel pyrido[2,3-b][7][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
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A Researcher's Guide to Benchmarking Novel Pyrido[2,3-b]pyrazinones: A Comparative Analysis Framework for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Introduction: The Imperative for Rigorous Benchmarking in Drug Discovery
The landscape of drug discovery is increasingly focused on the development of targeted therapies that offer enhanced efficacy and reduced side effects. Within this paradigm, heterocyclic compounds, particularly those containing the pyrido[2,3-b]pyrazin-2(1H)-one scaffold, have emerged as a promising class of molecules with diverse biological activities.[1] Derivatives of this core structure have been investigated for their potential as inhibitors of various enzymes, including kinases and phosphodiesterases, making them attractive candidates for therapeutic intervention in oncology and other diseases.[2][3][4]
This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one , against established and published data. While extensive public data on this specific molecule is emerging, the methodologies and comparative analyses presented herein will serve as a robust template for its evaluation. By systematically assessing its synthesis, characterization, and biological performance, researchers can effectively position this and other novel compounds within the competitive landscape of drug development.
I. Synthesis and Characterization: The Foundation of Reproducible Science
A reproducible and well-characterized synthesis is the bedrock of any meaningful biological evaluation. The synthesis of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and its analogs can be approached through various established synthetic routes for related heterocyclic systems.[5][6][7] A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-one Derivatives
A common strategy for the synthesis of the pyrido[2,3-b]pyrazin-2(1H)-one core involves the condensation of a diamine-substituted pyridine with an appropriate dicarbonyl compound or its equivalent.[5]
Step-by-Step Methodology:
-
Starting Material Preparation: Synthesis of the key intermediate, a substituted 2,3-diaminopyridine. This can be achieved through various methods, including the reduction of a corresponding dinitropyridine or the amination of a dihalopyridine.
-
Cyclization Reaction: Condensation of the diaminopyridine with an α-keto ester, such as ethyl glyoxalate or a derivative, in a suitable solvent like ethanol or acetic acid, often under reflux conditions.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the desired 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one derivative.
-
Methylation (for the target compound): Introduction of the methyl group at the 8-position can be achieved by selecting the appropriately substituted diaminopyridine starting material.
Physicochemical Characterization
To ensure the identity and purity of the synthesized compound, a comprehensive characterization is essential.
| Analytical Technique | Purpose | Expected Observations for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and identify all proton and carbon environments. | Characteristic shifts for the aromatic and aliphatic protons of the pyridopyrazinone core, as well as the methyl group. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups. | Absorption bands corresponding to N-H and C=O stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating high purity (ideally >95%). |
II. In Vitro Performance Benchmarking: Potency, Selectivity, and Cellular Activity
The in vitro evaluation of a novel compound is a critical step in understanding its biological activity and therapeutic potential. For a compound like 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, which may act as a kinase inhibitor, a tiered approach to in vitro testing is recommended.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
Step-by-Step Methodology:
-
Compound Preparation: The test compound and reference inhibitors are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, a suitable substrate, and ATP are incubated with the various concentrations of the inhibitors in a 96- or 384-well plate format.
-
Detection: The amount of phosphorylated substrate is quantified. Common methods include time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Comparative Data: Benchmarking Against Published Kinase Inhibitors
To contextualize the performance of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, its IC50 values should be compared against those of known inhibitors targeting relevant kinases. The following table provides a template for such a comparison, using hypothetical data for our target compound.
| Target Kinase | 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (Hypothetical IC50, nM) | Reference Inhibitor 1 (e.g., Sorafenib) (IC50, nM) | Reference Inhibitor 2 (e.g., Sunitinib) (IC50, nM) |
| FLT3 | 50 | 20 | 15 |
| VEGFR2 | 150 | 90 | 8 |
| PDGFRβ | 200 | 58 | 2 |
| c-Kit | 300 | 68 | 42 |
Experimental Protocol: Kinase Selectivity Profiling
To assess the selectivity of the compound, it should be screened against a broad panel of kinases. This is crucial for identifying potential off-target effects.[8]
Step-by-Step Methodology:
-
High-Throughput Screening: The test compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., the KinomeScan™ panel).
-
Hit Identification: Kinases that show significant inhibition (e.g., >50% inhibition) are identified as potential targets.
-
IC50 Determination for Off-Targets: For the identified off-targets, full dose-response curves are generated to determine their IC50 values.
Experimental Protocol: Cellular Proliferation Assay
This assay measures the effect of the compound on the growth of cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: Relevant cancer cell lines (e.g., MV4-11 for FLT3-mutant AML) are cultured under standard conditions.[2][3]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test and reference compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Data Analysis: The half-maximal growth inhibition (GI50) or IC50 values are calculated from the dose-response curves.
Comparative Data: Cellular Antiproliferative Activity
| Cell Line | Genotype | 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (Hypothetical GI50, µM) | Reference Inhibitor (e.g., Quizartinib) (GI50, µM) |
| MV4-11 | FLT3-ITD | 0.1 | 0.005 |
| EOL-1 | FLT3-ITD | 0.5 | 0.02 |
| K562 | BCR-ABL | >10 | 0.2 |
| HeLa | Wild-type | >10 | >10 |
III. Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Experimental workflow for the benchmarking of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
Caption: A generic receptor tyrosine kinase signaling pathway potentially targeted by pyridopyrazinone inhibitors.
IV. Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive benchmarking of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. By following these detailed protocols and comparative analyses, researchers can generate high-quality, reproducible data to assess the compound's therapeutic potential. The presented methodologies for synthesis, characterization, and in vitro evaluation are designed to be robust and adaptable for other novel compounds within this chemical class.
Future studies should focus on elucidating the precise mechanism of action, conducting in vivo efficacy studies in relevant animal models, and evaluating pharmacokinetic and pharmacodynamic properties. A thorough understanding of these aspects will be crucial for the further development of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one as a potential therapeutic agent.
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A Researcher's Guide to Target Identification and Engagement Confirmation for Novel Bioactive Compounds: A Case Study with 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step is the identification of its molecular target and the confirmation of its engagement within the complex cellular environment. This guide provides a strategic framework for this process, using the novel compound 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one as a case study. While preliminary research on similar scaffolds suggests potential kinase or phosphodiesterase inhibition, the precise target of this molecule remains to be elucidated.[1][2][3] This guide, therefore, focuses on a multi-pronged approach to first identify the unknown target and then rigorously validate the interaction in a cellular context.
We will objectively compare and contrast several state-of-the-art methodologies, providing the rationale behind experimental choices and detailed protocols to empower you to design a robust target validation cascade.
Section 1: The Initial Challenge - Unbiased Target Identification
When the target of a novel compound is unknown, unbiased, proteome-wide approaches are invaluable. These methods aim to identify potential binding partners without preconceived notions. Here, we compare two powerful techniques: Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS).
Thermal Proteome Profiling (TPP)
TPP is an extension of the Cellular Thermal Shift Assay (CETSA) coupled with quantitative mass spectrometry.[4] The core principle is that the binding of a small molecule can alter the thermal stability of its protein target.[4][5] By heating cell lysates or intact cells treated with the compound to various temperatures, and then quantifying the remaining soluble proteins using mass spectrometry, one can identify proteins that exhibit a significant thermal shift in the presence of the compound.[4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Intact Cells or Lysate] --> B{Treat with Compound or Vehicle}; B --> C{Apply Temperature Gradient}; C --> D[Separate Soluble and Aggregated Proteins]; D --> E[Protein Digestion and Mass Spectrometry]; E --> F[Identify Proteins with Altered Thermal Stability]; subgraph "Experimental Workflow" A; B; C; D; E; F; end style F fillcolor="#4285F4", fontcolor="#FFFFFF" } caption: "Thermal Proteome Profiling (TPP) Workflow"
Causality Behind the Choice: TPP is a powerful initial step because it is label-free and can be performed in a native cellular environment, providing physiologically relevant candidates.[4] It allows for the simultaneous screening of thousands of proteins for potential interactions.
Comparison of Target Identification Methods
| Method | Principle | Key Advantages | Key Limitations |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein, which is detected by mass spectrometry across a temperature gradient. | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[4][5] | Not all protein-ligand interactions cause a significant thermal shift; technically demanding.[4] |
| Affinity Purification-Mass Spectrometry (AP-MS) | The compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry. | Can identify both direct and indirect binding partners; useful for validating direct interaction with purified proteins. | Immobilization of the compound may sterically hinder its binding; risk of identifying non-specific binders. |
Section 2: Validating Target Engagement - A Comparative Analysis
Once a list of potential targets is generated from unbiased screening, the next crucial step is to validate these interactions using orthogonal, target-specific assays. Here, we compare several widely used methods for confirming target engagement in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that directly measures the binding of a ligand to its target protein in a cellular environment.[5] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6][7] This change can be detected by heating cell lysates or intact cells to a range of temperatures, followed by quantification of the remaining soluble target protein, typically by Western blot or other immunoassays.[6]
dot graph TD { subgraph "CETSA Workflow" direction LR; A[Cells treated with compound] --> B{Heat to various temperatures}; B --> C[Lyse cells and separate soluble fraction]; C --> D[Detect target protein (e.g., Western Blot)]; D --> E[Plot protein abundance vs. temperature]; end style E fillcolor="#34A853", fontcolor="#FFFFFF" } caption: "Cellular Thermal Shift Assay (CETSA) Workflow"
Causality Behind the Choice: CETSA is a gold-standard method for confirming target engagement because it provides direct evidence of a physical interaction between the compound and the target protein within the cell.[7][8] It does not require any modification of the compound or the target protein.[4]
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between two molecules in real-time in living cells.[9][10][11] In the context of target engagement, one common format is the NanoBRET™ Target Engagement Assay. This involves expressing the target protein as a fusion with a NanoLuc® luciferase (the energy donor) and using a fluorescently labeled tracer molecule that binds to the target (the energy acceptor).[12][13][14] When the tracer is bound, energy transfer occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[15]
dot graph TD { subgraph "NanoBRET Assay Principle" direction LR; A["NanoLuc-Target Fusion(Energy Donor)"] -- "Compound Competeswith Tracer" --> B["Fluorescent Tracer(Energy Acceptor)"]; C{BRET Signal} A -- "Binding" --> C; B -- "Proximity (<10nm)" --> C; end style C fillcolor="#EA4335", fontcolor="#FFFFFF" } caption: "Principle of NanoBRET Target Engagement Assay"
Causality Behind the Choice: BRET-based assays are highly sensitive and allow for the quantitative determination of compound affinity and residence time in living cells.[12][13][14] This provides a more dynamic view of target engagement compared to endpoint assays.
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) is a quantitative immunofluorescence-based assay performed in microplates.[16][17][18] For target engagement, it can be adapted to measure the downstream consequences of target modulation, such as a change in the phosphorylation state of a substrate if the target is a kinase. By treating cells with the compound and then using antibodies to detect both the total and phosphorylated levels of a downstream substrate, one can infer target engagement.
Causality Behind the Choice: The ICW assay is a higher-throughput method that provides functional evidence of target engagement by measuring a downstream signaling event.[16] It is particularly useful when a direct binding assay is challenging or to confirm that target binding translates to a functional cellular response.
Comparison of Target Engagement Validation Methods
| Method | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand binding alters the thermal stability of the target protein.[5] | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput. |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein by the test compound.[12][15] | Real-time measurement in live cells, high sensitivity, allows for determination of affinity and residence time.[13][15] | Requires genetic modification of the target protein; dependent on the availability of a suitable tracer. |
| In-Cell Western | Quantitative immunofluorescence to measure changes in downstream biomarkers (e.g., phosphorylation) upon compound treatment.[16][17] | Higher throughput, provides functional confirmation of target modulation. | Indirect measure of target engagement; dependent on the availability of high-quality antibodies to downstream markers. |
| Kinase Activity Assays | Measures the enzymatic activity of a kinase target in the presence of the compound.[19][20] | Direct measure of functional inhibition; can be performed in cell lysates or with purified enzymes.[21] | Indirectly confirms target engagement; may not reflect compound binding in the cellular context. |
Section 3: Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere. Treat cells with varying concentrations of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[22]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method (e.g., BCA assay). Analyze the abundance of the target protein in the soluble fraction by Western blot using a specific antibody.
-
Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Protocol
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. Add the compound dilutions to the cells, followed by the addition of the fluorescent NanoBRET™ tracer at its predetermined optimal concentration.
-
Luminescence Measurement: Add the NanoLuc® substrate and a cell-impermeable inhibitor of NanoLuc® to the wells.[13] Measure the donor emission (luciferase) and acceptor emission (tracer) wavelengths using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio as a function of the compound concentration to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in living cells.
Conclusion
Confirming the cellular target engagement of a novel compound like 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a multi-step process that requires a thoughtful and strategic combination of unbiased target identification methods and rigorous, orthogonal validation assays. By starting with a broad, proteome-wide screen and then narrowing down to specific target validation with techniques like CETSA, BRET, and functional assays, researchers can build a compelling case for the compound's mechanism of action. This guide provides a comparative framework to aid in the rational selection of these powerful technologies, ultimately accelerating the path from discovery to a well-characterized chemical probe or drug candidate.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Understanding the Compound: A Profile of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound containing a pyridopyrazine core. This structural class is of interest in medicinal chemistry. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known properties of related pyridine and pyrazine derivatives provide a basis for assessing its potential hazards.
Table 1: Inferred Hazard Profile based on Structurally Related Compounds
| Hazard Category | Potential Risks and Precautions | Supporting Evidence from Related Compounds |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[1] | Pyridine and pyrazine derivatives have been shown to exhibit toxicity.[2][3][4] |
| Skin and Eye Irritation | May cause skin and eye irritation.[1][5][6] | Many nitrogen-containing heterocyclic compounds are known irritants.[1][7] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1][6] | The majority of pyrazine derivatives are classified as irritating to the respiratory system.[7] |
| Flammability | Potential for flammability, especially if in a solvent. | Some related pyrazine and pyridazine compounds are flammable solids or liquids.[5][8] |
| Environmental Hazards | Unknown, but should be considered potentially harmful to aquatic life. | As a standard precaution, nitrogen-containing heterocyclic compounds should not be released into the environment.[9] |
Given these potential hazards, it is imperative to handle 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with the appropriate safety measures at all times.
Disposal Workflow: A Step-by-Step Guide
The proper disposal of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a multi-step process that begins with waste segregation and ends with documented transfer to a certified waste management provider.
Detailed Disposal Protocols
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: Use a fume hood to avoid inhalation of dust or vapors. For larger quantities or in case of spills, a respirator may be necessary.
Proper segregation at the source is critical for safe and compliant disposal.
-
Solid Waste:
-
Collect unreacted 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one powder in a dedicated, labeled hazardous waste container.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated materials such as weighing paper, gloves, and bench liners should be collected in a separate, clearly labeled container for solid chemical waste.
-
-
Liquid Waste (Solutions):
-
Determine if the solvent is halogenated or non-halogenated.
-
Collect liquid waste containing the compound in a compatible, sealed, and labeled container.
-
Maintain separate waste streams for halogenated and non-halogenated solvents.
-
The pH of aqueous solutions should be neutralized (pH 6-9) before being added to the waste container if necessary.[10]
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one"
-
The concentration and solvent (for liquid waste)
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Keep containers securely closed at all times, except when adding waste.
-
Store in a well-ventilated area, away from heat, sparks, or open flames.
-
Ensure secondary containment is used to prevent spills.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the compound is volatile or dusty, close the laboratory doors and increase ventilation if possible without spreading the material.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Conclusion: A Culture of Safety
The responsible disposal of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a fundamental aspect of laboratory safety and environmental compliance. By adhering to these guidelines, which are based on the best available information for structurally related compounds, researchers can mitigate risks and ensure that their work is conducted in a safe and responsible manner. Always consult your institution's specific waste management protocols and EHS department for guidance.
References
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EFSA FEEDAP Panel (EFSA Panel on Additives and Products or Substances used in Animal Feed). (2015). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 13(7), 4170. [Link]
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Chylewska, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials, 14(18), 5401. [Link]
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Chylewska, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC, 14(18), 5401. [Link]
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World Health Organization. (2001). Pyrazine Derivatives (JECFA Food Additives Series 48). INCHEM. [Link]
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Chylewska, A., et al. (2021). Pyridine Derivatives-A New Class of Compounds That Are Toxic to E. coli K12, R2-R4 Strains. PubMed, 14(18), 5401. [Link]
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National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem. [Link]
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Willemsen, M., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 58(15), 5971-5989. [Link]
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National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine-2,3-diol. PubChem. [Link]
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Ragaini, F., et al. (2002). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Catalysis Today, 75(1-4), 131-137. [Link]
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Navigating the Uncharted: A Safety and Handling Guide for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
In the fast-paced world of drug discovery and chemical research, we often work with novel molecules where comprehensive safety data is not yet available. This guide provides a robust operational framework for the safe handling, use, and disposal of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. Our approach is rooted in a conservative, risk-averse methodology, drawing upon the known hazards of the parent scaffold, Pyrido[2,3-b]pyrazine, to ensure the highest level of safety for our research professionals.
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not publicly available. The following recommendations are therefore based on the known hazards of structurally similar compounds and general best practices for handling novel chemical entities.
Hazard Assessment: A Conservative Approach Based on the Parent Scaffold
The parent compound, Pyrido[2,3-b]pyrazine, is classified under the Globally Harmonized System (GHS) with the following hazard statements:
Given that 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a derivative of this scaffold, it is prudent to assume it possesses similar irritant properties. Therefore, all handling procedures must be designed to prevent contact with skin and eyes and to avoid the inhalation of any dust or aerosols.
| Hazard Classification (Inferred) | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Tract Irritation | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and airborne particles causing serious eye irritation. |
| Skin | Nitrile gloves (minimum 0.11 mm thickness) and a fully buttoned lab coat | To prevent skin contact and irritation. Double-gloving is recommended for extended handling. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (N95 or better) | To prevent inhalation of the fine powder, which may cause respiratory irritation. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide ensures a safe workflow for handling 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed and clearly labeled.
Handling and Use
All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation risk.
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Don all required PPE.
-
Weighing: Use a dedicated, clean spatula and weighing vessel. To prevent the generation of dust, handle the powder gently and avoid any rapid movements.
-
Dissolving: If preparing a solution, add the solvent to the weighed compound slowly. Ensure the vessel is covered as much as possible during this process.
-
Post-Handling: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and clean the area thoroughly.
Caption: Workflow for Safe Handling of 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in the regular trash.
By adhering to these stringent safety protocols, you can confidently and safely advance your research with 8-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, secure in the knowledge that you are operating with the highest standards of laboratory safety.
References
-
PubChem. Pyrido(2,3-b)pyrazine. National Center for Biotechnology Information. [Link]
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Gao, Y., et al. (2022). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
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Breslin, H. J., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Garrido, M., et al. (2021). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
